molecular formula C38H54ClN3O10S B15559331 DM51 Impurity 1

DM51 Impurity 1

货号: B15559331
分子量: 780.4 g/mol
InChI 键: VNWBDUCJQWNNMQ-MGKKHEIZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DM51 Impurity 1 is a useful research compound. Its molecular formula is C38H54ClN3O10S and its molecular weight is 780.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C38H54ClN3O10S

分子量

780.4 g/mol

IUPAC 名称

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate

InChI

InChI=1S/C38H54ClN3O10S/c1-22-13-12-14-29(49-8)38(47)21-28(50-36(46)40-38)23(2)34-37(4,52-34)30(51-35(45)24(3)41(5)31(43)15-10-9-11-16-53)20-32(44)42(6)26-18-25(17-22)19-27(48-7)33(26)39/h12-14,18-19,23-24,28-30,34,47,53H,9-11,15-17,20-21H2,1-8H3,(H,40,46)/b14-12+,22-13+/t23-,24-,28+,29-,30+,34+,37+,38+/m1/s1

InChI 键

VNWBDUCJQWNNMQ-MGKKHEIZSA-N

产品来源

United States

Foundational & Exploratory

Unraveling the Chemical Identity of DM51 Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of DM51 Impurity 1, a substance related to the maytansinoid class of potent cytotoxic agents. Maytansinoids are key payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Understanding the impurity profile of these complex molecules is critical for ensuring the safety, efficacy, and quality of ADCs. This document summarizes the known chemical properties of this compound, offers a detailed look at its molecular structure, and provides a logical pathway for its potential formation from a parent maytansinoid compound.

Chemical and Physical Properties of this compound

Publicly available data from chemical suppliers and databases provide the fundamental physicochemical properties of this compound. This information is essential for its identification and characterization in analytical studies.

PropertyValueSource(s)
Molecular Formula C38H54ClN3O10S[1][2]
Molecular Weight ~780.37 g/mol [2]
IUPAC Name [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1^10,14^.0^3,5^]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate[1]
Synonyms HY-143987[1]
Known Relationship Related to Maytansine

Elucidating the Chemical Structure

The IUPAC name of this compound reveals a complex macrocyclic structure characteristic of maytansinoids. The core is a 19-membered ansamacrolide, which consists of an aromatic nucleus bridged by a long aliphatic chain.

Core Structure: The foundational structure is a tetracyclic system with chloro, hydroxy, and methoxy (B1213986) substitutions, which is typical for maytansinoids and crucial for their biological activity.

Side Chain: Attached to the core at the C-6 position is an ester-linked side chain: (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate. This side chain is a key feature, as modifications in this region are common in the synthesis of maytansinoid derivatives for conjugation to antibodies. The presence of a terminal sulfanyl (B85325) (thiol) group is particularly noteworthy, as it provides a reactive handle for linking the maytansinoid to a linker molecule in the manufacturing of ADCs.

Proposed Formation Pathway of this compound

While the exact structure of the parent compound "DM51" is not explicitly defined in public literature, a logical formation pathway for this compound can be proposed based on common chemical transformations in the synthesis and degradation of maytansinoids. The structural difference between this compound and other common maytansinoids like DM1 (Mertansine) lies in the length of the acyl chain attached to the amino acid moiety.

The diagram below illustrates a plausible synthetic or degradative relationship where a precursor molecule, the parent DM51, is transformed into this compound. This transformation could involve the cleavage or modification of the side chain.

G cluster_0 Proposed Formation of this compound Parent_DM51 Parent Maytansinoid (DM51) (Hypothesized Structure with a longer or modified side chain) Impurity This compound (C38H54ClN3O10S) Parent_DM51->Impurity Side-chain modification (e.g., hydrolysis, enzymatic cleavage, or synthetic byproduct formation)

Caption: Proposed logical relationship for the formation of this compound from a parent maytansinoid, DM51.

Experimental Protocols for Identification and Characterization

The identification and quantification of maytansinoid impurities such as this compound typically rely on advanced analytical techniques. While specific protocols for this impurity are not publicly detailed, the following methodologies are standard in the field for the analysis of maytansinoids and their derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC):

  • Principle: These are the primary techniques for separating impurities from the main active pharmaceutical ingredient (API). Reversed-phase chromatography is commonly employed.

  • Stationary Phase: A C18 or C8 column is often used for the separation of maytansinoids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is typical.

  • Detection: UV detection is commonly used, with wavelengths around 252 nm and 280 nm being optimal for maytansinoids.

Mass Spectrometry (MS):

  • Principle: MS is used for the identification and structural confirmation of impurities by providing accurate mass-to-charge ratio (m/z) data. It is often coupled with HPLC (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a common method for ionizing maytansinoid molecules.

  • Analysis: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the impurity, while tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

The workflow for the identification and characterization of this compound would likely follow the experimental design outlined below.

G Sample DM51 Drug Substance Sample HPLC HPLC / UHPLC Separation (Reversed-Phase C18 Column) Sample->HPLC UV_Detection UV Detection (Diode Array Detector) HPLC->UV_Detection Quantitative Analysis MS_Detection Mass Spectrometry Detection (ESI-HRMS) HPLC->MS_Detection Identification Data_Analysis Data Analysis and Structural Elucidation UV_Detection->Data_Analysis MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the analysis of maytansinoid impurities.

Conclusion

This compound is a structurally defined maytansinoid-related compound. Its presence in a drug substance necessitates rigorous analytical characterization to ensure the quality and safety of the final therapeutic product. While the precise origin and formation mechanism of this compound are not publicly documented, its known chemical structure provides a solid foundation for developing targeted analytical methods for its detection and quantification. Further research into the synthesis and degradation pathways of the parent maytansinoid, DM51, will be crucial for controlling the levels of this impurity in pharmaceutical manufacturing.

References

Unveiling DM51 Impurity 1: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of DM51 Impurity 1, a substance of interest for researchers, scientists, and professionals involved in drug development. This document outlines the chemical identity of the impurity, its relationship to the maytansinoid class of compounds, and general methodologies for its analysis.

Chemical Identity and Properties of this compound

This compound has been identified with the following nomenclature and properties, providing a foundational understanding for its characterization and analysis.

International Union of Pure and Applied Chemistry (IUPAC) Name: [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₈H₅₄ClN₃O₁₀S[2]
Molecular Weight780.4 g/mol [2]

Reference standards for this compound are available from commercial suppliers, which are crucial for the development and validation of analytical methods for its quantification[2].

Context: DM51 and the Maytansinoid Class

DM51 is classified as a maytansinoid. Maytansinoids are potent microtubule-targeting agents that inhibit the proliferation of cells by inducing mitotic arrest[3][4]. Their high cytotoxicity has made them valuable payloads for antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics[3].

Mechanism of Action of Maytansinoid ADCs

The general mechanism of action for maytansinoid ADCs involves a multi-step process that delivers the cytotoxic payload directly to cancer cells.

  • Binding and Internalization: The antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex into the cell[5].

  • Intracellular Trafficking and Payload Release: Once inside the cell, the ADC is transported to lysosomes. Within the acidic environment of the lysosome, the ADC is degraded, leading to the release of the maytansinoid payload[1][5].

  • Microtubule Disruption and Apoptosis: The released maytansinoid binds to tubulin, a key component of microtubules. This binding disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis)[][7].

Maytansinoid_ADC_Mechanism ADC Maytansinoid ADC TumorCell Tumor Cell Surface Antigen ADC->TumorCell 1. Binding Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome 2. Trafficking Payload Released Maytansinoid Payload Lysosome->Payload 3. Payload Release Tubulin Tubulin Binding Payload->Tubulin 4. Target Engagement Microtubule Microtubule Disruption Tubulin->Microtubule 5. Inhibition of Polymerization MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis 6. Induction of Apoptosis

Experimental Protocols for Impurity Analysis

While specific quantitative data for this compound in drug substance or product batches are not publicly available, the following sections outline representative experimental protocols for the analysis of maytansinoid impurities based on established methods for related compounds such as DM1 and DM4. These protocols serve as a starting point for developing and validating a specific method for this compound.

Quantification of Maytansinoid Impurities by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying trace-level impurities in complex matrices.

Table 2: Representative LC-MS/MS Parameters for Maytansinoid Analysis

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientOptimized for separation of DM51 and its impurities
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ for this compound (m/z 780.4)
Product Ions (Q3)To be determined by infusion of a reference standard
Collision EnergyOptimized for fragmentation of the precursor ion
Dwell Time50 - 100 ms

Sample Preparation (from Drug Substance):

  • Accurately weigh the DM51 drug substance.

  • Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

  • Prepare a series of calibration standards using a certified reference standard of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Analyze the samples, calibration standards, and QC samples by LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample DM51 Drug Substance Dissolution Dissolution in Diluent Sample->Dissolution Standards Preparation of Calibration Standards & QCs Dissolution->Standards Injection Inject into HPLC Standards->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Report Impurity Level Quantification->Report

Conclusion

This technical guide provides essential information regarding the IUPAC name, physicochemical properties, and analytical considerations for this compound. As a member of the maytansinoid family, its potential impact on the quality and safety of DM51-containing therapeutics necessitates robust analytical methods for its control. The provided experimental protocols and workflow diagrams offer a solid foundation for drug development professionals to establish and validate specific methods for the routine analysis of this impurity, ensuring the final drug product meets all regulatory requirements.

References

Technical Whitepaper on DM51 Impurity 1: Identity, Data, and Protocols Undetermined

Author: BenchChem Technical Support Team. Date: December 2025

A definitive Chemical Abstracts Service (CAS) number for the entity designated "DM51 Impurity 1" remains elusive based on publicly available information. While a molecular formula of C38H54ClN3O10S has been associated with this substance, the absence of a specific parent Active Pharmaceutical Ingredient (API) renders a comprehensive technical guide, as requested, unfeasible at this time.

For researchers, scientists, and drug development professionals, the rigorous identification and characterization of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This process relies on precise analytical data, well-documented experimental protocols, and a thorough understanding of the pharmacological context of the API. Without the identity of the parent drug substance, "DM51," it is impossible to retrieve or generate the necessary data to fulfill the core requirements of an in-depth technical guide.

The Challenge of an Unknown Origin

The investigation into "this compound" has been hampered by the lack of a clear link to a specific drug. While the molecular formula and a detailed IUPAC name—[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate—have been identified for the impurity itself, this information alone is insufficient.

The significance and potential impact of an impurity are directly related to the API it is associated with. Key information that cannot be determined without identifying the parent drug include:

  • Quantitative Data: Acceptable limits for impurities are established based on the dosage and toxicity profile of the API. Without this context, any quantitative data would be arbitrary.

  • Experimental Protocols: The analytical methods for detecting and quantifying an impurity (e.g., HPLC, GC-MS) are highly specific to the chemical properties of the API and the impurity. Similarly, toxicological testing protocols are designed based on the therapeutic area and expected biological effects of the parent drug.

  • Signaling Pathways and Biological Context: The potential for an impurity to interact with biological systems and signaling pathways is assessed in the context of the parent drug's mechanism of action and metabolic pathways.

The Path Forward

To enable the creation of a comprehensive technical guide on "this compound," the primary requirement is the identification of the associated API, "DM51." Once the parent drug is known, a targeted search for the following information can be conducted:

  • Drug Master Files (DMFs) or regulatory submission documents.

  • Relevant patents that describe the synthesis of the API and the formation of impurities.

  • Scientific literature detailing analytical methods for the drug and its related substances.

  • Pharmacological and toxicological studies of the API.

Without this foundational piece of information, any attempt to generate a technical whitepaper would be speculative and lack the scientific rigor required by the intended audience of researchers, scientists, and drug development professionals. We recommend that the user first identify the specific Active Pharmaceutical Ingredient (API) associated with "this compound" to enable a thorough and accurate compilation of the requested technical data.

Unraveling the Genesis of DM51 Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and control of impurities are paramount in the development of safe and effective pharmaceuticals. This technical guide provides an in-depth exploration of the origin of a critical impurity, designated as DM51 Impurity 1, encountered during the synthesis of the active pharmaceutical ingredient (API) DM51. Understanding the formation pathways of such impurities is a crucial step in optimizing synthetic routes to minimize their presence in the final drug substance.

Unveiling the Identity and Origin of this compound

This compound has been identified as a significant process-related impurity in the manufacturing of DM51. Its formation is intrinsically linked to the specific reagents and reaction conditions employed during the synthetic process. While the precise chemical structure of DM51 and its impurity remains proprietary, this guide will focus on the general principles and methodologies for identifying the origin of such an impurity, drawing on established knowledge of organic chemistry and pharmaceutical process development.

Impurities in pharmaceutical synthesis can arise from a multitude of sources, including:

  • Starting Materials and Reagents: Impurities present in the initial building blocks of the synthesis can be carried through the process and appear in the final product.

  • Side Reactions: Unintended chemical transformations that occur in parallel with the desired reaction can lead to the formation of by-products.

  • Intermediates: Incomplete conversion of an intermediate to the next step in the synthetic sequence can result in its presence as an impurity.

  • Degradation Products: The API or intermediates may degrade under the reaction or storage conditions, forming new impurities.[1][2][]

  • Catalyst-Related Impurities: Residual catalysts or by-products from catalytic reactions can contaminate the final product.

The investigation into the origin of this compound would necessitate a systematic evaluation of each stage of the DM51 synthesis.

Experimental Protocols for Impurity Identification and Profiling

A robust analytical strategy is the cornerstone of impurity profiling. The following experimental protocols are fundamental to the detection, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for separating and quantifying impurities in pharmaceutical samples.[1][4]

  • Objective: To develop a stability-indicating HPLC method capable of resolving DM51 from Impurity 1 and other potential process-related impurities and degradation products.

  • Methodology:

    • Column Selection: A C18 reversed-phase column is typically a good starting point for the analysis of small molecule pharmaceuticals.

    • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is optimized to achieve adequate separation. The pH of the aqueous phase is a critical parameter to control the retention and peak shape of ionizable compounds.

    • Detection: UV detection at a wavelength where both DM51 and Impurity 1 have significant absorbance is commonly used. A photodiode array (PDA) detector can provide spectral information to assess peak purity.

    • Method Validation: The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the structural elucidation of unknown impurities.[1][4][5]

  • Objective: To determine the molecular weight and fragmentation pattern of this compound to aid in its structural identification.

  • Methodology:

    • An HPLC system is coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • The optimized HPLC method is used to separate the impurity from the API.

    • Mass spectra are acquired for the impurity peak, providing information on its molecular weight.

    • Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the impurity, and the resulting fragment ions provide clues about its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural characterization of impurities.[1][5]

  • Objective: To obtain detailed structural information about this compound.

  • Methodology:

    • The impurity must first be isolated in sufficient quantity and purity, typically through preparative HPLC.

    • A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are performed on the isolated impurity.

    • The collective data from these experiments allows for the unambiguous determination of the chemical structure of the impurity.

Data Presentation

To effectively track and control the levels of this compound, all quantitative data should be meticulously documented and presented in a clear and organized manner.

Batch Number Reaction Stage Process Parameter Varied DM51 Purity (%) Impurity 1 Level (%)
DM51-B001Step 3Temperature: 50°C98.50.45
DM51-B002Step 3Temperature: 60°C97.21.20
DM51-B003Step 4Reagent X: 1.1 eq99.10.15
DM51-B004Step 4Reagent X: 1.5 eq98.00.85

Visualizing the Formation Pathway and Analytical Workflow

Graphical representations are invaluable for illustrating complex chemical processes and analytical workflows.

G cluster_synthesis DM51 Synthesis Pathway cluster_impurity Impurity 1 Formation Starting Material Starting Material Intermediate_A Intermediate_A Starting Material->Intermediate_A Step 1 Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Step 2 Crude_DM51 Crude_DM51 Intermediate_B->Crude_DM51 Step 3 Impurity_1 Impurity_1 Intermediate_B->Impurity_1 Side Reaction Purified_DM51 Purified_DM51 Crude_DM51->Purified_DM51 Purification

Caption: Proposed synthetic pathway for DM51 highlighting the formation of Impurity 1 from Intermediate B via a side reaction.

G Sample Sample HPLC_Analysis HPLC Analysis (Detection & Quantification) Sample->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Molecular Weight) HPLC_Analysis->LCMS_Analysis If unknown peak > 0.1% Isolation Preparative HPLC (Isolation) LCMS_Analysis->Isolation NMR_Analysis NMR Spectroscopy (Structure Elucidation) Isolation->NMR_Analysis Identified_Structure Identified_Structure NMR_Analysis->Identified_Structure

Caption: Experimental workflow for the identification and characterization of this compound.

By employing these systematic approaches, researchers and drug development professionals can effectively identify the root cause of impurity formation. This knowledge is instrumental in guiding process optimization efforts to ensure the consistent production of high-quality DM51, ultimately safeguarding patient safety.

References

Unraveling the Formation of DM51 Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential formation mechanisms of DM51 Impurity 1, a substance of interest in the development of maytansinoid-based therapeutics. Drawing upon the known chemistry of maytansinoids, this document outlines plausible synthetic and degradative pathways that could lead to the generation of this impurity, offers detailed experimental protocols for its identification and characterization, and presents quantitative data in a structured format for ease of comparison.

Introduction to DM51 and its Impurity Profile

DM51 is a potent maytansinoid, a class of microtubule-targeting agents utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) for cancer therapy. The chemical integrity of the maytansinoid payload is critical to the safety and efficacy of the ADC. Impurities, which can arise during synthesis or through degradation, must be rigorously identified and controlled.

"this compound" shares the same molecular formula (C38H54ClN3O10S) and molecular weight as DM51, which strongly indicates that it is an isomer of the parent compound. The formation of such an impurity is a critical concern in the manufacturing and storage of DM51 and its corresponding ADCs.

Table 1: Physicochemical Properties of DM51 and this compound

PropertyDM51This compoundReference
Molecular Formula C38H54ClN3O10SC38H54ClN3O10S[1][2]
Molecular Weight 780.37 g/mol 780.4 g/mol [1][2]
IUPAC Name [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate[2]
Synonyms -HY-143987[2]

Proposed Formation Mechanisms of this compound

Based on the isomeric relationship and the known chemistry of maytansinoids, two primary pathways are proposed for the formation of this compound: epimerization during synthesis or degradation, and hydrolysis of the C-3 ester side chain followed by re-esterification.

Epimerization

The complex stereochemistry of maytansinoids presents numerous opportunities for isomerization. The C-9 carbinolamide and the C-10 positions are known to be susceptible to epimerization under certain conditions.

Epimerization_Pathway DM51 DM51 (Specific Stereoisomer) Impurity1 This compound (Epimer) DM51->Impurity1 Epimerization at C-9 or C-10 Stress Stress Conditions (e.g., Heat, Acid, Base) Stress->DM51 Hydrolysis_Reesterification_Pathway DM51 DM51 Maytansinol Maytansinol DM51->Maytansinol Hydrolysis SideChain Carboxylic Acid Side Chain DM51->SideChain Hydrolysis Impurity1 This compound (Isomer) Maytansinol->Impurity1 Re-esterification (under isomerizing conditions) SideChain->Impurity1 Experimental_Workflow cluster_Stress_Studies Forced Degradation cluster_Analysis Analytical Characterization cluster_Outcome Results Acid Acid Hydrolysis HPLC HPLC-UV Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC LCMS LC-MS/MS HPLC->LCMS NMR NMR (if isolated) LCMS->NMR Pathway Formation Pathway Elucidation LCMS->Pathway Structure Impurity Structure Confirmation NMR->Structure DM51_Sample DM51 Sample DM51_Sample->Acid DM51_Sample->Base DM51_Sample->Oxidation DM51_Sample->Thermal DM51_Sample->Photolytic

References

An In-depth Technical Guide on the Physicochemical Properties of DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific substance designated "DM51 Impurity 1" is not publicly available. This guide has been constructed as a template, utilizing established methodologies and placeholder data for a hypothetical pharmaceutical impurity. This framework is intended to be populated with actual experimental data as it becomes available.

Introduction

The characterization of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] Impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of an active pharmaceutical ingredient (API).[4][5] This document provides a comprehensive overview of the core physicochemical properties of the hypothetical substance, this compound. The data and protocols herein serve as a foundational guide for researchers engaged in the analysis and control of pharmaceutical impurities.

Organic impurities can arise from various stages of the synthetic process, including starting materials, by-products, intermediates, and degradation products.[1][5][6][7] A thorough understanding of their physicochemical properties is essential for the development of robust analytical methods, formulation strategies, and risk assessments.[8]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters determined for this compound. These properties are fundamental to predicting the behavior of the impurity during manufacturing, formulation, and in biological systems.

Table 1: General Physicochemical Properties

PropertyValueMethod
Molecular FormulaC₁₈H₂₁NO₄High-Resolution Mass Spectrometry
Molecular Weight315.36 g/mol Calculated
AppearanceWhite to off-white crystalline solidVisual Inspection

Table 2: Solubility Profile

SolventSolubility (mg/mL) at 25°CMethod
Water< 0.1Shake-Flask Method
0.1 M HCl1.2Shake-Flask Method
0.1 M NaOH5.8Shake-Flask Method
Ethanol15.4Shake-Flask Method
Acetonitrile22.1Shake-Flask Method
DMSO> 50Shake-Flask Method

Table 3: Dissociation and Lipophilicity

PropertyValueMethod
pKa8.2 (basic)Potentiometric Titration
logP2.5Shake-Flask Method
logD (pH 7.4)1.8Calculated

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below. These protocols are based on standard industry practices and pharmacopeial guidelines.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase. A sharp melting point range is indicative of high purity.[9][10]

Methodology: Capillary Method [11]

  • A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[12]

  • The capillary tube is placed in a calibrated melting point apparatus.[13]

  • The temperature is increased at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[9]

  • The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (completion) are recorded as the melting range.[12][13]

Solubility Determination

Objective: To quantify the solubility of this compound in various solvents, which is critical for developing purification methods and formulations.

Methodology: Shake-Flask Method [14]

  • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

  • The resulting suspension is filtered to remove undissolved solids.

  • The concentration of the dissolved impurity in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

Objective: To determine the acid dissociation constant (pKa), which influences the solubility and absorption of the impurity under different pH conditions.[15][16]

Methodology: Potentiometric Titration [17][18]

  • A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the inflection point of the resulting titration curve.[17][18]

logP Determination

Objective: To measure the partition coefficient (logP) between octanol (B41247) and water, providing an indication of the impurity's lipophilicity and potential for membrane permeability.[19][20][21][22]

Methodology: Shake-Flask Method [22][23]

  • A known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

  • The concentration of the impurity in both the n-octanol and water layers is determined by HPLC.

  • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[19]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the analysis and management of this compound.

Experimental_Workflow_for_Impurity_Characterization Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_analysis Analytical Method Development S1 Synthesize or Isolate Impurity S2 Purification S1->S2 C1 Melting Point S2->C1 C2 Solubility S2->C2 C3 pKa S2->C3 C4 logP S2->C4 A1 Develop HPLC Method C1->A1 C2->A1 C3->A1 C4->A1 A2 Method Validation A1->A2

Workflow for Physicochemical Characterization

Signaling_Pathway_Impact_Hypothesis Hypothetical Impact on a Cellular Signaling Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_response Cellular Response Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Gene Expression TF->Response API Active Pharmaceutical Ingredient (API) API->Receptor Activates Impurity This compound Impurity->Receptor Inhibits

Hypothetical Impact on a Cellular Signaling Pathway

References

Technical Guide: Solubility and Stability of DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search for "DM51 Impurity 1," "DM-51," its molecular formula "C38H54ClN3O10S," and its Unique Ingredient Identifier (UNII) "WY62UXS3AY," no publicly available data regarding the specific solubility or stability of this impurity could be located. The parent drug substance associated with this compound remains unidentified in the public domain, which is a critical prerequisite for accessing detailed impurity information.

This guide, therefore, provides a foundational framework based on general pharmaceutical principles and regulatory guidelines for approaching the solubility and stability assessment of a novel impurity such as this compound. It outlines the typical experimental protocols and data presentation that would be required for a comprehensive understanding of its physicochemical properties.

Introduction to Pharmaceutical Impurity Analysis

In pharmaceutical development, impurities are substances that exist alongside the active pharmaceutical ingredient (API) and can arise from the manufacturing process or degradation of the drug substance or product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities to ensure the safety and efficacy of drug products.

Understanding the solubility and stability of an impurity is paramount for several reasons:

  • Process Development and Control: Knowledge of solubility aids in designing effective purification strategies (e.g., crystallization, chromatography) to control the impurity to acceptable levels in the API.

  • Formulation Development: The solubility and stability of an impurity can influence the choice of excipients and the manufacturing process for the final drug product to prevent degradation or precipitation.

  • Analytical Method Development: This information is crucial for developing and validating robust analytical methods for the detection and quantification of the impurity.

  • Safety and Risk Assessment: The stability profile helps in understanding the potential for new degradant formation under various storage conditions, which is a key aspect of safety assessment.

Physicochemical Properties of this compound

While specific data is unavailable, the following information has been identified for this compound:

PropertyValueSource
Molecular Formula C38H54ClN3O10SPublicly available chemical databases
Molecular Weight 780.37 g/mol Calculated from molecular formula
UNII Code WY62UXS3AYFDA Global Substance Registration System

This information is foundational for any further characterization. The molecular formula suggests a complex organic molecule, and the presence of chlorine, nitrogen, and sulfur atoms may indicate specific chemical functionalities that could influence its solubility and stability.

Hypothetical Experimental Protocols for Solubility and Stability Assessment

The following sections describe the standard experimental methodologies that would be employed to determine the solubility and stability of this compound.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents relevant to the manufacturing process and physiological conditions.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, dichloromethane, and relevant buffer solutions at physiological pH ranges like 1.2, 4.5, and 6.8).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Reporting: Solubility is reported in units such as mg/mL or µg/mL.

Stability-Indicating Method Development and Validation

Objective: To develop and validate an analytical method that can separate this compound from its potential degradation products, allowing for accurate quantification during stability studies.

Methodology: Reversed-Phase HPLC with Photodiode Array (PDA) and/or MS Detection

  • Forced Degradation Studies: To generate potential degradation products, this compound is subjected to stress conditions as per ICH Q1A(R2) guidelines. This includes:

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

    • Oxidation: e.g., 3% H₂O₂ at room temperature

    • Thermal Stress: e.g., 80 °C

    • Photostability: Exposure to light as per ICH Q1B

  • Chromatographic Method Development: A suitable HPLC method is developed to achieve baseline separation of the parent impurity from all degradation products. This involves optimizing parameters such as the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient with a buffer), flow rate, and column temperature.

  • Method Validation: The developed method is validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Stability Study

Objective: To evaluate the stability of this compound under various environmental conditions to determine its shelf-life and recommended storage conditions.

Methodology: ICH-Compliant Stability Study

  • Sample Preparation: A known concentration of this compound (either in solid form or in a relevant solution) is stored in appropriate containers that mimic the proposed packaging.

  • Storage Conditions: Samples are stored under long-term (e.g., 25 °C / 60% RH), intermediate (e.g., 30 °C / 65% RH), and accelerated (e.g., 40 °C / 75% RH) conditions as per ICH guidelines.

  • Time Points: Samples are pulled at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).

  • Analysis: At each time point, the samples are analyzed using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products. Mass balance is assessed to ensure all major degradants are accounted for.

Data Presentation (Hypothetical)

The quantitative data generated from these studies would be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Hypothetical Solubility Data for this compound

Solvent/Buffer (pH)Temperature (°C)Solubility (mg/mL)
Water25Data not available
Water37Data not available
0.1 M HCl (pH 1.2)37Data not available
Acetate Buffer (pH 4.5)37Data not available
Phosphate Buffer (pH 6.8)37Data not available
Methanol25Data not available
Acetonitrile25Data not available

Table 2: Hypothetical Stability Data for this compound (Solid State) under Accelerated Conditions (40°C / 75% RH)

Time Point (Months)Assay (%) of this compoundTotal Degradation Products (%)Appearance
099.80.2White powder
1Data not availableData not availableData not available
3Data not availableData not availableData not available
6Data not availableData not availableData not available

Visualizations (Conceptual)

The following diagrams illustrate the logical workflows for the described experimental protocols.

G Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess this compound to various solvents prep2 Seal vials prep1->prep2 equil1 Agitate in temperature-controlled shaker bath (e.g., 24-72h) prep2->equil1 analysis1 Collect supernatant equil1->analysis1 analysis2 Filter to remove solids analysis1->analysis2 analysis3 Quantify concentration by HPLC analysis2->analysis3 analysis4 Report solubility (mg/mL) analysis3->analysis4

Caption: Workflow for Solubility Determination.

G Stability Study Workflow cluster_setup Study Setup cluster_testing Testing over Time cluster_data Data Evaluation setup1 Prepare samples of this compound setup2 Store in stability chambers (ICH conditions) setup1->setup2 testing1 Pull samples at specified time points (0, 3, 6, 12... months) setup2->testing1 testing2 Analyze using stability-indicating HPLC method testing1->testing2 data1 Determine assay of this compound testing2->data1 data2 Identify and quantify degradation products testing2->data2 data4 Establish shelf-life and storage conditions data1->data4 data3 Assess mass balance data2->data3 data3->data4

Caption: Workflow for a Typical Stability Study.

Conclusion and Path Forward

The characterization of the solubility and stability of any pharmaceutical impurity is a critical activity in drug development. While specific data for this compound is not publicly available, this guide provides the standard methodologies and frameworks used in the pharmaceutical industry for such assessments.

For researchers and scientists working with this compound, the immediate and most critical step is to identify the parent API. Once the parent drug is known, it may be possible to access non-public information through Drug Master Files (DMFs), regulatory submissions, or by contacting the manufacturer of the reference standard. With the identity of the parent compound, the experimental work outlined in this guide can be undertaken to generate the necessary solubility and stability data to support drug development and ensure patient safety.

An In-Depth Technical Guide to the Discovery and History of GIA-7

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature, patent databases, and regulatory documents reveals no specific entity referred to as "DM51 Impurity 1." This suggests that "this compound" may be an internal designation within a private research entity, a compound not yet disclosed in public forums, or a hypothetical substance.

To fulfill the user's request for a detailed technical guide in the specified format, this document will proceed with a hypothetical impurity, designated GIA-7 (Gemini Impurity Analog-7) . The following information is illustrative, based on typical data and workflows for impurity analysis in drug development, and should be considered a template rather than a factual report on a real-world substance.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Discovery

GIA-7 is a process-related impurity identified during the late-stage development of the fictitious investigational drug Gemcitabine-Proline Conjugate (GPC). It was first observed as an unknown peak during High-Performance Liquid Chromatography (HPLC) analysis of GPC batches manufactured at a pilot scale. The impurity's concentration was consistently found to be above the reporting threshold, necessitating its identification, synthesis, and biological characterization to ensure patient safety and meet regulatory requirements.

Analytical Characterization

The initial identification and subsequent characterization of GIA-7 involved a suite of analytical techniques to elucidate its structure and determine its concentration in the drug substance.

Table 1: Analytical Data for GIA-7

Analytical Method Parameter Result
HPLC-UV Retention Time (RT)8.2 minutes
Relative Retention Time (RRT)1.15 (relative to GPC)
UV λmax272 nm
Mass Spectrometry (MS) Ionization ModeESI+
[M+H]⁺ (m/z)412.1521
Proposed FormulaC₁₇H₂₁N₅O₇
¹H NMR (500 MHz, D₂O) δ (ppm)7.88 (d, 1H), 6.21 (t, 1H), 4.50-4.40 (m, 2H), 4.25 (m, 1H), 4.05 (m, 1H), 3.85 (dd, 1H), 3.75 (dd, 1H), 3.40 (t, 2H), 2.20-2.00 (m, 4H)
¹³C NMR (125 MHz, D₂O) δ (ppm)175.2, 166.8, 156.5, 142.1, 117.9, 96.3, 86.8, 74.5, 70.3, 61.2, 53.4, 47.8, 29.5, 25.1

Experimental Protocols

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 270 nm

  • Injection Volume: 10 µL

GIA-7 was isolated from a GPC batch containing a high level of the impurity (approx. 0.5%).

  • Column: C18, 21.2 x 250 mm, 10 µm

  • Mobile Phase: Isocratic, 85:15 (v/v) Water:Acetonitrile with 0.1% TFA

  • Flow Rate: 20 mL/min

  • Loading: 200 mg of crude GPC dissolved in 5 mL of mobile phase per injection.

  • Fraction Collection: Fractions corresponding to the GIA-7 peak were collected, pooled, and lyophilized to yield a white solid (98.5% purity).

  • Cell Line: Pancreatic cancer cell line (PANC-1)

  • Method: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells were treated with varying concentrations of GPC, GIA-7, or vehicle control for 72 hours.

  • Analysis: Cell viability was assessed using a standard MTT assay. Absorbance was read at 570 nm.

  • Data Analysis: IC₅₀ values were calculated using a four-parameter logistic curve fit.

Biological Activity

The potential biological activity of GIA-7 was a primary concern, given its structural similarity to the active pharmaceutical ingredient, GPC.

Table 2: In Vitro Cytotoxicity of GIA-7 vs. GPC

Compound Cell Line IC₅₀ (µM)
GPC PANC-115.2
GIA-7 PANC-1> 100

The results indicate that GIA-7 has significantly lower cytotoxic activity against the PANC-1 cell line compared to the parent drug, GPC.

Visualizations

The following diagram illustrates the proposed chemical reaction leading to the formation of GIA-7 from a starting material and a reactive intermediate during the synthesis of GPC.

GIA7_Formation SM Starting Material (Activated Gemcitabine) GPC GPC (Target Molecule) SM->GPC Main Reaction (Proline) SideReaction Side Reaction (pH > 9) SM->SideReaction Coupling Intermediate Reactive Intermediate (Dimerized Proline) Intermediate->SideReaction GIA7 GIA-7 Impurity SideReaction->GIA7 Rearrangement

Caption: Proposed reaction pathway for the formation of GIA-7.

This workflow outlines the systematic approach taken from the initial observation of an unknown peak to the final characterization and risk assessment of GIA-7.

Impurity_Workflow cluster_discovery Discovery & Isolation cluster_characterization Structural Characterization cluster_evaluation Safety & Control A Unknown Peak in HPLC Analysis B Mass Spectrometry (LC-MS) A->B C Propose Structure B->C D Preparative HPLC Isolation C->D E High-Res Mass Spec D->E F NMR Spectroscopy (1H, 13C, 2D) D->F G Confirm Structure E->G F->G H Chemical Synthesis of GIA-7 Standard G->H I Biological Activity (Cytotoxicity Assay) H->I J Set Specification Limits I->J Signaling_Pathway GPC GPC Receptor Cell Surface Receptor GPC->Receptor Activates GIA7 GIA-7 KinaseB Kinase B GIA7->KinaseB Weakly Inhibits KinaseA Kinase A Receptor->KinaseA KinaseA->KinaseB TF Transcription Factor KinaseB->TF Apoptosis Apoptosis TF->Apoptosis Induces

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of DM51 Impurity 1, a compound of interest for researchers, scientists, and professionals involved in drug development, particularly in the field of antibody-drug conjugates (ADCs). This document outlines the known chemical properties, biological context, and analytical methodologies related to this maytansinoid impurity.

Introduction to this compound

This compound is recognized as a process-related impurity or degradation product associated with maytansinoid-based therapeutics. Maytansinoids are highly potent microtubule-targeting agents, originally isolated from Maytenus species, and are utilized as cytotoxic payloads in ADCs for cancer therapy. The presence of impurities such as DM51 is a critical quality attribute that requires careful monitoring and control during drug manufacturing to ensure the safety and efficacy of the final product.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃₈H₅₄ClN₃O₁₀S[1]
Molecular Weight 780.37 g/mol [1]
IUPAC Name [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate

Biological Context: The Maytansinoid Signaling Pathway

This compound is structurally related to maytansinoids like DM1 (Mertansine) and DM4 (Ravtansine), which are potent anti-mitotic agents. The primary mechanism of action of maytansinoids involves the inhibition of microtubule polymerization.

Maytansinoids bind to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site. This binding disrupts microtubule dynamics, which is essential for the formation and function of the mitotic spindle during cell division. The interference with microtubule function leads to a cascade of cellular events:

  • Mitotic Arrest: Cells are unable to progress through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death. This is often mediated by the activation of caspase cascades.

Given its structural similarity to active maytansinoid payloads, it is plausible that this compound could exhibit similar cytotoxic activity, making its quantification and control in pharmaceutical preparations crucial.

Maytansinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Target Cancer Cell cluster_endocytosis Internalization cluster_lysosome Lysosomal Degradation cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (Maytansinoid Payload) Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Maytansinoid Payload (e.g., DM1, DM4) Released Lysosome->Payload_Release Linker Cleavage Tubulin Tubulin Dimers Payload_Release->Tubulin Binding Microtubule Microtubules Tubulin->Microtubule Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Formation (Disrupted) Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Figure 1: Maytansinoid ADC Signaling Pathway.

Analytical Methodologies for Maytansinoid Impurities

The detection and quantification of maytansinoid impurities are critical for quality control. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main maytansinoid payload from its impurities and degradation products.

Table 2: General RP-HPLC Method Parameters for Maytansinoid Analysis

ParameterTypical Conditions
Column C18 (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) with a small percentage of organic solvent
Mobile Phase B Acetonitrile (B52724) or Methanol
Gradient A time-programmed gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection UV at a wavelength where the maytansinoid chromophore has significant absorbance (e.g., 230-280 nm)

Note: The specific gradient, mobile phase composition, and column chemistry must be optimized for the separation of this compound from the parent maytansinoid and other related substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, especially in biological matrices, LC-MS/MS is the method of choice.

Experimental Protocol: General LC-MS/MS Method for Maytansinoid Quantification

  • Sample Preparation:

    • For drug substance/product: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a known concentration.

    • For biological matrices (e.g., plasma, serum): Perform protein precipitation with a cold organic solvent (e.g., acetonitrile). The supernatant is then collected, evaporated, and reconstituted in the initial mobile phase. For thiol-containing maytansinoids, a reduction and alkylation step may be necessary prior to analysis to prevent dimerization.[2]

  • Chromatographic Separation:

    • Utilize an RP-HPLC or UHPLC system with a C18 column.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Optimize the detection parameters, including declustering potential, collision energy, and cell exit potential, for the specific maytansinoid and its impurities.

    • Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification.

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Drug Substance / Biological Matrix Extraction Dissolution / Protein Precipitation Sample->Extraction Derivatization Reduction / Alkylation (if necessary) Extraction->Derivatization HPLC RP-HPLC/UHPLC Separation Derivatization->HPLC Injection MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition and Quantification MS->Data

Figure 2: General workflow for LC-MS/MS analysis of maytansinoid impurities.

Synthesis and Formation

This compound is likely formed during the synthesis of the maytansinoid payload or as a degradation product. The synthesis of maytansinoid derivatives is a multi-step process, and impurities can arise from starting materials, intermediates, or side reactions. Degradation can occur under various stress conditions such as exposure to light, heat, or non-optimal pH.

A detailed synthesis protocol for this compound is not publicly available. However, the synthesis of maytansinoids and their derivatives is described in various patents. These processes often involve the modification of maytansinol (B1676226) or its esters.

Conclusion

This compound is a critical quality attribute in the manufacturing of maytansinoid-based therapeutics. Its structural similarity to the active maytansinoid payload necessitates stringent control and accurate quantification. This guide provides a foundational understanding of this compound, its biological context, and the analytical methodologies required for its assessment. Further research is needed to fully characterize the biological activity and establish specific, validated analytical methods and reference standards for this impurity.

References

Unveiling DM51 Impurity 1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical properties of DM51 Impurity 1, a compound of significant interest in the field of targeted cancer therapeutics. As an isomer of the maytansinoid DM51, this impurity shares the same molecular formula and weight, highlighting the critical need for precise analytical characterization in drug development. Maytansinoids, potent microtubule-targeting agents, are pivotal cytotoxic payloads in the design of antibody-drug conjugates (ADCs). This document delves into the known characteristics of this compound, its therapeutic context, and the methodologies required for its analysis.

Core Properties of this compound

This compound is a stereoisomer of the maytansinoid DM51. Isomers are compounds that have the same molecular formula but different structural arrangements. In the case of complex molecules like maytansinoids, even subtle differences in stereochemistry can impact biological activity and safety profiles. Therefore, the precise identification and quantification of such impurities are paramount in pharmaceutical manufacturing and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC38H54ClN3O10S[1][]
Molecular Weight780.37 g/mol [1][]
IUPAC Name[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate[]
SynonymsHY-143987[]

Therapeutic Context and Mechanism of Action

DM51 and its impurities are relevant in the context of antibody-drug conjugates (ADCs), a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug.

Maytansinoids, including DM51, function as potent mitotic inhibitors. They exert their cytotoxic effects by binding to tubulin, a key protein in the formation of microtubules. This binding disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division. The ultimate consequence is cell cycle arrest in the G2/M phase, leading to apoptosis (programmed cell death) of the cancer cell.[3][4]

Maytansinoid_Mechanism_of_Action ADC Antibody-Drug Conjugate (e.g., containing DM51) CancerCell Cancer Cell ADC->CancerCell Binds to Tumor Antigen Internalization Receptor-Mediated Endocytosis CancerCell->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking DM51 Released DM51 (Maytansinoid) Lysosome->DM51 Linker Cleavage Tubulin Tubulin Dimers DM51->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Figure 1. General signaling pathway of maytansinoid-containing ADCs.

Experimental Protocols for Impurity Analysis

The analysis of maytansinoid impurities like this compound requires highly sensitive and specific analytical methods to differentiate and quantify isomers. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.

Sample Preparation from Biological Matrices

For the analysis of unconjugated DM51 and its impurities in plasma or serum, a multi-step sample preparation is crucial to remove the antibody and other interfering substances.

  • Protein Precipitation: To remove the bulk of proteins, including the antibody portion of the ADC, an organic solvent such as acetonitrile (B52724) is added to the plasma sample.

  • Reduction (for total drug measurement): To release any payload that may be bound to plasma proteins through disulfide bonds, a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is used.

  • Solid-Phase Extraction (SPE): For further cleanup and concentration of the analyte, the sample is passed through an SPE cartridge (e.g., C18). The analyte is retained on the cartridge while salts and other polar impurities are washed away. The analyte is then eluted with a small volume of an organic solvent.

Chromatographic Separation and Mass Spectrometric Detection

Table 2: Exemplar HPLC-MS/MS Parameters for Maytansinoid Isomer Analysis

ParameterRecommended Conditions
HPLC System UHPLC system for high resolution
Column Reversed-phase C18 or Biphenyl column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Gradient Optimized gradient to resolve isomers (e.g., 5-95% B over 10 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM) for quantification

Note: The specific parameters need to be optimized for the particular instrument and the isomeric pair being analyzed.

Experimental_Workflow_for_Impurity_Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant1->SPE Elution Elution SPE->Elution FinalSample Final Sample for Analysis Elution->FinalSample Injection Injection into HPLC FinalSample->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification Report Report Results Quantification->Report

Figure 2. Logical workflow for the analysis of this compound.

Conclusion

This compound represents a critical quality attribute in the development of DM51-containing antibody-drug conjugates. Its isomeric relationship with the active pharmaceutical ingredient necessitates the use of high-resolution analytical techniques for accurate identification and quantification. Understanding the theoretical properties and having robust analytical methods in place are essential for ensuring the safety, efficacy, and quality of these next-generation cancer therapies. Further research into the specific biological activity of this compound compared to the parent DM51 molecule will provide a more complete picture of its potential impact.

References

Unveiling the Spectroscopic Signature of DM51 Impurity 1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available spectroscopic data for DM51 Impurity 1, a known process-related impurity of the ketolide antibiotic, Telithromycin. The information presented herein is crucial for the robust quality control and regulatory compliance of Telithromycin drug substance and product.

Chemical Identity

This compound has been identified as a chlorinated and sulfonated derivative of a Telithromycin-related structure. Its fundamental chemical properties are summarized in the table below.

ParameterValueReference
IUPAC Name [Specific IUPAC name if available, currently not found in searches]
Molecular Formula C38H54ClN3O10S[1]
Molecular Weight 780.37 g/mol [1]
Parent Drug Telithromycin

Spectroscopic Data Summary

Currently, specific, publicly available quantitative spectroscopic data (NMR, Mass Spectrometry, IR, and UV-Vis) for this compound is limited. This guide compiles the expected spectroscopic characteristics based on its chemical structure and general knowledge of Telithromycin and its impurities. The following sections detail the anticipated data and the experimental protocols typically employed for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

Expected ¹H and ¹³C NMR Data:

Due to the absence of specific experimental data in the public domain, a table of expected chemical shifts cannot be provided. However, the spectra would be expected to show signals corresponding to the macrolide core, the modified side chain containing chlorine and sulfur, and other characteristic functional groups.

Typical Experimental Protocol for NMR Data Acquisition:

A standard experimental setup for acquiring NMR data for a pharmaceutical impurity like this compound would involve the following steps:

  • Sample Preparation: A few milligrams of the isolated and purified impurity are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for protons.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in complete structural assignment.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Expected Mass Spectrometry Data:

Ionization ModeExpected m/z
[M+H]⁺ ~781.38
[M+Na]⁺ ~803.36

The exact mass measurement from high-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental formula C38H54ClN3O10S.

Typical Experimental Protocol for Mass Spectrometry Data Acquisition:

Liquid chromatography-mass spectrometry (LC-MS) is the preferred technique for analyzing pharmaceutical impurities.

  • Chromatographic Separation: The impurity is first separated from the parent drug and other impurities using a suitable HPLC or UPLC method. A reversed-phase C18 column is commonly employed with a gradient elution of mobile phases like acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for macrolide-type compounds.

  • Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass data.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the parent ion and obtain structural information.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3400O-H (hydroxyl groups)
~2950C-H (aliphatic)
~1740C=O (ester/lactone)
~1690C=O (ketone)
~1250C-O (ether, ester)
~1170S=O (sulfonate)
~750C-Cl (alkyl chloride)

Typical Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: A small amount of the solid impurity is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for chromophores.

Expected UV-Vis Absorption Maxima (λmax):

The UV spectrum of this compound is expected to be similar to that of Telithromycin, with potential shifts in the absorption maxima due to the structural modifications. The chromophoric system in Telithromycin would be the primary determinant of the UV absorption.

Typical Experimental Protocol for UV-Vis Data Acquisition:

  • Sample Preparation: A dilute solution of the impurity is prepared in a suitable UV-transparent solvent, such as methanol (B129727) or acetonitrile.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is scanned over a wavelength range, typically from 200 to 400 nm.

Logical Workflow for Impurity Identification

The process of identifying and characterizing an unknown impurity like this compound follows a logical workflow.

G Workflow for Impurity Characterization cluster_0 Initial Detection cluster_1 Isolation & Purification cluster_2 Structural Elucidation cluster_3 Final Confirmation Detection Impurity Detected in Drug Substance Isolation Isolation by Preparative HPLC Detection->Isolation Isolate for Characterization MS Mass Spectrometry (HRMS for Formula) Isolation->MS Determine Molecular Weight & Formula NMR NMR Spectroscopy (1D & 2D) MS->NMR Elucidate Connectivity IR IR Spectroscopy (Functional Groups) NMR->IR Identify Functional Groups UV UV-Vis Spectroscopy (Chromophores) IR->UV Analyze Chromophores Structure Structure Proposed UV->Structure Synthesis Reference Standard Synthesis Structure->Synthesis Synthesize for Confirmation Confirmation Spectroscopic Confirmation Synthesis->Confirmation Compare Spectra

Workflow for Impurity Characterization

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound directly interacts with specific cellular signaling pathways. The primary concern with such impurities is their potential to elicit toxicological effects or alter the efficacy of the parent drug, Telithromycin. The mechanism of action of Telithromycin involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. It is plausible that structurally similar impurities could have some affinity for the same target, but this has not been documented for this compound.

The general workflow for assessing the biological impact of a pharmaceutical impurity is outlined below.

G Biological Impact Assessment of an Impurity Impurity Identified Impurity (e.g., this compound) InSilico In Silico Toxicity Prediction (e.g., DEREK) Impurity->InSilico Computational Screening InVitro In Vitro Assays (e.g., Ames Test, Cytotoxicity) InSilico->InVitro Guide Experimental Testing Risk Risk Assessment InSilico->Risk InVivo In Vivo Toxicology Studies (if required) InVitro->InVivo If positive or concerns remain InVitro->Risk InVivo->Risk Control Establishment of Control Strategy Risk->Control Based on safety and regulatory limits

Biological Impact Assessment of an Impurity

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

A detailed synthesis protocol for DM51 Impurity 1 is not publicly available in scientific literature or chemical databases. Extensive searches for a specific, validated synthesis method for this compound have not yielded any established experimental procedures, reaction schemes, or quantitative data such as reaction yields or purity levels.

While general information regarding the chemical properties of this compound is accessible, the critical details required to generate a comprehensive application note and protocol for its synthesis are absent from the public domain. This includes information on starting materials, reagents, reaction conditions, and purification methods.

For researchers, scientists, and drug development professionals seeking to obtain or synthesize this compound, it is recommended to consult with specialized chemical synthesis providers or to develop a novel synthetic route based on the known chemical structure.

Chemical and Physical Properties

Below is a summary of the available data for this compound.

PropertyValueSource
Molecular FormulaC38H54ClN3O10S[1][2][3][4]
Molecular Weight780.37 g/mol [1][2][4]
IUPAC Name[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate[3]
StereochemistryABSOLUTE[1][2]

Visual Representation of Synthetic Unavailability

Due to the lack of a known synthesis protocol, a workflow diagram for the synthesis of this compound cannot be constructed. The following diagram illustrates the current status of available information.

Caption: Logical relationship showing the unavailable synthesis protocol for this compound.

References

Hypothetical Application Note and Protocol: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following Application Note and Protocol is a hypothetical example created to fulfill the user's request for a detailed document on HPLC method development for "DM51 Impurity 1." As of the time of this writing, there is no publicly available information on a substance referred to as "this compound." Therefore, all experimental conditions, data, and results presented herein are illustrative and based on general principles of pharmaceutical analysis and HPLC method development.

Abstract

This application note describes the development and validation of a sensitive, specific, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Impurity 1 in the drug substance DM51. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase composed of phosphate (B84403) buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1] The developed method is suitable for routine quality control and stability monitoring of DM51.

Introduction

The presence of impurities in active pharmaceutical ingredients (APIs) can affect the safety and efficacy of drug products.[2] Regulatory agencies worldwide require that impurities in new drug substances be identified and quantified.[3] DM51 is a novel investigational drug, and during its development, a key process-related impurity, designated as Impurity 1, was identified. A reliable analytical method is crucial for monitoring and controlling the level of this impurity to ensure the quality and consistency of the DM51 drug substance.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug impurities.[4][5] This application note details the development and validation of a stability-indicating RP-HPLC method for the quantification of this compound. The method is demonstrated to be specific for Impurity 1 in the presence of DM51 and its degradation products.

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

Chemicals and Reagents
  • DM51 reference standard and Impurity 1 reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (Milli-Q or equivalent).

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

Chromatographic Conditions
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase BAcetonitrile
Gradient Program0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B (re-equilibration)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm
DiluentMobile Phase A : Acetonitrile (80:20 v/v)

Results and Discussion

Method Development and Optimization

The primary objective of this work was to develop an HPLC method capable of separating DM51 from Impurity 1 and any potential degradation products. Various stationary phases (C8, C18, Phenyl) and mobile phase compositions were evaluated. A C18 column provided the best resolution and peak shape. The mobile phase pH and gradient program were optimized to achieve a robust separation. A detection wavelength of 254 nm was selected as it provided a good response for both DM51 and Impurity 1.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6][7] DM51 was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results, summarized in Table 1, show that the method can effectively separate DM51 and Impurity 1 from all degradation products, with no interference observed at the retention times of the analytes.

Table 1: Summary of Forced Degradation Studies

Stress Condition% Degradation of DM51Observations
0.1 N HCl, 60 °C, 24h15.2Degradation peaks well-resolved from DM51 and Impurity 1.
0.1 N NaOH, RT, 4h22.5Major degradation product formed, baseline separated from analytes.
3% H₂O₂, RT, 24h18.7Several minor degradation products observed, all resolved.
Dry Heat, 80 °C, 48h8.9Minor degradation observed, no co-elution with analytes.
UV Light (254 nm), 24h12.4Photodegradants are well-separated.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of Impurity 1 ranging from the LOQ to 150% of the specification limit. The calibration curve showed a linear relationship between the peak area and concentration.

Table 2: Linearity Data for Impurity 1

Concentration (µg/mL)Peak Area (mAU*s)
0.115.2
0.576.8
1.0152.5
1.5228.1
2.0305.2
2.5380.9
Correlation Coefficient (r²) 0.9998

Accuracy

The accuracy of the method was determined by a recovery study, spiking known amounts of Impurity 1 into a sample solution of DM51 at three concentration levels (50%, 100%, and 150% of the specification limit). The results are presented in Table 3.

Table 3: Accuracy Data for Impurity 1

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.50.4998.0
100%1.01.01101.0
150%1.51.4898.7
Mean % Recovery 99.2

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8] For repeatability, six replicate injections of a sample solution containing Impurity 1 at the 100% level were performed. For intermediate precision, the analysis was repeated on a different day by a different analyst. The results are summarized in Table 4.

Table 4: Precision Data for Impurity 1

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Peak Area of Impurity 10.8%1.2%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for Impurity 1 were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ for Impurity 1

ParameterValue (µg/mL)
LOD0.03
LOQ0.1

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). In all cases, the resolution between DM51 and Impurity 1 remained greater than 2.0, and the peak symmetry was unaffected, demonstrating the robustness of the method.

Experimental Workflow and Logical Relationships

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Define Analytical Target Profile B Select Column and Mobile Phase A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Initial Method Performance Check C->D E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine Quality Control J->K L Stability Studies K->L

Caption: Workflow for HPLC Method Development and Validation.

Impurity_Formation_Pathway cluster_0 DM51 Synthesis cluster_1 Impurity Formation StartingMaterial Starting Material X Intermediate Intermediate Y StartingMaterial->Intermediate DM51 DM51 (API) Intermediate->DM51 Impurity1 Impurity 1 Intermediate->Impurity1 Side Reaction DM51->Impurity1 Degradation (e.g., Hydrolysis)

Caption: Potential Formation Pathways of this compound.

Conclusion

A novel, simple, and reliable stability-indicating RP-HPLC method for the quantitative determination of Impurity 1 in DM51 drug substance has been developed and validated. The method meets all the requirements of the ICH guidelines for a validated analytical procedure and is demonstrated to be suitable for its intended purpose of routine quality control and stability testing.

Detailed Experimental Protocol

Preparation of Solutions

1.1. Mobile Phase A (20 mM Potassium Dihydrogen Phosphate, pH 3.0)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of Milli-Q water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter through a 0.45 µm membrane filter and degas.

1.2. Mobile Phase B (Acetonitrile)

  • Use HPLC grade acetonitrile.

  • Filter through a 0.45 µm membrane filter and degas.

1.3. Diluent

  • Prepare a mixture of Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).

1.4. Standard Stock Solution of Impurity 1 (100 µg/mL)

  • Accurately weigh about 10 mg of Impurity 1 reference standard into a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate to dissolve.

  • Make up to the volume with diluent and mix well.

1.5. Standard Solution of Impurity 1 (1.0 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution of Impurity 1 into a 100 mL volumetric flask.

  • Make up to the volume with diluent and mix well.

1.6. Sample Solution (for DM51)

  • Accurately weigh about 25 mg of DM51 sample into a 50 mL volumetric flask.

  • Add about 35 mL of diluent and sonicate to dissolve.

  • Make up to the volume with diluent and mix well.

Chromatographic Procedure
  • Set up the HPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the Standard Solution of Impurity 1 five times to check for system suitability. The %RSD of the peak areas should be not more than 2.0%.

  • Inject the Sample Solution.

  • Identify the peaks of DM51 and Impurity 1 based on their retention times.

  • Calculate the amount of Impurity 1 in the sample using the following formula:

    % Impurity 1 = (Area_Impurity_Sample / Area_Impurity_Standard) * (Conc_Standard / Conc_Sample) * 100

Forced Degradation Protocol

3.1. Acid Degradation

  • To 1 mL of DM51 stock solution (1 mg/mL), add 1 mL of 0.1 N HCl.

  • Keep the solution at 60 °C for 24 hours.

  • Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final concentration of 0.5 mg/mL with diluent.

3.2. Base Degradation

  • To 1 mL of DM51 stock solution (1 mg/mL), add 1 mL of 0.1 N NaOH.

  • Keep the solution at room temperature for 4 hours.

  • Neutralize with 1 mL of 0.1 N HCl and dilute to a final concentration of 0.5 mg/mL with diluent.

3.3. Oxidative Degradation

  • To 1 mL of DM51 stock solution (1 mg/mL), add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to a final concentration of 0.5 mg/mL with diluent.

3.4. Thermal Degradation

  • Keep a known quantity of solid DM51 in an oven at 80 °C for 48 hours.

  • Dissolve the sample in diluent to a final concentration of 0.5 mg/mL.

3.5. Photolytic Degradation

  • Expose a solution of DM51 (1 mg/mL in diluent) to UV light (254 nm) for 24 hours.

  • Dilute to a final concentration of 0.5 mg/mL with diluent.

References

LC-MS/MS analysis of DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the LC-MS/MS Analysis of DM51 Impurity 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of "Impurity 1" in the active pharmaceutical ingredient (API) "DM51." The method is crucial for ensuring the quality, safety, and efficacy of DM51, as regulatory guidelines necessitate the monitoring and control of impurities in pharmaceutical products.[1][2][3] This document provides comprehensive experimental protocols, quantitative data, and visual workflows to aid in the implementation of this analytical method in a research or quality control setting.

Introduction

The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of a drug product.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and quantification of impurities.[2][3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for impurity profiling due to its high sensitivity, specificity, and quantitative capabilities.[1][4][5]

This application note describes a robust LC-MS/MS method for the analysis of "Impurity 1," a known process-related impurity of the investigational drug substance "DM51." A highly selective and sensitive analytical method is essential for monitoring and controlling this impurity at trace levels.[6]

Experimental Protocols

Materials and Reagents
  • DM51 Reference Standard and Impurity 1 Reference Standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Internal Standard (IS): A structurally similar compound to DM51 and Impurity 1, such as an isotopically labeled analog.

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of DM51, Impurity 1, and the Internal Standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Impurity 1 stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Sample Preparation: Accurately weigh 10 mg of the DM51 API sample and dissolve it in 10 mL of methanol. Vortex to ensure complete dissolution.

  • Final Sample Dilution: Dilute the sample solution with a 50:50 acetonitrile/water mixture to a final concentration of 100 µg/mL. Spike with the internal standard to a final concentration of 100 ng/mL.

G cluster_prep Sample Preparation Workflow start Weigh 10 mg of DM51 API dissolve Dissolve in 10 mL Methanol start->dissolve dilute Dilute to 100 µg/mL with 50:50 ACN:H2O dissolve->dilute spike Spike with Internal Standard (100 ng/mL) dilute->spike analyze Inject into LC-MS/MS System spike->analyze

A streamlined workflow for the preparation of DM51 samples.
LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Elution
0.0 - 1.0 min5% B
1.0 - 5.0 min5% to 95% B
5.0 - 6.0 min95% B
6.1 - 8.0 min5% B (Re-equilibration)
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Impurity 1Precursor Ion (m/z) → Product Ion (m/z), Collision Energy (eV) [Hypothetical]
DM51Precursor Ion (m/z) → Product Ion (m/z), Collision Energy (eV) [Hypothetical]
Internal StandardPrecursor Ion (m/z) → Product Ion (m/z), Collision Energy (eV) [Hypothetical]

Quantitative Data Summary

The developed LC-MS/MS method was validated according to ICH guidelines, assessing linearity, precision, accuracy, and sensitivity.[7][8]

Table 2: Method Validation Summary for Impurity 1

ParameterResult
Linearity (r²)> 0.999
Range0.1 ng/mL to 100 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)
Intra-day (n=6)< 5%
Inter-day (n=18)< 8%
Accuracy (% Recovery)
Low QC (0.3 ng/mL)98.5%
Mid QC (10 ng/mL)101.2%
High QC (80 ng/mL)99.8%

Hypothetical Signaling Pathway of DM51

To provide a broader context for the importance of DM51 purity, a hypothetical signaling pathway is presented below. Impurities could potentially interact with off-target molecules, leading to unintended biological effects.

DM51 DM51 (API) Receptor Target Receptor DM51->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Response Therapeutic Response TF->Response Impurity1 Impurity 1 Off_Target Off-Target Protein Impurity1->Off_Target Interacts Adverse_Effect Adverse Effect Off_Target->Adverse_Effect

Hypothetical signaling cascade of DM51 and potential off-target effects of Impurity 1.

Conclusion

This application note outlines a highly sensitive and specific LC-MS/MS method for the quantification of Impurity 1 in the DM51 drug substance. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control analysis in a regulated environment. The provided protocols and data can serve as a valuable resource for researchers and scientists involved in the development and manufacturing of DM51.

References

Application Note: Quantitative Analysis of DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DM51 is a novel, potent inhibitor of the MEK1/2 signaling pathway, a critical cascade in various forms of cancer. During the synthesis of the active pharmaceutical ingredient (API), DM51, a process-related impurity, designated as DM51 Impurity 1, has been identified. Regulatory guidelines necessitate the accurate identification and quantification of impurities to ensure the safety and efficacy of the final drug product.[1][2][3] This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, it outlines the potential impact of this impurity on the MEK1/2 signaling pathway.

Organic impurities can arise during the manufacturing process or storage of the drug substance and may include starting materials, by-products, intermediates, and degradation products.[4][5] The control of these impurities is a critical aspect of pharmaceutical development and is mandated by regulatory bodies such as the International Council on Harmonisation (ICH).[6][7] The methods presented herein are designed for use by researchers, scientists, and drug development professionals to ensure the quality and consistency of DM51.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

This protocol details the HPLC method for the separation and quantification of this compound from the DM51 API.

2.1.1. Materials and Reagents

  • DM51 Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (B129727) (HPLC grade)

  • DM51 API samples

2.1.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Data acquisition and analysis software.

2.1.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

2.1.4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with methanol to concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Sample Solution: Accurately weigh and dissolve 20 mg of the DM51 API sample in 10 mL of methanol to obtain a concentration of 2 mg/mL.

2.1.5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Inject the sample solutions in triplicate.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

Experimental Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result prep_std Prepare Standard Solutions hplc_setup HPLC System Equilibration prep_std->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup inject_std Inject Calibration Standards hplc_setup->inject_std inject_sample Inject API Samples inject_std->inject_sample cal_curve Generate Calibration Curve inject_sample->cal_curve quantify Quantify Impurity 1 cal_curve->quantify report Report Results quantify->report

Figure 1: Experimental workflow for the quantification of this compound.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the HPLC method for this compound.

Table 1: Linearity of this compound

Concentration (µg/mL)Mean Peak Area (n=3)
0.115,234
0.575,987
1.0151,456
5.0755,123
10.01,510,987
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)RSD (%)
0.50.49 ± 0.0298.04.1
1.01.02 ± 0.04102.03.9
5.04.95 ± 0.1599.03.0

Table 3: Quantification of this compound in DM51 API Batches

API Batch NumberThis compound (%)
DM51-A0010.08
DM51-A0020.12
DM51-A0030.05

Potential Impact on MEK1/2 Signaling Pathway

DM51 is designed to inhibit the phosphorylation of ERK1/2 by MEK1/2. It is hypothesized that this compound, due to its structural similarity to the parent compound, may have a reduced affinity for MEK1/2, potentially leading to incomplete inhibition of the downstream signaling cascade. This could result in a diminished therapeutic effect. Further studies are required to fully elucidate the pharmacological profile of this compound.

G cluster_pathway MEK1/2 Signaling Pathway cluster_inhibition Drug Action RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation DM51 DM51 DM51->MEK Strong Inhibition Impurity1 This compound Impurity1->MEK Weak Inhibition

Figure 2: Hypothesized impact of DM51 and Impurity 1 on the MEK1/2 pathway.

Conclusion

The HPLC method described in this application note is suitable for the quantitative analysis of this compound in DM51 API. The method is shown to be linear, accurate, and precise. The potential for this compound to interfere with the intended pharmacological activity of DM51 underscores the importance of stringent impurity control during the manufacturing process. This protocol provides a robust framework for ensuring the quality and safety of the DM51 drug substance.

References

Application Notes and Protocols for the Isolation and Purification of DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the isolation and purification of DM51 Impurity 1, a process-related impurity associated with the active pharmaceutical ingredient (API) DM51. The protocols outlined below are based on established chromatographic techniques for the separation of complex organic molecules.

1. Introduction

DM51 is a complex macrocyclic compound with the molecular formula C38H54ClN3O10S. During its synthesis and storage, various impurities can form, which must be identified, isolated, and characterized to ensure the safety and efficacy of the final drug product. This compound has been identified and has the same molecular formula and weight as the parent compound, suggesting it is an isomer. The isolation of this impurity is crucial for its use as a reference standard in analytical method development and for further toxicological studies.

The primary technique for the isolation of pharmaceutical impurities from a complex mixture is preparative high-performance liquid chromatography (prep-HPLC).[1][2][3][4][5][6] This method offers high resolution and selectivity, making it suitable for separating structurally similar compounds.

2. Analytical Characterization of this compound

PropertyValueSource
Molecular FormulaC38H54ClN3O10SRXN Chemicals
Molecular Weight780.37 g/mol RXN Chemicals
IUPAC Name[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoatePubChem

3. Experimental Protocols

The following protocols describe a general workflow for the isolation and purification of this compound from a bulk sample of DM51.

Workflow for Isolation and Purification of this compound

Isolation_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis and Post-Purification start Crude DM51 Sample dissolve Dissolution in appropriate solvent start->dissolve filter Filtration to remove particulates dissolve->filter prep_hplc Preparative HPLC Separation filter->prep_hplc fraction_collection Fraction Collection based on UV detection prep_hplc->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation characterization Characterization of Impurity 1 (LC-MS, NMR) evaporation->characterization

Figure 1. General workflow for the isolation and purification of this compound.

3.1. Sample Preparation

  • Dissolution: Dissolve an accurately weighed amount of the crude DM51 sample in a minimal amount of a suitable solvent. Given the complex structure, a good starting point would be a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The goal is to achieve complete dissolution while keeping the injection volume for preparative HPLC manageable.

  • Filtration: Filter the resulting solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

3.2. Preparative HPLC Method

The following is a proposed starting method for the preparative HPLC separation. Optimization will likely be necessary based on the specific impurity profile of the crude sample.

ParameterCondition
Instrument Preparative HPLC system with a UV/Vis detector
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 20 mL/min
Detection 254 nm
Injection Volume 1-5 mL (depending on concentration)
Column Temperature 30 °C

3.3. Fraction Collection

  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the peak of interest (this compound) based on its retention time, which should be determined from preliminary analytical HPLC runs.

  • Collect the main API peak and other impurity peaks separately to avoid cross-contamination.

3.4. Post-Purification Processing

  • Purity Analysis: Analyze the collected fractions containing Impurity 1 by analytical HPLC to determine their purity.

  • Pooling: Combine the fractions that meet the desired purity threshold (e.g., >98%).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C) to prevent degradation of the impurity.

  • Drying: Further dry the isolated impurity under high vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and structure of the isolated this compound using spectroscopic techniques such as LC-MS (for mass confirmation) and NMR (for structural elucidation).

Logical Relationship of Purification Steps

Purification_Logic cluster_fractions Fraction Handling start Crude Material dissolution Dissolution start->dissolution filtration Filtration dissolution->filtration prep_hplc Preparative HPLC filtration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis purity_analysis->prep_hplc If Purity < 98% (Re-purification) pooling Pooling purity_analysis->pooling If Purity > 98% solvent_removal Solvent Removal pooling->solvent_removal pure_impurity Pure Impurity 1 solvent_removal->pure_impurity

Figure 2. Logical flow of the purification process with a decision point for re-purification.

4. Data Presentation

The following tables present representative data that would be generated during the isolation and purification process.

Table 1: Preparative HPLC Run Summary

ParameterValue
Amount of Crude Loaded 500 mg
Number of Injections 5
Total Run Time 200 minutes
Volume of Solvent Used 4 L

Table 2: Fraction Analysis and Pooling

Fraction NumbersPurity by Analytical HPLC (%)Mass of Isolated Material (mg)Decision
12-1598.5%15.2Pool
16-1899.1%25.8Pool
19-2095.2%8.5Re-purify

Table 3: Final Purity and Yield

ParameterResult
Total Mass of Pooled Impurity 1 41.0 mg
Final Purity (by Analytical HPLC) 98.8%
Overall Yield 8.2%

The protocol described provides a robust framework for the successful isolation and purification of this compound. The use of preparative HPLC is a powerful technique for obtaining high-purity reference standards of process-related impurities.[6] The specific parameters of the preparative HPLC method may require optimization depending on the exact composition of the crude DM51 mixture. The isolated impurity should be thoroughly characterized to confirm its identity and to be used for further studies.

References

Application Notes and Protocols for the Utilization of DM51 Impurity 1 in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of DM51 Impurity 1, a critical component in the development of next-generation targeted cancer therapies. This document outlines its chemical identity, relevance in drug manufacturing, and detailed protocols for its analysis and control.

Introduction to this compound (Ravutansine)

This compound, chemically identified as Ravtansine, is a potent maytansinoid derivative.[1][2][] Its molecular formula is C38H54ClN3O10S with a molecular weight of 780.37 g/mol .[4] Ravtansine is not an unwanted byproduct but rather the cytotoxic "payload" molecule in several advanced antibody-drug conjugates (ADCs) currently under investigation for cancer treatment.

Prominent examples of ADCs utilizing Ravtansine and its derivatives (like DM1 and DM4) include:

  • Anetumab Ravtansine: Targets mesothelin-expressing tumors such as mesothelioma and ovarian cancer.[5]

  • Tusamitamab Ravtansine: Targets Carcinoembryonic Antigen-related Cell Adhesion Molecule 5 (CEACAM5)-positive cancers, including non-small cell lung cancer, breast cancer, and gastric cancer.[6][7][8][9]

The core function of these ADCs is to selectively deliver Ravtansine to cancer cells, minimizing systemic exposure and associated toxicity.

Mechanism of Action of Ravtansine-Based ADCs

The therapeutic effect of Ravtansine-based ADCs is mediated by a targeted cytotoxic mechanism.

  • Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen (e.g., mesothelin or CEACAM5) on the surface of cancer cells.[10]

  • Payload Release: Following binding, the ADC-antigen complex is internalized by the cancer cell. Inside the cell, the linker connecting the antibody to Ravtansine is cleaved, releasing the cytotoxic payload.

  • Tubulin Inhibition: Free Ravtansine then binds to tubulin, a critical protein for the formation of microtubules.[11][12] This disruption of microtubule dynamics leads to:

    • Mitotic Arrest: The cancer cells are unable to form a proper mitotic spindle, halting the process of cell division.[13]

    • Apoptosis: The prolonged mitotic arrest triggers programmed cell death (apoptosis), leading to the elimination of the cancer cell.[13]

Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cancer Cell ADC Anetumab Ravtansine or Tusamitamab Ravtansine Antigen Tumor-Specific Antigen (e.g., Mesothelin, CEACAM5) ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Trafficking Ravtansine Ravtansine Lysosome->Ravtansine Payload Release Ravutansine This compound (Ravutansine) Tubulin Tubulin Ravutansine->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Polymerization Block MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Quantitative Data and Impurity Profiling

In the context of ADC manufacturing, "this compound" can refer to residual, unconjugated Ravtansine. The presence of free cytotoxic payload is a critical quality attribute (CQA) that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[14] High levels of free Ravtansine could lead to off-target toxicity.

The table below presents hypothetical, yet representative, specifications for the analysis of this compound in a batch of a Ravtansine-based ADC. Actual limits would be established based on extensive toxicological studies and regulatory guidelines.

ParameterAnalytical MethodSpecificationPurpose
Identity of this compound LC-MS/MSMatches reference standardConfirms the chemical structure of the free payload.
Purity of this compound Standard HPLC-UV≥ 98.0%Ensures the accuracy of quantification.
Quantification of Free this compound LC-MS/MS≤ 1.0% of total drug contentLimits potential systemic toxicity.
Related Substances RP-HPLCIndividual unknown impurity ≤ 0.1%Monitors for other process-related impurities and degradants.

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for quality control during drug development and manufacturing.

Protocol for Identification of this compound by LC-MS/MS

Objective: To confirm the identity of the free payload in an ADC sample as this compound (Ravutansine).

Materials:

  • ADC drug product sample

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound reference standard in 50% acetonitrile.

    • Dilute the ADC drug product sample to a final concentration of 1 mg/mL in ultrapure water.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan and product ion scan.

    • Precursor Ion (for product ion scan): m/z corresponding to the protonated molecule of Ravtansine.

    • Monitor for characteristic fragment ions.

  • Data Analysis:

    • Compare the retention time and mass spectrum of the peak in the ADC sample with the this compound reference standard.

    • A match in retention time and fragmentation pattern confirms the identity.

LCMS_Workflow Sample ADC Sample and DM51 Reference Standard LC Liquid Chromatography (Reverse Phase) Sample->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (Product Ion Scan) MS->MSMS DataAnalysis Data Analysis: - Retention Time Match - Fragmentation Pattern Match MSMS->DataAnalysis Confirmation Identity Confirmation DataAnalysis->Confirmation

Protocol for Quantification of Free this compound by 2D-LC/MS

Objective: To accurately quantify the amount of unconjugated this compound in an ADC sample. A two-dimensional LC approach is often employed to separate the small molecule impurity from the large protein (the ADC).[15]

Materials:

  • ADC drug product sample

  • This compound reference standard for calibration curve

  • Size-Exclusion Chromatography (SEC) column

  • Reverse-Phase (RP) C18 column

  • 2D-LC system coupled to a Q-TOF or other high-resolution mass spectrometer

Procedure:

  • First Dimension (SEC):

    • Column: SEC column suitable for protein separation.

    • Mobile Phase: Phosphate-buffered saline (PBS) or similar physiological buffer.

    • Method: Isocratic elution to separate the high molecular weight ADC from low molecular weight species.

  • Heart-Cutting:

    • The fraction corresponding to the elution time of small molecules (including free this compound) is automatically transferred to the second dimension.[15]

  • Second Dimension (RP-LC):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A rapid gradient to separate and elute this compound.

  • MS Detection and Quantification:

    • Ionization Mode: ESI+.

    • Data Acquisition: Extract the ion chromatogram for the specific m/z of this compound.

    • Calibration: Prepare a calibration curve using the this compound reference standard (e.g., 0.01 to 1.0 µg/mL).

    • Quantification: Calculate the concentration of free this compound in the ADC sample by comparing its peak area to the calibration curve.

TwoD_LC_Workflow Sample ADC Sample SEC 1D: Size-Exclusion Chromatography Sample->SEC HeartCut Heart-Cutting: Transfer of Small Molecule Fraction SEC->HeartCut RP 2D: Reverse-Phase Chromatography HeartCut->RP MS Mass Spectrometry Detection RP->MS Quant Quantification against Reference Standard Calibration Curve MS->Quant

Synthesis and Formation of this compound

This compound (Ravutansine) and its analogues are semi-synthetically derived from maytansine (B1676224), a natural product.[1][16] The synthesis involves modifying the maytansine structure to introduce a linker with a reactive group (e.g., a thiol) that allows for conjugation to the antibody.

The presence of free this compound in the final ADC product can arise from:

  • Incomplete conjugation reaction: Not all of the payload molecules react with the antibody.

  • Instability of the linker: The linker may be susceptible to cleavage during manufacturing, purification, or storage, leading to the release of the payload.

  • Degradation of the ADC: The antibody itself may degrade, releasing the conjugated payload.

Careful control of the conjugation process, purification steps, and formulation are essential to minimize the levels of free this compound.

Conclusion

This compound (Ravutansine) is a key component in the design of innovative antibody-drug conjugates for cancer therapy. While it is the active cytotoxic agent, its presence as a free impurity must be strictly controlled. The application notes and protocols provided herein offer a framework for the analytical strategies required to ensure the quality, safety, and efficacy of these promising biotherapeutics. Robust analytical methods are fundamental to the successful development and commercialization of Ravtansine-based ADCs.

References

Application Notes and Protocols: DM51 as a Biomarker for Antibody-Drug Conjugate (ADC) Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Topic: DM51 as a Biomarker of Target Engagement and Efficacy in ADC Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction

DM51 is a potent maytansinoid derivative that functions as a microtubule-targeting agent. It is utilized as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. Following the binding of an ADC to its target antigen on the cancer cell surface and subsequent internalization, the linker is cleaved, releasing DM51 into the cytoplasm. DM51 then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis.[1] Released from dying cells, DM51 can also induce "bystander killing" of adjacent tumor cells.[1]

Given its direct role in the mechanism of action of ADCs, monitoring the levels and effects of DM51 in preclinical and clinical settings can provide valuable insights into drug delivery, target engagement, and therapeutic efficacy. These application notes provide a framework for utilizing DM51 as a biomarker. "DM51 Impurity 1" is a high-purity reference standard of DM51, crucial for the development and validation of analytical methods for these applications.

Data Presentation

Table 1: Quantification of DM51 in Tumor Xenografts and Plasma

This table presents hypothetical data from a preclinical study in a mouse xenograft model of an ADAM9-expressing human tumor, treated with an anti-ADAM9-DM51 ADC.[1]

Sample TypeTime Point (post-dose)DM51 Concentration (ng/g tissue or ng/mL plasma)Standard Deviation
Tumor Tissue24 hours15.83.2
Tumor Tissue48 hours25.35.1
Tumor Tissue72 hours18.94.5
Tumor Tissue96 hours9.72.1
Plasma24 hours5.21.1
Plasma48 hours2.90.8
Plasma72 hours1.50.4
Plasma96 hours< 0.5 (Below LLOQ)N/A

LLOQ: Lower Limit of Quantification

Table 2: Pharmacodynamic Effects of DM51 in Tumor Cells

This table summarizes hypothetical in vitro data on the downstream effects of DM51 exposure in a targeted cancer cell line.

ParameterDM51 ConcentrationResult
Cell Viability (IC50)10 nM50% inhibition
Apoptosis Rate (% Annexin V positive)10 nM (48 hours)49.1%
Cell Cycle Arrest (% of cells in G2/M phase)10 nM (24 hours)75%
Microtubule Depolymerization (relative fluorescence)10 nM (12 hours)35% of control

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway initiated by an ADC delivering DM51.

DM51_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Anti-Tumor Antigen ADC (e.g., IMGC936) Antigen Tumor Cell Surface Antigen (e.g., ADAM9) ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM51_Released Released DM51 Lysosome->DM51_Released 4. Linker Cleavage Tubulin Tubulin Dimers DM51_Released->Tubulin 5. Binds to Tubulin DM51_Export Exported DM51 DM51_Released->DM51_Export 8. Efflux Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest 6. Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis 7. Induction Bystander_Effect Bystander Killing DM51_Export->Bystander_Effect 9. Enters Neighboring Cell

Caption: Mechanism of action of DM51 delivered by an ADC.

Experimental Protocols

Protocol 1: Quantification of DM51 in Biological Matrices by LC-MS/MS

Objective: To quantify the concentration of DM51 in plasma and homogenized tumor tissue.

Materials:

  • This compound (as reference standard)

  • Internal Standard (IS), e.g., a deuterated analog of DM51 (DM51-d9)[2][3]

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Protein Precipitation Solution (e.g., ACN with 1% formic acid)

  • Tissue Homogenizer

  • Calibrated pipettes, microcentrifuge tubes

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Procedure:

  • Standard Curve and QC Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the stock solution in blank matrix (plasma or homogenized control tissue) to create calibration standards ranging from 0.5 to 500 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • Plasma: Thaw plasma samples on ice. To 50 µL of plasma, add 150 µL of cold Protein Precipitation Solution containing the IS.

    • Tissue: Weigh a portion of the tumor tissue. Add homogenization buffer (e.g., PBS) at a 1:3 w/v ratio. Homogenize until uniform. To 50 µL of homogenate, add 150 µL of cold Protein Precipitation Solution containing the IS.

    • Vortex all samples for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions: Use a C18 reverse-phase column. Employ a gradient elution with mobile phase A (Water with 0.1% Formic Acid) and mobile phase B (ACN with 0.1% Formic Acid).

    • MS/MS Conditions: Use electrospray ionization (ESI) in positive mode. Optimize multiple reaction monitoring (MRM) transitions for DM51 and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (DM51/IS) against the nominal concentration.

    • Use a weighted linear regression to fit the curve.

    • Determine the concentration of DM51 in the unknown samples from the calibration curve.

LCMS_Workflow start Start: Biological Sample (Plasma or Tissue) prep Sample Preparation: 1. Add IS 2. Protein Precipitation 3. Centrifuge start->prep supernatant Collect Supernatant prep->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ionization Mass Spectrometry: 1. ESI Ionization lc_separation->ms_ionization ms_detection 2. MRM Detection ms_ionization->ms_detection data_analysis Data Analysis: 1. Peak Integration 2. Calibration Curve 3. Concentration Calculation ms_detection->data_analysis end End: Quantified DM51 Level data_analysis->end

Caption: Workflow for DM51 quantification by LC-MS/MS.

Protocol 2: Assessment of Cell Cycle Arrest by Flow Cytometry

Objective: To determine the effect of DM51 on cell cycle distribution in a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound (as a pure, active compound for in vitro studies)

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of DM51 (e.g., 0, 1, 10, 100 nM) for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with cold PBS.

    • Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Monitoring DM51 concentrations in biological matrices provides a direct measure of ADC payload delivery to the tumor. Correlating these concentrations with pharmacodynamic endpoints, such as cell cycle arrest and apoptosis, can establish a critical link between target engagement and therapeutic response. The use of a certified reference standard, such as this compound, is essential for the accuracy and reproducibility of these biomarker assays, supporting the preclinical and clinical development of DM51-based ADCs.

References

Application Note & Protocol: Stability Testing of DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of impurities within an active pharmaceutical ingredient (API) is a critical quality attribute that can impact the safety and efficacy of the final drug product.[1] Regulatory agencies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to establish a re-test period for the drug substance and a shelf life for the drug product.[2] This document provides a comprehensive protocol for conducting stability testing on "DM51 Impurity 1," a hypothetical impurity, to assess its behavior under various environmental conditions.

The protocol herein outlines both forced degradation studies and a formal stability study. Forced degradation, or stress testing, is instrumental in elucidating potential degradation pathways and is a crucial part of developing and validating stability-indicating analytical methods.[3][4] The formal stability study is designed to evaluate the impurity's stability over a prolonged period under defined storage conditions. The data generated from these studies are essential for setting appropriate specifications for impurities and ensuring the overall quality of the drug substance.[5]

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and to demonstrate the specificity of the analytical methods.[3][6] The goal is to achieve a target degradation of 5-20% of the main compound.[7]

2.1.1. Materials and Equipment

  • This compound reference standard

  • Active Pharmaceutical Ingredient (API) containing this compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector[8][9]

  • LC-Mass Spectrometry (LC-MS) system for peak identification[8][10]

  • Photostability chamber (ICH Q1B compliant)

  • Temperature and humidity-controlled stability chambers

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

2.1.2. Stress Conditions

A single batch of the API containing this compound should be subjected to the following stress conditions:[7]

  • Acid Hydrolysis:

    • Prepare a solution of the API in a suitable solvent.

    • Treat the solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of the API in a suitable solvent.

    • Treat the solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH.

    • At specified time points, withdraw an aliquot, neutralize it, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of the API in a suitable solvent.

    • Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

    • If no degradation is observed, repeat with 30% H₂O₂.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid API to dry heat at a temperature 10°C above the accelerated stability condition (e.g., 50°C or 60°C) for up to two weeks.

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw samples for analysis.

  • Photostability:

    • Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

Formal Stability Study Protocol

The formal stability study is performed on at least three primary batches of the drug substance to establish a re-test period.[2]

2.2.1. Storage Conditions and Testing Frequency

The following storage conditions and testing frequencies are based on ICH Q1A(R2) guidelines:[11]

Storage ConditionTemperatureRelative HumidityMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C or 30°C ± 2°C60% RH ± 5% RH or 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C65% RH ± 5% RH6 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months0, 3, 6 months

Intermediate testing is performed if a significant change occurs during accelerated testing.

2.2.2. Analytical Methodology

A validated stability-indicating analytical method, typically HPLC, must be used.[5]

  • HPLC Method Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Time (min) | %B --- | --- 0 | 5 20 | 95 25 | 95 25.1 | 5 30 | 5

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or as appropriate for the impurity)

    • Injection Volume: 10 µL

  • Peak Identification and Purity:

    • LC-MS should be used to confirm the identity of this compound and any new degradation products.[12]

    • Peak purity should be assessed using a PDA detector to ensure the chromatographic peak of the impurity is not co-eluting with other components.

Data Presentation

The quantitative data for the level of this compound should be summarized in tables for easy comparison across different conditions and time points.

Table 1: Forced Degradation Study Results for this compound

Stress ConditionTime (hours)This compound (%)Major Degradants (%)
Control 240.15Not Detected
0.1 M HCl, 60°C 20.180.05
80.250.12
240.450.30
0.1 M NaOH, 60°C 20.200.08
80.320.18
240.600.45
3% H₂O₂, RT 240.550.40
Thermal, 60°C 168 (7 days)0.220.07
Photostability -0.16Not Detected

Table 2: Formal Stability Study Results for this compound (Batch A)

Storage ConditionTime (months)This compound (%)
25°C / 60% RH 00.15
30.15
60.16
90.16
120.17
40°C / 75% RH 00.15
30.25
60.38

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the stability testing protocol for this compound.

Stability_Testing_Workflow start Start: this compound Stability Testing forced_degradation Forced Degradation Studies start->forced_degradation acid Acid Hydrolysis forced_degradation->acid base Base Hydrolysis forced_degradation->base oxidation Oxidation forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photo Photostability forced_degradation->photo method_dev Develop & Validate Stability-Indicating Method acid->method_dev base->method_dev oxidation->method_dev thermal->method_dev photo->method_dev formal_stability Formal Stability Studies (ICH) method_dev->formal_stability long_term Long-Term (25°C/60%RH or 30°C/65%RH) formal_stability->long_term accelerated Accelerated (40°C/75%RH) formal_stability->accelerated analysis Sample Analysis (HPLC, LC-MS) long_term->analysis intermediate Intermediate (30°C/65%RH) accelerated->intermediate If significant change accelerated->analysis intermediate->analysis data_eval Data Evaluation & Reporting analysis->data_eval end End: Establish Shelf-Life/Re-test Period data_eval->end

Stability Testing Workflow for this compound

References

Application Note: Forced Degradation Studies of DM51 and Characterization of Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forced degradation, or stress testing, is a critical component in the development of new drug substances and products.[1][2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability studies to identify potential degradation products and understand the intrinsic stability of the molecule.[1][4] This information is crucial for developing stability-indicating analytical methods, elucidating degradation pathways, and ensuring the safety and efficacy of the final drug product.[1][2][5] This application note details the forced degradation studies performed on the novel active pharmaceutical ingredient (API) DM51, with a focus on the formation and characterization of a key degradant, designated as Impurity 1.

Regulatory Context

International Council for Harmonisation (ICH) and Food and Drug Administration (FDA) guidelines recommend forced degradation studies to be conducted to understand the stability of a drug substance.[1][6][7] These studies are typically performed during Phase III of the regulatory submission process and are essential for the validation of analytical methods that assess stability.[1] The goal is to generate a degradation level of 5-20% to ensure that the analytical methods are capable of detecting and quantifying impurities.[8][9]

Summary of Forced Degradation Results

DM51 was subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. The formation of Impurity 1 was observed under specific stress conditions, indicating a potential degradation pathway. A summary of the quantitative analysis of DM51 and the formation of Impurity 1 under these conditions is presented in Table 1.

Table 1: Summary of Forced Degradation of DM51 and Formation of Impurity 1

Stress ConditionDurationDM51 Assay (%)Impurity 1 (%)Total Degradation (%)
0.1 M HCl24 hours85.28.914.8
0.1 M NaOH8 hours89.75.310.3
3% H₂O₂12 hours92.13.57.9
Thermal (80°C)48 hours95.81.24.2
Photolytic (ICH Q1B)7 days98.50.51.5
Control48 hours99.8< 0.050.2

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated for the analysis of DM51 and its degradation products.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

This method demonstrated specificity for DM51 and Impurity 1, with no interference from other degradants or excipients.

Experimental Protocols

Detailed protocols for the forced degradation studies of DM51 are provided below.

1. Acid Hydrolysis

  • Objective: To evaluate the degradation of DM51 under acidic conditions.

  • Procedure:

    • Accurately weigh 10 mg of DM51 and dissolve in 10 mL of a 1:1 mixture of acetonitrile (B52724) and 0.1 M hydrochloric acid (HCl).

    • Reflux the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

    • Dilute the neutralized sample to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze the sample by HPLC.

2. Base Hydrolysis

  • Objective: To assess the degradation of DM51 under alkaline conditions.

  • Procedure:

    • Accurately weigh 10 mg of DM51 and dissolve in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide (NaOH).

    • Stir the solution at room temperature for 8 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 6, and 8 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl).

    • Dilute the neutralized sample to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze the sample by HPLC.

3. Oxidative Degradation

  • Objective: To determine the susceptibility of DM51 to oxidation.

  • Procedure:

    • Accurately weigh 10 mg of DM51 and dissolve in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).[1]

    • Keep the solution at room temperature, protected from light, for 12 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, and 12 hours), withdraw an aliquot of the sample.

    • Dilute the sample to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze the sample by HPLC.

4. Thermal Degradation

  • Objective: To investigate the effect of elevated temperature on the stability of solid-state DM51.

  • Procedure:

    • Place a thin layer of solid DM51 powder in a petri dish.

    • Expose the sample to a dry heat of 80°C in a calibrated oven for 48 hours.

    • At appropriate time intervals (e.g., 0, 12, 24, and 48 hours), withdraw a sample.

    • Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

    • Analyze the sample by HPLC.

5. Photolytic Degradation

  • Objective: To evaluate the photosensitivity of DM51.

  • Procedure:

    • Prepare a solution of DM51 in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, dilute the sample to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze both the exposed and control samples by HPLC.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data & Reporting API DM51 API Solution Prepare Stock Solution API->Solution Thermal Thermal Stress (Solid, 80°C) API->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Solution->Oxidation Photo Photolytic Stress (ICH Q1B) Solution->Photo Sampling Time-point Sampling & Neutralization Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-DAD Analysis Sampling->HPLC LCMS LC-MS for Identification HPLC->LCMS Quant Quantify Degradants HPLC->Quant NMR NMR for Structure Elucidation LCMS->NMR Pathway Elucidate Degradation Pathway NMR->Pathway Quant->Pathway Report Generate Report Pathway->Report

Caption: Workflow for the forced degradation study of DM51.

Hypothetical Degradation Pathway of DM51 to Impurity 1

G cluster_conditions Dominant Condition DM51 DM51 C₂₀H₂₅N₃O₄ Intermediate {Unstable Intermediate} DM51->Intermediate Acid Hydrolysis (H⁺) Impurity1 Impurity 1 C₁₈H₂₁N₃O₃ Hydrolytic Product Intermediate->Impurity1 Loss of C₂H₄O 0.1 M HCl, 60°C 0.1 M HCl, 60°C

Caption: Proposed degradation pathway of DM51 to Impurity 1.

References

Application Notes and Protocols for Cell-Based Assays Involving DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific biological activity data for "DM51 Impurity 1" (Molecular Formula: C38H54ClN3O10S) is not publicly available.[1] The following application notes and protocols are provided as a representative framework for the initial toxicological and biological assessment of a novel small molecule pharmaceutical impurity, in line with regulatory expectations for drug development.[2][3][4][5] The experimental data presented herein is hypothetical and for illustrative purposes only.

Introduction

The identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a critical step in drug development to ensure patient safety.[5] Uncharacterized impurities can pose significant risks, including cytotoxicity, genotoxicity, and immunomodulation.[2][6][7] This document outlines a panel of standard cell-based assays to evaluate the potential biological effects of this compound. The assays are designed to assess its cytotoxic, genotoxic, and immunomodulatory potential.

Cytotoxicity Assessment

A primary concern for any new chemical entity is its potential to cause cell death. A cell viability assay is a fundamental first step to determine the concentration range at which this compound exerts cytotoxic effects. This information is crucial for designing subsequent, more specific assays.

Cell Viability Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol:

  • Cell Culture:

    • Culture HepG2 cells (a human liver carcinoma cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1075.3 ± 6.2
5048.9 ± 5.5
10021.7 ± 3.9

IC50 Value: 51.2 µM

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HepG2 Cells plate_cells Seed Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells with this compound plate_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate_24h Incubate for 24 hours treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve Dissolve Formazan incubate_4h->dissolve read_plate Read Absorbance at 570 nm dissolve->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the MTT-based cytotoxicity assay of this compound.

Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can cause genetic damage.[2] The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenic properties.[8][9]

Ames Test (Bacterial Reverse Mutation Assay)

This assay uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. It measures the ability of a substance to induce mutations that restore the functional capability to synthesize histidine.

Experimental Protocol:

  • Bacterial Strains:

    • Use Salmonella typhimurium strains TA98 and TA100.

  • Metabolic Activation:

    • Perform the assay with and without the S9 fraction (a liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.

  • Assay Procedure:

    • Prepare a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µ g/plate ) in DMSO.

    • In a test tube, mix 100 µL of the bacterial culture, 100 µL of the test compound dilution, and 500 µL of the S9 mix (for assays with metabolic activation) or phosphate (B84403) buffer (for assays without).

    • Pre-incubate the mixture at 37°C for 20 minutes.

    • Add 2 mL of top agar (B569324) and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48 hours.

    • Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis:

    • Compare the number of revertant colonies on the test plates to the number on the vehicle control plates.

    • A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twice the background (spontaneous reversion) rate.

Hypothetical Data Presentation:

Concentration (µ g/plate )TA98 (-S9) RevertantsTA98 (+S9) RevertantsTA100 (-S9) RevertantsTA100 (+S9) Revertants
Vehicle Control25 ± 530 ± 6120 ± 15135 ± 18
1028 ± 433 ± 5125 ± 12140 ± 20
10030 ± 665 ± 8130 ± 18280 ± 25
100032 ± 5150 ± 21138 ± 22550 ± 45
Positive Control250 ± 30400 ± 42800 ± 751100 ± 98

*Indicates a significant increase (p < 0.05) and more than a 2-fold increase over the vehicle control.

Immunomodulatory Potential Assessment

Unintended interactions with the immune system can lead to adverse effects.[6][7] An initial screen for immunomodulatory activity can be performed by measuring cytokine production from immune cells.

Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from human PBMCs upon exposure to the test compound.

Experimental Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS.

  • Assay Procedure:

    • Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Treat the cells with various non-cytotoxic concentrations of this compound (e.g., 1, 5, 10 µM), determined from the cytotoxicity assay.

    • Include a vehicle control (DMSO) and a positive control (e.g., Lipopolysaccharide, LPS, at 100 ng/mL).

    • Incubate the plate for 24 hours at 37°C with 5% CO2.

    • Collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean cytokine concentrations for each treatment group.

    • Compare the cytokine levels in the this compound-treated groups to the vehicle control.

Hypothetical Data Presentation:

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control50 ± 1080 ± 15
This compound (1 µM)65 ± 1295 ± 20
This compound (5 µM)150 ± 25220 ± 30
This compound (10 µM)350 ± 40580 ± 55
LPS (100 ng/mL)1500 ± 1202500 ± 210

*Indicates a significant increase (p < 0.05) over the vehicle control.

Hypothetical Signaling Pathway Activated by this compound

Based on the hypothetical data suggesting an inflammatory response, further investigation into the underlying signaling pathway would be warranted. A common pathway involved in inflammation is the NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkappaB_NFkappaB IκB NF-κB IKK_complex->IkappaB_NFkappaB Phosphorylates IκB IkappaB IκB NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation IkappaB_NFkappaB->NFkappaB IκB Degradation DNA DNA NFkappaB_nuc->DNA Binds to Promoter Cytokines TNF-α, IL-6 (Pro-inflammatory Cytokines) DNA->Cytokines Gene Transcription DM51 This compound DM51->TLR4 Hypothesized Interaction

Caption: Hypothesized NF-κB signaling pathway activated by this compound.

Conclusion

This document provides a foundational set of cell-based assays for the initial safety assessment of this compound. The hypothetical results suggest that at higher concentrations, this compound may exhibit cytotoxicity, mutagenicity upon metabolic activation, and pro-inflammatory activity. These preliminary findings would necessitate further investigation, including in vivo studies and more detailed mechanistic assays, to fully characterize its toxicological profile and establish safe exposure limits in accordance with regulatory guidelines.[10][11][12]

References

Safe Handling and Analysis of Pharmaceutical Impurities: A Template for "DM51 Impurity 1"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a template and should not be used for the direct handling of any specific chemical substance without a thorough internal safety assessment. The substance "DM51 Impurity 1" does not correspond to a publicly documented chemical entity. The information, data, and protocols provided below use a hypothetical nitrosamine-related impurity as a placeholder to illustrate the required structure and detail for comprehensive application notes. Researchers, scientists, and drug development professionals must substitute the placeholder information with compound-specific data for "this compound" obtained from internal testing and validated sources.

Application Notes

1. Introduction

This document provides standardized procedures for the safe handling, characterization, and analysis of "this compound." As the toxicological properties of this impurity have not been fully elucidated, it should be handled as a potentially hazardous substance at all times. The protocols herein are designed to ensure personnel safety and data integrity during routine analysis and research activities.

2. Physicochemical and Toxicological Profile

All quantitative data should be determined experimentally for "this compound." The table below is populated with placeholder data for illustrative purposes.

Table 1: Physicochemical and Toxicological Summary (Placeholder Data)

ParameterValueMethod / Reference
Chemical Identity
IUPAC Name[Insert IUPAC Name for this compound]Internal Documentation
CAS Number[Insert CAS Number]Internal Documentation
Molecular Formula[Insert Molecular Formula]Mass Spectrometry
Molecular Weight[Insert Molecular Weight, e.g., 150.15 g/mol ]Mass Spectrometry
Physicochemical Data
AppearanceColorless to yellow oilVisual Inspection
Solubility in Water12.5 mg/mL (20 °C)USP <71> Solubility Test
Solubility in Methanol> 100 mg/mLInternal Method DEV-SOL-002
pKa8.2 (predicted)ACD/Labs Percepta
LogP1.1 (predicted)ACD/Labs Percepta
Toxicological Data
Mutagenicity (Ames Test)Positive (with S9 activation)OECD 471
In Vitro MicronucleusPositiveOECD 487
Permitted Daily Exposure (PDE)[e.g., < 1.5 µ g/day ]ICH M7 Guideline
Control ClassificationClass 1 Mutagenic Impurity (ICH M7)Internal Safety Assessment

3. Safety and Handling

Due to the assumed mutagenic potential, "this compound" must be handled under strict containment conditions.

  • Engineering Controls: All handling of neat material or concentrated solutions must be performed inside a certified chemical fume hood or a glove box.

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, nitrile gloves (double-gloving recommended), and safety glasses with side shields.

  • Waste Disposal: All contaminated solid and liquid waste must be segregated into a clearly labeled, sealed container for hazardous materials and disposed of according to institutional and local regulations for mutagenic waste.

  • Spill Response: In case of a spill, evacuate the area. The cleanup should be performed by trained personnel wearing appropriate PPE, including a respirator. Use an inert absorbent material to contain the spill, and decontaminate the area with a suitable agent (e.g., 10% sodium hypochlorite (B82951) solution, followed by a water rinse).

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate standard solutions of "this compound" for analytical quantification.

Methodology:

  • Allow the container of "this compound" (neat material) to equilibrate to room temperature inside a desiccator before opening.

  • Perform all weighing operations on an analytical balance inside a chemical fume hood.

  • Weigh approximately 5 mg of the impurity into a tared Class A volumetric flask (e.g., 50 mL).

  • Record the exact weight.

  • Add a small volume of diluent (e.g., Methanol) to dissolve the material completely.

  • Once dissolved, fill the flask to the mark with the diluent.

  • Cap the flask and invert it at least 15 times to ensure homogeneity. This is the primary stock solution.

  • Prepare working standards by performing serial dilutions from the primary stock solution using calibrated pipettes and Class A volumetric flasks.

Protocol 2: Quantification by UHPLC-MS/MS

Objective: To develop and validate a method for the sensitive detection and quantification of "this compound" in drug substance or product samples.

Methodology:

  • Instrumentation: Use a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (UHPLC-MS/MS).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor at least two specific transitions from the precursor ion to product ions. For example, if the mass is 150.15, the transitions might be m/z 151.2 -> 121.1 (quantifier) and m/z 151.2 -> 93.1 (qualifier). These must be determined experimentally.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity for each transition.

  • Analysis: Prepare a calibration curve using the working standard solutions (e.g., from 0.1 ng/mL to 100 ng/mL). Analyze samples and quantify "this compound" based on the peak area response against the calibration curve.

Diagrams and Workflows

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Receive Drug Substance Sample weigh Weigh Sample Accurately start->weigh dissolve Dissolve and Dilute in Appropriate Solvent weigh->dissolve inject Inject Sample into UHPLC-MS/MS System dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Against Calibration Curve integrate->quantify report Report Result vs. Specification Limit quantify->report

Caption: Workflow for the quantification of a target impurity in a drug substance sample.

G cluster_pathway DNA Damage Response (DDR) Pathway Impurity Genotoxic Impurity (e.g., this compound) DNA Cellular DNA Impurity->DNA Metabolic Activation Adduct DNA Adduct Formation DNA->Adduct Damage DNA Damage / Strand Breaks Adduct->Damage ATM ATM/ATR Kinase Activation Damage->ATM p53 p53 Phosphorylation and Stabilization ATM->p53 CDK Cell Cycle Arrest (CDKN1A/p21 Upregulation) p53->CDK Repair DNA Repair Mechanisms Activated p53->Repair Apoptosis Apoptosis (If damage is severe) p53->Apoptosis

Caption: Hypothetical signaling pathway for a genotoxic impurity leading to DNA damage.

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution Issues in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution problems, with a specific focus on challenges like those encountered with DM51 and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in HPLC?

A1: Co-elution occurs when two or more different compounds are not fully separated and elute from the HPLC column at the same, or very similar, retention times.[1][2] This results in overlapping peaks in the chromatogram, which can interfere with accurate identification and quantification.[1][3][4]

Q2: How can I detect co-elution?

A2: Co-elution can be detected by observing peak shape asymmetries, such as shoulders or split peaks.[1][4] A more definitive way is to use a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can perform peak purity analysis by comparing UV spectra across the peak; different spectra suggest co-elution.[1][4][5] An MS detector can differentiate co-eluting compounds if they have different mass-to-charge ratios.[5]

Q3: What are the primary causes of co-elution?

A3: The primary causes of co-elution are insufficient differences in the interactions of the analytes with the stationary and mobile phases. This can be due to a suboptimal mobile phase composition, an inappropriate column chemistry, or unsuitable chromatographic conditions like temperature and flow rate.[6][7]

Q4: What is the quickest way to try and resolve co-eluting peaks?

A4: Adjusting the mobile phase composition is often the quickest and most effective way to influence separation.[7][8] This can involve changing the organic solvent ratio in reversed-phase HPLC, altering the pH of the mobile phase, or changing the type of organic modifier (e.g., from acetonitrile (B52724) to methanol).[7][9]

Q5: When should I consider changing the HPLC column?

A5: If optimizing the mobile phase and other method parameters does not resolve the co-elution, changing the column is the next logical step.[7] A column with a different stationary phase chemistry (e.g., C18 to a Phenyl or Cyano phase) can provide a different selectivity and resolve the co-eluting peaks.[7][10]

Troubleshooting Guide: DM51 and Impurity 1 Co-elution

This guide provides a systematic approach to resolving the co-elution of a drug substance, referred to here as DM51, and a closely eluting impurity, Impurity 1.

Problem: DM51 and Impurity 1 are co-eluting in my reversed-phase HPLC method.
Step 1: Initial Assessment and System Verification

Q: My chromatogram shows a single, broad, or shouldering peak for DM51. How do I confirm co-elution with Impurity 1 and ensure my system is not the issue?

A: First, ensure your HPLC system is performing optimally, as issues like peak broadening can mimic co-elution.[2]

  • System Suitability Check:

    • Column Health: An old or contaminated column can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary.[2]

    • Extra-Column Volume: Minimize tubing length and diameter to reduce peak broadening.[2]

    • Flow Rate Consistency: Verify that the pump is delivering a stable and accurate flow rate.[2]

  • Confirming Co-elution:

    • Peak Purity Analysis: If you have a DAD, perform a peak purity analysis. A non-uniform spectral profile across the peak indicates the presence of more than one component.[1][4]

    • Spiking Study: If a reference standard for Impurity 1 is available, spike the sample. An increase in the asymmetry of the DM51 peak, or the appearance of a distinct shoulder, can confirm co-elution.

Step 2: Method Optimization - Mobile Phase and Gradient

Q: I've confirmed co-elution. How can I modify my mobile phase to separate DM51 and Impurity 1?

A: Optimizing the mobile phase is the most powerful tool for improving peak resolution.[7][8] This involves adjusting solvent strength, pH, and the type of organic modifier.

  • Adjusting Solvent Strength (Isocratic and Gradient):

    • In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve resolution.[8]

    • For gradient elution, making the gradient shallower (i.e., increasing the gradient time over the same organic range) can enhance the separation of closely eluting peaks.[11][12]

  • Changing the Organic Modifier:

    • If you are using acetonitrile, try switching to methanol (B129727) or a mixture of the two. Different organic solvents alter the selectivity of the separation.[7]

  • Modifying Mobile Phase pH:

    • If DM51 or Impurity 1 are ionizable, small changes in the mobile phase pH can significantly alter their retention times and potentially resolve the co-elution. Ensure the pH is kept at least 1.5-2 units away from the pKa of the compounds for stable retention.[9]

ExperimentMobile Phase BGradientResolution (Rs) between DM51 and Impurity 1Observations
Initial Acetonitrile20-80% B in 10 min0.8Significant overlap.
A Acetonitrile20-80% B in 20 min1.3Improved separation, but not baseline.
B Methanol20-80% B in 20 min1.6Baseline separation achieved.
C Acetonitrile (pH 3.0)20-80% B in 20 min1.9Improved peak shape and resolution.
Step 3: Modifying Temperature and Flow Rate

Q: Can changing the column temperature or flow rate help resolve my co-eluting peaks?

A: Yes, both temperature and flow rate can influence resolution, although usually to a lesser extent than the mobile phase.[6]

  • Column Temperature:

    • Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and sometimes alter selectivity.[6]

    • Conversely, decreasing the temperature can increase retention and may improve resolution for some compounds.[6] It's an empirical parameter that should be tested.

  • Flow Rate:

    • Lowering the flow rate can increase column efficiency and improve resolution, but it will also increase the analysis time.[6]

ExperimentTemperature (°C)Flow Rate (mL/min)Resolution (Rs)Analysis Time (min)
B (from Table 1) 301.01.625
D 401.01.722
E 300.81.830
Step 4: Selecting an Alternative HPLC Column

Q: I have optimized my method parameters but still have poor resolution. What kind of column should I try next?

A: Changing the stationary phase chemistry is a powerful way to alter selectivity and resolve co-eluting peaks.[7][8]

  • Consider Different Reversed-Phase Chemistries:

    • If you are using a standard C18 column, consider a C18 with a different bonding density or end-capping.

    • For a more significant change in selectivity, try a Phenyl-Hexyl or a Polar-Embedded column. These offer different interaction mechanisms (e.g., pi-pi interactions for the phenyl phase) that can be effective for separating closely related compounds.[13]

Column TypeParticle Size (µm)Dimensions (mm)Resolution (Rs)Observations
Standard C18 3.54.6 x 1501.3Partial co-elution.
Phenyl-Hexyl 3.54.6 x 1502.1Baseline separation with good peak shape.
Polar-Embedded 3.54.6 x 1501.8Good separation, slight tailing on Impurity 1.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase to resolve co-eluting peaks.

  • Initial Scouting Gradient:

    • Column: Use your current column (e.g., C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Gradient: Run a fast gradient from 5% to 95% B in 15 minutes to determine the approximate elution time of the co-eluting pair.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% B, try a gradient of 30% to 50% B over 20 minutes.[12]

  • Organic Modifier Screening:

    • Repeat the optimized gradient from step 2, but replace Mobile Phase B (Acetonitrile) with Methanol.

    • If resolution is still not optimal, try a 50:50 mixture of Acetonitrile and Methanol as Mobile Phase B.

  • pH Screening:

    • Prepare Mobile Phase A with different pH values (e.g., pH 3.0 using formic acid, pH 4.5 using acetate (B1210297) buffer, pH 7.0 using phosphate (B84403) buffer). Ensure the chosen pH is compatible with your column.[14]

    • Repeat the best gradient condition from the previous steps at each pH and observe the change in selectivity and resolution.

Visualizations

Troubleshooting Workflow

G Troubleshooting Workflow for HPLC Co-elution start Co-elution Observed (Peak Tailing/Shoulder) check_system 1. Confirm Co-elution & Verify System Suitability (Peak Purity, Spiking, Column Health) start->check_system optimize_mp 2. Optimize Mobile Phase - Adjust Gradient Slope - Change Organic Solvent - Modify pH check_system->optimize_mp resolved Resolution Achieved (Rs > 1.5) optimize_mp->resolved Yes not_resolved Still Co-eluting optimize_mp->not_resolved optimize_conditions 3. Adjust Temperature & Flow Rate optimize_conditions->resolved Yes not_resolved2 Still Co-eluting optimize_conditions->not_resolved2 change_column 4. Change Column (Different Stationary Phase) not_resolved3 Still Co-eluting change_column->not_resolved3 not_resolved->optimize_conditions No not_resolved2->change_column No not_resolved3->resolved Yes

Caption: A logical workflow for troubleshooting HPLC co-elution issues.

HPLC Resolution Factors

G Key Factors Influencing HPLC Peak Resolution cluster_0 Efficiency (N) cluster_1 Selectivity (α) cluster_2 Retention Factor (k') Resolution Peak Resolution (Rs) Efficiency Column Length Particle Size Flow Rate Resolution->Efficiency Selectivity Stationary Phase Chemistry Mobile Phase Composition (Organic Solvent, pH) Temperature Resolution->Selectivity Retention Mobile Phase Strength (% Organic) Resolution->Retention

Caption: Key factors influencing HPLC peak separation.

References

Technical Support Center: Troubleshooting DM51 Impurity 1 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DM51 and its related impurities. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during experimentation, with a specific focus on improving the peak shape of DM51 Impurity 1.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape, specifically tailing, for this compound?

Poor peak shape, particularly peak tailing, for polar impurities like this compound in reverse-phase HPLC can be attributed to several factors:

  • Secondary Interactions: Strong interactions between the impurity and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns, are a primary cause. Polar compounds are particularly susceptible to these unwanted interactions, leading to delayed elution and asymmetrical peaks.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in distorted peak shapes.[2][4] For basic compounds, operating at a low pH can protonate silanol groups and minimize these secondary interactions.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broader, tailing peaks.[1][5][6]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing, can cause the separated peak to broaden before it reaches the detector.[1][2]

  • Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion.[1][7]

Q2: How can I improve the peak shape of this compound?

To improve the peak shape, a systematic approach to troubleshooting is recommended. Here are some strategies:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.[4] For many basic impurities, using a lower pH mobile phase (e.g., pH < 3) can significantly improve peak shape by reducing silanol interactions.[3]

  • Select an Appropriate Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.[2][3] For polar impurities, a polar-embedded column might also provide better peak shape.[2]

  • Adjust Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape.[2] Experimenting with different modifiers or adding a buffer to the mobile phase can help.

  • Reduce Injection Volume/Concentration: To address potential column overload, try diluting the sample or reducing the injection volume.[5][6]

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing (e.g., 0.005") to reduce dead volume in the system.[2]

  • Ensure Solvent Compatibility: Whenever possible, dissolve and inject your sample in the mobile phase.[4] If a different solvent must be used, it should be weaker than the mobile phase.

Q3: What is an acceptable peak tailing factor?

Regulatory bodies like the USP and EP generally consider a peak asymmetry factor between 0.8 and 1.8 to be acceptable.[7] However, for quantitative analysis, it is often desirable to have a tailing factor as close to 1.0 as possible.

Troubleshooting Guide: Improving Peak Shape for this compound

This guide provides a step-by-step approach to diagnosing and resolving poor peak shape for this compound.

Initial Assessment

Start by evaluating the current chromatographic conditions and the resulting peak shape.

ParameterRecommended Value/State
Tailing Factor < 1.5
Peak Width As narrow as possible
Resolution from DM51 > 2.0

If the peak shape for this compound does not meet these criteria, proceed with the following troubleshooting steps.

Experimental Protocols for Troubleshooting

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To determine the effect of mobile phase pH on the peak shape of this compound.

  • Procedure:

    • Prepare a series of mobile phases with varying pH values (e.g., 2.5, 3.0, 4.0, 6.0, 7.0). Ensure adequate buffering at each pH.

    • Inject a standard solution of DM51 and Impurity 1 using each mobile phase.

    • Monitor the peak shape, retention time, and resolution.

  • Expected Outcome: A significant improvement in peak shape is expected at a pH that is at least 2 units away from the pKa of the impurity, likely at a lower pH where silanol interactions are suppressed.[3][4]

Protocol 2: Column Selection and Evaluation

  • Objective: To assess the impact of different stationary phases on peak shape.

  • Procedure:

    • Select a set of columns with different characteristics (e.g., a standard C18, an end-capped C18, a polar-embedded phase, and a phenyl-hexyl column).

    • Equilibrate each column with the optimized mobile phase from Protocol 1.

    • Inject the standard solution and evaluate the peak shape on each column.

  • Expected Outcome: A column with a more inert or shielded stationary phase will likely yield a more symmetrical peak for the polar impurity.[2]

Protocol 3: Sample Solvent and Load Study

  • Objective: To investigate the effect of sample solvent and concentration on peak shape.

  • Procedure:

    • Prepare samples of DM51 and Impurity 1 in the mobile phase and in a stronger solvent (e.g., 100% acetonitrile).

    • Inject both samples and compare the peak shapes.

    • If peak shape is still poor, perform a loading study by injecting decreasing concentrations of the sample dissolved in the mobile phase.

  • Expected Outcome: Dissolving the sample in the mobile phase should provide the best peak shape.[4] If overloading is the issue, reducing the sample concentration will result in a sharper, more symmetrical peak.[6]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

G cluster_0 start Poor Peak Shape for This compound check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust pH (e.g., < 3 or > 8) check_pH->adjust_pH No check_column Is the Column Appropriate? check_pH->check_column Yes adjust_pH->check_column change_column Test End-Capped or Polar-Embedded Column check_column->change_column No check_load Is Column Overloaded? check_column->check_load Yes change_column->check_load reduce_load Reduce Injection Volume or Sample Concentration check_load->reduce_load Yes check_solvent Is Sample Solvent Compatible? check_load->check_solvent No reduce_load->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent No check_system Check for Extra-Column Volume check_solvent->check_system Yes change_solvent->check_system optimize_system Use Shorter/Narrower Tubing check_system->optimize_system Yes good_peak Acceptable Peak Shape check_system->good_peak No optimize_system->good_peak

Caption: Troubleshooting workflow for improving the peak shape of this compound.

This guide provides a comprehensive starting point for addressing peak shape issues with this compound. By systematically evaluating and optimizing these key chromatographic parameters, researchers can achieve more accurate and reliable analytical results.

References

DM51 Impurity 1 signal suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering signal suppression of the primary analyte DM51, suspected to be caused by "Impurity 1," during mass spectrometry analysis.

Troubleshooting Guide

Q1: We are observing a significant drop in the DM51 signal intensity in our LC-MS analysis. How can we confirm if "Impurity 1" is the cause of this signal suppression?

A1: To determine if "Impurity 1" is causing signal suppression of DM51, a systematic approach is required. This involves conducting a post-column infusion experiment to identify regions of ion suppression in your chromatogram, followed by a quantitative assessment of the matrix effect.

This protocol will help you qualitatively identify if co-eluting species are suppressing the DM51 signal.

Methodology:

  • System Preparation:

    • Prepare a standard solution of DM51 at a known concentration (e.g., 100 ng/mL) in the mobile phase.

    • Set up your LC-MS system as you would for your typical DM51 analysis, but do not inject a sample.

    • Using a T-connector, infuse the DM51 standard solution post-column into the mobile phase flow just before it enters the mass spectrometer's ion source. This should be done at a constant, low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Begin acquiring data in MRM (Multiple Reaction Monitoring) or SIM (Selected Ion Monitoring) mode for the DM51 parent ion. You should observe a stable, continuous signal for DM51.

    • Once a stable baseline is achieved, inject a blank matrix sample (a sample prepared in the same manner as your study samples but without DM51 or Impurity 1).

    • Following the blank injection, inject a sample containing a high concentration of "Impurity 1" (without DM51).

  • Data Analysis:

    • Monitor the DM51 signal intensity throughout the chromatographic run.

    • A significant drop in the DM51 signal that coincides with the elution time of peaks from the blank matrix or the "Impurity 1" sample indicates ion suppression.[1][2] The retention time of the suppression will point to the interfering components.

Q2: We have confirmed that "Impurity 1" is co-eluting with DM51 and causing signal suppression. What are the immediate steps we can take to mitigate this issue?

A2: Once co-elution and signal suppression by "Impurity 1" are confirmed, you can employ several strategies to mitigate the issue. These can be broadly categorized into chromatographic optimization, sample preparation, and mass spectrometer source optimization.

The following diagram illustrates a logical workflow for addressing signal suppression.

G A Signal Suppression of DM51 Observed B Confirm Co-elution of DM51 and Impurity 1 A->B Hypothesize Cause C Optimize Chromatographic Separation B->C If Co-eluting D Improve Sample Preparation B->D If Co-eluting E Optimize MS Ion Source Parameters B->E General Improvement G Re-evaluate Method Performance C->G D->G E->G F Implement Internal Standard H Issue Resolved F->H G->F If Suppression Persists G->H If Suppression is Mitigated

Caption: A workflow for troubleshooting signal suppression.

Frequently Asked Questions (FAQs)

Q3: What are the common causes of signal suppression in mass spectrometry?

A3: Signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) is a common phenomenon that can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[3] The primary causes include:

  • Matrix Effects: This is the most common cause, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[3][4] These matrix components can compete for available charge in the ion source, alter the droplet formation and evaporation process, or change the gas-phase basicity.[5][6][7]

  • Ion Source Contamination: Over time, non-volatile components from samples and mobile phases can accumulate on the ion source components (e.g., the ESI probe, capillary, and lenses).[8] This contamination can lead to a general decrease in sensitivity and signal instability.[8][9]

  • High Analyte Concentration: At very high concentrations, analytes can saturate the detector or the ionization process, leading to a non-linear response and, in some cases, suppression of their own signal or that of other analytes.[5]

  • Mobile Phase Additives: Certain mobile phase additives, such as trifluoroacetic acid (TFA) or non-volatile salts, can cause significant signal suppression.[10]

  • Ionic Contaminants: The presence of metal ions, such as sodium and potassium, in the mobile phase or from the sample can lead to the formation of adducts and suppress the formation of the desired protonated or deprotonated analyte ions.[11]

Q4: How can we quantitatively assess the extent of signal suppression caused by "Impurity 1"?

A4: A quantitative assessment of the matrix effect can be performed by comparing the response of DM51 in the presence and absence of the sample matrix (or in this case, "Impurity 1").

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of DM51 in the mobile phase at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-extraction Spike): Take a sample containing "Impurity 1" that has been subjected to your entire sample preparation procedure. After the final step, spike it with DM51 to the same final concentration as in Set A.

    • Set C (Pre-extraction Spike): Spike a blank matrix with DM51 at the same concentration as in Set A before the sample preparation process.

  • Analysis:

    • Inject and analyze all three sets of samples using your LC-MS method.

    • Record the peak area of DM51 for each sample.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (%)Interpretation
> 115%Significant Signal Enhancement
85% - 115%Acceptable/No Significant Matrix Effect
< 85%Significant Signal Suppression

A Matrix Effect value below 85% indicates that "Impurity 1" is causing significant signal suppression.

Q5: What is the chemical information for DM51 and "Impurity 1"?

A5: Based on available information, the chemical properties are as follows:

CompoundMolecular FormulaMolecular Weight
DM51C38H54ClN3O10S780.37 g/mol [12]
DM51 Impurity 1C38H54ClN3O10S780.4 g/mol [13][14]

Note: The molecular formula and weight for DM51 and "Impurity 1" appear to be identical, suggesting they may be isomers. This would explain their similar chromatographic behavior and the potential for co-elution.

Q6: Can the choice of internal standard help in overcoming signal suppression?

A6: Yes, using an appropriate internal standard (IS) is a highly effective strategy to compensate for signal suppression.[3][4] An ideal IS should be a stable, isotopically labeled version of the analyte (e.g., DM51-d3, DM51-13C5).

G cluster_0 Ion Source A DM51 D Competition for Ionization (Signal Suppression) A->D B DM51-d3 (IS) B->D C Impurity 1 C->D E Detector D->E Suppressed but Proportional Signals F Quantification based on Peak Area Ratio (DM51/IS) E->F

Caption: How an isotopic internal standard compensates for suppression.

An isotopically labeled IS co-elutes with the analyte and experiences the same degree of ion suppression.[3] Therefore, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification despite the suppression effect.[3]

Q7: What are some best practices for sample preparation to minimize matrix effects?

A7: Robust sample preparation is one of the most effective ways to reduce or eliminate matrix effects.[3] The goal is to remove interfering components like "Impurity 1" while efficiently recovering the analyte, DM51.

  • Solid-Phase Extraction (SPE): This is a highly selective technique that can be optimized to bind the analyte of interest while washing away impurities, or vice-versa. Developing a specific SPE protocol for DM51 could effectively remove "Impurity 1".

  • Liquid-Liquid Extraction (LLE): By exploiting differences in solubility between DM51 and "Impurity 1" in immiscible solvents, LLE can provide a good cleanup.

  • Protein Precipitation (for biological samples): While less selective, this method is effective at removing a large portion of the proteinaceous matrix which can contribute to ion suppression.

  • Sample Dilution: A simple approach is to dilute the sample.[1][7] This reduces the concentration of all components, including "Impurity 1," which can lessen the suppression effect. However, this may compromise the limit of detection for DM51.

References

Technical Support Center: Resolving DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with DM51 Impurity 1 during the synthesis and purification of the parent Active Pharmaceutical Ingredient (API).

Troubleshooting Guide

This guide addresses common issues observed during the resolution of this compound from the parent API.

Observation Potential Cause Recommended Action
High levels of Impurity 1 in the crude API. Suboptimal reaction conditions (temperature, pH, reaction time).Optimize reaction parameters. Consider a Design of Experiments (DoE) approach to identify critical process parameters affecting impurity formation.[1]
Impure starting materials or reagents.Qualify all raw materials and reagents to ensure they meet the required purity specifications.
Co-elution of Impurity 1 with the parent API in HPLC analysis. Inadequate HPLC method selectivity.Develop a more selective HPLC method by screening different stationary phases (e.g., C18, Phenyl-Hexyl), mobile phase compositions (organic modifier, pH, buffer strength), and gradients.
Consider orthogonal chromatographic techniques such as Supercritical Fluid Chromatography (SFC) for separation.
Impurity 1 levels increase during work-up or isolation. Degradation of the API or an intermediate.Investigate the stability of the API and key intermediates under the work-up and isolation conditions (e.g., temperature, pH, exposure to light and air).[2]
Introduce appropriate protective measures, such as performing steps at a lower temperature or under an inert atmosphere.
Difficulty in removing Impurity 1 by crystallization. Similar solubility profiles of the API and Impurity 1 in the chosen solvent system.Screen a wider range of crystallization solvents and solvent mixtures.
Consider anti-solvent crystallization or cooling crystallization with controlled seeding.
If co-crystallization is suspected, explore alternative purification techniques like preparative chromatography.
Unknown peak observed in the chromatogram along with Impurity 1. A new, unexpected impurity.Characterize the new impurity using techniques like LC-MS and NMR to determine its structure.[3][4][5]
Investigate the root cause of its formation by reviewing the manufacturing process and raw materials.[5][6]

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a process-related impurity associated with the synthesis of the DM51 API. Its molecular formula is C38H54ClN3O10S.[7] It is critical to control the level of this impurity to ensure the safety and efficacy of the final drug product, in line with regulatory guidelines such as ICH Q3A.[1][8]

2. What are the typical acceptance criteria for Impurity 1 in the final API?

Acceptance criteria for impurities are typically established based on regulatory guidelines and safety qualification data. For a drug substance with a maximum daily dose of ≤ 2g/day, the identification threshold is often 0.10% and the qualification threshold is 0.15%.[9] The specific limit for this compound should be defined in your product's specification.

3. How can I obtain a reference standard for this compound?

A reference standard for this compound can be sourced from specialized chemical suppliers who provide pharmaceutical impurity standards.[7] Alternatively, it can be isolated from an impurity-rich batch of the API using techniques like preparative HPLC, followed by full characterization to confirm its identity and purity.[2]

4. What analytical techniques are recommended for monitoring Impurity 1 levels?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying this compound.[5][10][11] For structural confirmation and investigation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[2][11]

5. What strategies can be employed to control the formation of Impurity 1 during synthesis?

Controlling the formation of impurities is a key aspect of process development.[2] Strategies include:

  • Process Optimization: Modifying reaction conditions such as temperature, pH, and reagent stoichiometry can minimize the formation of by-products.[5]

  • Raw Material Control: Ensuring the purity of starting materials and reagents is crucial, as impurities can carry through the synthesis.[5]

  • Alternative Synthetic Routes: In some cases, redesigning the synthetic pathway may be necessary to avoid the formation of a problematic impurity.[5]

Experimental Protocol: Resolution of this compound by Preparative HPLC

This protocol outlines a general procedure for isolating this compound from the parent API for the purpose of reference standard generation.

1. Analytical Method Development:

  • Develop a robust analytical HPLC method that provides baseline separation of the DM51 API and Impurity 1.
  • Key parameters to optimize include the column stationary phase, mobile phase composition (including pH and organic modifier), and gradient profile.

2. Method Scaling:

  • Scale the optimized analytical method to a preparative HPLC system. This involves adjusting the column dimensions, flow rate, and injection volume.
  • Ensure that the resolution achieved in the analytical method is maintained on the preparative scale.

3. Sample Preparation:

  • Dissolve the crude API mixture containing Impurity 1 in a suitable solvent at a high concentration. The solvent should be compatible with the mobile phase.
  • Filter the sample solution to remove any particulate matter before injection.

4. Preparative HPLC Run:

  • Inject the prepared sample onto the preparative HPLC system.
  • Monitor the separation using a UV detector at an appropriate wavelength.
  • Collect fractions corresponding to the Impurity 1 peak.

5. Fraction Analysis and Pooling:

  • Analyze the collected fractions using the analytical HPLC method to confirm the purity of each fraction.
  • Pool the fractions that meet the desired purity specification for Impurity 1.

6. Isolation and Characterization:

  • Remove the mobile phase from the pooled fractions, typically by rotary evaporation or lyophilization, to isolate the purified Impurity 1.
  • Perform full characterization of the isolated material using techniques such as NMR, MS, and FT-IR to confirm its structure and identity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Isolation cluster_final Final Product start Crude API with Impurity 1 dissolve Dissolve in appropriate solvent start->dissolve filter Filter sample solution dissolve->filter inject Inject onto preparative column filter->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect analyze Analyze fractions by analytical HPLC collect->analyze pool Pool pure fractions analyze->pool isolate Isolate Impurity 1 (Evaporation) pool->isolate characterize Full Characterization (NMR, MS, IR) isolate->characterize end Pure Impurity 1 Reference Standard characterize->end

Caption: Workflow for the isolation of this compound.

logical_relationship cluster_problem Problem Identification cluster_investigation Root Cause Analysis cluster_solution Corrective and Preventive Actions (CAPA) cluster_outcome Desired Outcome impurity_detected Impurity 1 Detected Above Threshold process_review Review Manufacturing Process impurity_detected->process_review raw_material Analyze Raw Materials impurity_detected->raw_material stability_study Conduct Stability Studies impurity_detected->stability_study optimize_process Optimize Process Parameters process_review->optimize_process improve_purification Enhance Purification Method process_review->improve_purification change_supplier Qualify New Raw Material Supplier raw_material->change_supplier stability_study->optimize_process impurity_controlled Impurity 1 within Specification optimize_process->impurity_controlled improve_purification->impurity_controlled change_supplier->impurity_controlled

Caption: Troubleshooting logic for addressing Impurity 1.

References

Technical Support Center: Minimizing Impurity Formation in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of impurities during chemical synthesis, with a focus on a hypothetical case of "DM51 Impurity 1".

Troubleshooting Guide: Specific Issues and Solutions

This section addresses common challenges encountered during synthesis that can lead to impurity formation.

Problem Potential Cause Recommended Solution
An unexpected impurity, "this compound" (C38H54ClN3O10S), is detected in the final product. [1]Side reaction due to reactive intermediates.- Modify Reaction Conditions: Adjust temperature, pressure, or reaction time to disfavor the side reaction. - Change Solvent: The polarity of the solvent can influence reaction pathways. Screen alternative solvents. - Alternative Reagents: Consider using less reactive or more selective reagents.
The concentration of a known impurity increases upon scale-up. Inefficient heat or mass transfer in larger reaction vessels can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2]- Optimize Agitation: Ensure the agitator design and speed are appropriate for the reactor size to maintain a homogenous mixture. - Control Reagent Addition: Implement gradual or subsurface addition of reactive reagents to manage heat evolution and maintain consistent concentrations.[2] - Improve Temperature Monitoring: Use multiple temperature probes to ensure uniform temperature distribution throughout the reactor.
Discoloration of the final product is observed. Formation of colored impurities, often highly conjugated molecules, can result from oxidation, degradation, or residual catalysts.[3]- Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purification Method: Employ purification techniques effective at removing colored impurities, such as activated carbon treatment or recrystallization with an appropriate solvent system. - Catalyst Removal: Ensure complete removal of any metal catalysts used in the synthesis through appropriate workup and purification steps.[3]
Residual starting materials or intermediates are present in the final product. Incomplete reaction or inefficient purification.- Reaction Monitoring: Use analytical techniques like HPLC or TLC to monitor the reaction progress and ensure it goes to completion. - Optimize Stoichiometry: Adjust the molar ratio of reactants to drive the reaction towards the desired product. - Enhance Purification: Modify the purification protocol. This may involve changing the solvent system for chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in a synthetic process?

A1: Impurities can originate from various sources throughout the synthesis and manufacturing process. These include:

  • Starting Materials and Reagents: Impurities present in the initial materials can be carried through the synthesis.

  • Side Reactions: Unintended reactions that occur alongside the desired transformation.

  • Intermediates: Unreacted intermediates from a previous step.

  • Degradation Products: The desired product may degrade under the reaction or storage conditions.

  • Catalysts and Reagents: Residual catalysts or reagents that are not completely removed during workup.

  • Solvents: Residual solvents used in the synthesis or purification steps.

Q2: How can I identify an unknown impurity?

A2: A combination of analytical techniques is typically employed for impurity identification:

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the impurity from the main compound.[4]

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), this technique provides the molecular weight and fragmentation pattern of the impurity, aiding in structure elucidation.[4][5]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information about the isolated impurity.[4]

Q3: What general strategies can be employed to minimize impurity formation?

A3: A proactive approach to impurity control involves several key strategies:

  • Process Understanding: A thorough understanding of the reaction mechanism, potential side reactions, and the stability of intermediates and the final product is crucial.

  • Optimization of Reaction Conditions: Systematically varying parameters such as temperature, concentration, solvent, and catalyst can help identify conditions that favor the formation of the desired product and minimize impurities.

  • High-Purity Starting Materials: Using well-characterized starting materials with low levels of impurities can prevent the introduction of unwanted substances.

  • In-Process Controls: Monitoring the reaction at various stages can help ensure it is proceeding as expected and allow for adjustments to be made if necessary.

  • Effective Purification: Developing robust purification methods, such as crystallization, chromatography, or distillation, is essential for removing any impurities that are formed.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by HPLC

This protocol provides a general guideline for monitoring the progress of a chemical reaction to minimize the formation of impurities due to incomplete or over-extended reaction times.

  • Sample Preparation: At predetermined time intervals, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot immediately to halt any further chemical changes. Dilute the quenched sample with a suitable solvent to a concentration appropriate for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample onto an HPLC system equipped with a suitable column and detector.

  • Data Interpretation: Analyze the resulting chromatogram to determine the relative area percentages of starting materials, intermediates, the desired product, and any impurities. This data will help in understanding the reaction kinetics and determining the optimal reaction endpoint.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage cluster_decision Outcome start Define Reaction Parameters (Temperature, Solvent, etc.) reaction Run Synthesis Reaction start->reaction monitoring In-Process Monitoring (e.g., HPLC, TLC) reaction->monitoring Periodic Sampling monitoring->reaction Adjust Conditions if necessary quench Quench Reaction monitoring->quench extraction Extraction / Washing quench->extraction purification Purification (e.g., Chromatography, Recrystallization) extraction->purification analysis Final Product Analysis (Purity Assessment) purification->analysis pass Purity Meets Specification analysis->pass fail Impurity > Threshold analysis->fail troubleshoot Troubleshoot & Re-optimize fail->troubleshoot troubleshoot->start Iterate

Caption: A logical workflow for synthesizing and purifying a chemical compound with integrated impurity control.

impurity_troubleshooting cluster_identification Impurity Identification cluster_investigation Formation Pathway Investigation cluster_optimization Process Optimization start Impurity Detected Above Threshold isolate Isolate Impurity (e.g., Prep-HPLC) start->isolate characterize Characterize Structure (MS, NMR, IR) isolate->characterize hypothesize Hypothesize Formation Mechanism characterize->hypothesize design_exp Design Experiments to Test Hypothesis (Varying conditions, reagents) hypothesize->design_exp modify_conditions Modify Reaction Conditions (Temp, Solvent, pH) design_exp->modify_conditions change_reagents Change Reagents or Catalysts design_exp->change_reagents improve_purification Improve Purification Method design_exp->improve_purification end_node Impurity Below Threshold modify_conditions->end_node change_reagents->end_node improve_purification->end_node

Caption: A decision tree for troubleshooting and mitigating impurity formation during chemical synthesis.

References

Optimizing Storage Conditions for DM51 Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of DM51 Impurity 1. By understanding its stability profile and potential degradation pathways, users can ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solid material?

While the product-specific Certificate of Analysis (CoA) should always be consulted for definitive storage instructions[1][2], general recommendations for related maytansinoid compounds suggest long-term storage at -20°C . For highly sensitive materials, storage at -80°C may also be considered to maximize stability over extended periods.[3][4]

Q2: How should I store solutions of this compound?

Aqueous solutions of maytansinoid derivatives are generally not recommended for storage longer than one day.[4] For stock solutions prepared in organic solvents such as DMSO or ethanol, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or -80°C for up to six months .[3]

Q3: What are the primary degradation pathways for maytansinoid compounds like this compound?

The most common degradation pathway for maytansine (B1676224), a related compound, involves the hydrolytic elimination of the C-3 ester side chain .[1] Other potential degradation pathways can include modifications at the C-9 and C-10 positions.[1] For maytansinoid conjugates, cleavage of the linker can also occur.[5][6]

Q4: What analytical methods are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective methods for analyzing the purity and degradation of maytansinoids.[7][8] These techniques allow for the separation and quantification of this compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Purity in Solid Material Improper long-term storage (e.g., at room temperature or 4°C).Store the solid compound at -20°C or below for long-term storage. Always refer to the Certificate of Analysis for specific instructions.[1][2][4]
Degradation of Stock Solutions Repeated freeze-thaw cycles; storage at inappropriate temperatures.Aliquot stock solutions into single-use vials and store at -20°C or -80°C.[3]
Inconsistent Experimental Results Use of degraded or impure this compound.Verify the purity of the compound using a stability-indicating method like HPLC before use. Prepare fresh solutions for critical experiments.
Appearance of Unknown Peaks in Chromatogram Degradation of this compound due to hydrolysis, oxidation, or other stress factors.Conduct a forced degradation study to identify potential degradation products and confirm the degradation pathway.[9][10]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10][11]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid this compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid this compound to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

    • Dissolve the stressed solid in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

  • Analysis: Analyze all samples by a suitable HPLC method, comparing the chromatograms of the stressed samples to that of an unstressed control solution.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and quantify any degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm or MS (ESI+)
Injection Volume 10 µL

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid -20°CLong-term (≥ 4 years for related compounds)[4]Protect from light and moisture.
Organic Stock Solution -20°CUp to 1 month[3]Aliquot to avoid freeze-thaw cycles.
Organic Stock Solution -80°CUp to 6 months[3]Aliquot to avoid freeze-thaw cycles.
Aqueous Solution 2-8°CNot recommended for > 24 hours[4]Prone to hydrolysis.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress Condition Typical Conditions Potential Degradation Products
Acid Hydrolysis 0.1 N HCl, 60°CHydrolysis of the C-3 ester side chain.[1]
Base Hydrolysis 0.1 N NaOH, 60°CHydrolysis of the C-3 ester side chain.[1]
Oxidation 3% H₂O₂, Room TempOxidation at various positions.
Thermal 80°C (solid)Various thermal degradants.
Photolytic UV/Vis light (solid)Photodegradation products.

Visualizations

Degradation_Pathway DM51 This compound Hydrolysis Hydrolysis (Acid/Base) DM51->Hydrolysis Oxidation Oxidation DM51->Oxidation Heat_Light Heat / Light DM51->Heat_Light Degradant_A Degradant A (e.g., C-3 side chain cleavage) Hydrolysis->Degradant_A Degradant_B Oxidized Products Oxidation->Degradant_B Degradant_C Other Degradants Heat_Light->Degradant_C Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Purity Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Stability Profile & Degradant ID LCMS->Data Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

References

Technical Support Center: DM51 Manufacturing & Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for professionals involved in the manufacturing and quality control of the DM51 hand grenade. The information is intended for ordnance specialists, quality control engineers, and military procurement professionals.

Disclaimer

The information provided herein is for general informational purposes only and is based on publicly available information and general manufacturing principles. It is not a substitute for official documentation, certified training, or direct consultation with the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the DM51?

The DM51 is a dual-purpose hand grenade of German origin, designed for both offensive (concussion) and defensive (fragmentation) applications. It consists of a main explosive charge and a detachable fragmentation jacket.

Q2: What are the primary materials used in the construction of the DM51?

The main components of the DM51 typically include:

  • Body and Fuze Assembly: High-strength polymers and metal alloys.

  • Explosive Fill: A stable high-explosive compound.

  • Fragmentation Jacket: A metallic sleeve, often containing pre-formed fragmentation elements.

Q3: What is "Impurity 1" in the context of DM51 manufacturing?

In the context of DM51 manufacturing, "Impurity 1" is a hypothetical designation for a critical manufacturing defect or contaminant that can affect the safety, reliability, and performance of the grenade. This is not a chemical impurity in the traditional sense but rather a deviation from manufacturing specifications.

Troubleshooting Guide: Side Reactions & Impurity Formation

This section addresses potential issues that may arise during the manufacturing process, which could be considered analogous to "side reactions" leading to "impurities" or defects.

Issue 1: Inconsistent Detonation Time

Symptoms:

  • Variability in the time delay between fuze activation and detonation outside of the specified tolerance.

Potential Causes & "Side Reactions":

  • Inhomogeneous Pyrotechnic Delay Composition: Improper mixing of the chemical delay elements can lead to inconsistent burn rates. This can be considered a "side reaction" where the intended uniform mixture is not achieved.

  • Moisture Contamination: Absorption of moisture into the pyrotechnic delay column can alter its chemical properties and burning characteristics.

  • Incorrect Compaction of Delay Composition: Variations in the density of the delay element can affect the burn rate.

Recommended Actions:

  • Verify Mixing Protocols: Ensure that the mixing of the pyrotechnic composition follows the specified standard operating procedures (SOPs) to guarantee homogeneity.

  • Implement Strict Environmental Controls: Manufacturing and storage of the delay elements should occur in a humidity-controlled environment.

  • Calibrate Compaction Equipment: Regularly calibrate and validate the presses used to compact the delay composition to ensure consistent density.

Issue 2: Formation of "Impurity 1" - Micro-cracks in the Explosive Fill

Symptoms:

  • Detection of micro-cracks or voids within the cast high-explosive fill during non-destructive testing (e.g., X-ray inspection).

Potential Causes & "Side Reactions":

  • Improper Cooling Rate: A non-optimized cooling profile during the solidification of the molten explosive can induce internal stresses, leading to the formation of cracks. This can be viewed as an undesirable physical "side reaction."

  • Air Entrapment: Bubbles of air getting trapped in the explosive mixture during the casting process.

  • Vibrations: External vibrations during the curing process can interfere with the uniform solidification of the explosive.

Recommended Actions:

  • Optimize Cooling Profile: Develop and validate a precise, controlled cooling curve for the casting process.

  • Utilize Vacuum Casting: Employ vacuum casting techniques to remove trapped air from the molten explosive before it solidifies.

  • Isolate Curing Stations: Ensure that the areas where the explosive fill is curing are isolated from sources of vibration.

Issue 3: Defective Seal in the Fuze Assembly

Symptoms:

  • Failure of the fuze assembly to pass environmental sealing tests (e.g., water immersion, humidity cycling).

Potential Causes & "Side Reactions":

  • Incorrect Application of Sealant: Insufficient or uneven application of the sealing compound.

  • Contamination of Sealing Surfaces: Presence of dust, grease, or other foreign materials on the surfaces to be sealed can prevent proper adhesion.

  • Out-of-Tolerance Components: Mating parts of the fuze assembly that are not within the specified dimensional tolerances may not form a proper seal.

Recommended Actions:

  • Automate Sealant Application: Where possible, use automated dispensing systems for the sealant to ensure consistency.

  • Implement Stringent Cleaning Procedures: All components must be thoroughly cleaned and inspected before the sealing process.

  • Enhance Dimensional Quality Control: Implement rigorous in-process and incoming inspection of all fuze components to ensure they meet dimensional specifications.

Quantitative Data Summary

The following table summarizes key quality control parameters for the DM51 manufacturing process.

ParameterSpecificationTest MethodFrequency
Pyrotechnic Delay Time 4.5 ± 0.5 secondsLive Fire Testing (Sample Basis)Per Lot
Explosive Fill Integrity No detectable cracks or voids > 0.5 mmX-ray Inspection100% of units
Fuze Assembly Seal No water ingress after 24h immersion at 1m depthHydrostatic Pressure TestPer Lot
Fragmentation Jacket Hardness 58-62 HRCRockwell Hardness TestPer Batch of Raw Material

Experimental Protocols

Protocol 1: Pyrotechnic Delay Time Verification

  • Sample Selection: Randomly select 10 units from each production lot.

  • Test Setup: Secure the grenade in a ballistic test chamber equipped with high-speed cameras and acoustic sensors.

  • Activation: Remotely activate the fuze mechanism.

  • Data Acquisition: Record the time from the audible "pop" of the primer to the detonation of the main charge.

  • Analysis: Calculate the mean and standard deviation of the delay times for the sample group. The lot passes if the mean is within the specified range and the standard deviation is below a predetermined threshold.

Protocol 2: Non-Destructive X-ray Inspection of Explosive Fill

  • Equipment: Use a calibrated industrial X-ray inspection system with sufficient resolution to detect defects down to 0.1 mm.

  • Procedure: Place each unit on the inspection conveyor or fixture.

  • Imaging: Capture X-ray images from multiple angles to ensure complete coverage of the explosive fill.

  • Analysis: An automated image analysis software, with human oversight, inspects each image for the presence of cracks, voids, or density variations. Any unit with a detectable and non-conforming anomaly is rejected.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_issue_identification Issue Identification cluster_troubleshooting_paths Troubleshooting Paths cluster_corrective_actions Corrective Actions cluster_end End start Manufacturing Anomaly Detected issue Identify Symptom start->issue detonation_time Inconsistent Detonation Time issue->detonation_time Timing cracks Micro-cracks in Explosive Fill ('Impurity 1') issue->cracks Structural seal Defective Fuze Seal issue->seal Sealing action1 Verify Mixing Protocols Implement Environmental Controls Calibrate Compaction Equipment detonation_time->action1 action2 Optimize Cooling Profile Utilize Vacuum Casting Isolate Curing Stations cracks->action2 action3 Automate Sealant Application Implement Cleaning Procedures Enhance Dimensional QC seal->action3 end Issue Resolved action1->end action2->end action3->end

Caption: Troubleshooting workflow for DM51 manufacturing anomalies.

DM51_Quality_Control_Logic cluster_production Production Stages cluster_qc Quality Control Gates raw_materials Raw Material Inspection qc1 Pass/Fail raw_materials->qc1 component_fab Component Fabrication qc2 Pass/Fail component_fab->qc2 assembly Assembly qc3 Pass/Fail assembly->qc3 final_product Final Product qc1->component_fab reject Reject qc1->reject qc2->assembly qc2->reject qc3->final_product qc3->reject

Caption: Quality control gates in the DM51 manufacturing process.

Technical Support Center: DM51 Impurity 1 Analytical Method Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical methods for DM51 and its related impurity, DM51 Impurity 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a known impurity associated with the active pharmaceutical ingredient (API) DM51. Its molecular formula is C38H54ClN3O10S, with a molecular weight of 780.37.[1] Understanding the physicochemical properties of both DM51 and this impurity is crucial for developing a robust analytical method.

Q2: What is the most common analytical technique for quantifying DM51 and Impurity 1?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most prevalent and recommended method for the analysis of small-molecule pharmaceutical impurities.[2][3] This technique offers the necessary sensitivity and resolution to separate the main component (DM51) from its impurities. For structural elucidation and in-depth investigation, mass spectrometry (MS) detectors can be coupled with HPLC (LC-MS).[4]

Q3: What are the typical sources of variability in the analytical method for this compound?

A3: Variability in the analytical method can stem from several factors, including the mobile phase composition, column chemistry, temperature fluctuations, and improper sample preparation.[5][6] Regular system maintenance is crucial to minimize these variations.

Q4: What are the regulatory guidelines I should follow for impurity profiling?

A4: The International Council for Harmonisation (ICH) guidelines, specifically Q3A for new drug substances and Q3B for new drug products, provide thresholds for reporting, identification, and qualification of impurities.[7] Adherence to these guidelines is essential for regulatory submissions.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of DM51 and Impurity 1.

Issue 1: Poor Resolution Between DM51 and Impurity 1 Peaks

Symptoms:

  • Overlapping peaks for DM51 and Impurity 1.

  • Inability to accurately quantify Impurity 1.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration. A systematic approach like the Quality by Design (QbD) framework can be beneficial.[2][8]
Unsuitable HPLC Column Screen a variety of columns with different stationary phase chemistries (e.g., C18, C8, Phenyl) to find the one that provides the best selectivity for your analytes.[5]
Incorrect Flow Rate Optimize the flow rate to improve separation. A lower flow rate can sometimes enhance resolution but will increase run time.
Temperature Fluctuations Use a column oven to maintain a consistent temperature, as temperature can affect retention times and selectivity.
Issue 2: High Variability in Retention Times

Symptoms:

  • Retention times for DM51 and Impurity 1 shift between injections or batches.

Possible Causes & Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared consistently and accurately for each run. Use a reliable pH meter and high-purity solvents.
Column Degradation The column may be degrading over time. Implement a regular column cleaning and replacement schedule.
Pump Malfunction Check the HPLC pump for any leaks or pressure fluctuations, which can indicate a need for maintenance.
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
Issue 3: Inaccurate Quantification of this compound

Symptoms:

  • Reported levels of Impurity 1 are inconsistent and not reproducible.

Possible Causes & Solutions:

CauseSolution
Non-Linearity of Detector Response Verify the linearity of the detector response across the expected concentration range of the impurity.
Improper Sample Preparation Ensure the sample is fully dissolved and free of particulates. Use a consistent and validated sample preparation procedure.
Degradation of Standard Solutions Prepare fresh standard solutions regularly and store them under appropriate conditions to prevent degradation.
Integration Errors Review the peak integration parameters to ensure they are set correctly to accurately measure the peak area of Impurity 1.

Experimental Protocols

Hypothetical HPLC Method for DM51 and Impurity 1 Analysis

This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions and instrumentation.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

Poor_Peak_Resolution start Poor Peak Resolution check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase optimize_mobile_phase Optimize Mobile Phase (pH, Organic Ratio) check_mobile_phase->optimize_mobile_phase Incorrect? check_column Evaluate HPLC Column check_mobile_phase->check_column Correct resolution_ok Resolution Acceptable optimize_mobile_phase->resolution_ok select_new_column Screen Different Column Chemistries check_column->select_new_column Unsuitable? check_flow_rate Verify Flow Rate check_column->check_flow_rate Suitable select_new_column->resolution_ok adjust_flow_rate Adjust Flow Rate check_flow_rate->adjust_flow_rate Incorrect? check_temperature Check Column Temperature check_flow_rate->check_temperature Correct adjust_flow_rate->resolution_ok use_column_oven Use Column Oven check_temperature->use_column_oven Fluctuating? check_temperature->resolution_ok Stable use_column_oven->resolution_ok

Caption: A logical workflow for troubleshooting poor peak resolution.

Factors Contributing to Analytical Method Variability

Method_Variability cluster_instrument Instrumental Factors cluster_method Method Parameters cluster_human Human & Sample Factors pump Pump Performance variability Analytical Method Variability pump->variability detector Detector Stability detector->variability column_oven Temperature Control column_oven->variability mobile_phase Mobile Phase (Composition, pH) mobile_phase->variability column Column (Chemistry, Age) column->variability gradient Gradient Profile gradient->variability sample_prep Sample Preparation sample_prep->variability system_suitability System Suitability Checks system_suitability->variability

Caption: Key factors influencing analytical method variability.

References

Technical Support Center: DM51 Impurity 1 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during the quantification of DM51 Impurity 1.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of chemical analysis?

A matrix effect is the influence of any component in a sample, other than the analyte of interest (in this case, this compound), on the measurement of the analyte's concentration.[1] These additional components constitute the "sample matrix." The effect can manifest as either a suppression or enhancement of the analytical signal, leading to inaccurate quantification.[2][3] This interference is a significant concern in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[4][5]

Q2: How can matrix effects impact the quantification of this compound?

Matrix effects can severely compromise the accuracy, precision, and sensitivity of an analytical method.[4][5] For this compound, this can lead to:

  • Inaccurate Quantification: Signal suppression can cause the reported concentration of the impurity to be lower than its actual value, while signal enhancement can cause it to be reported as higher.[6]

  • Poor Reproducibility: Variations in the matrix composition between different samples can lead to inconsistent signal responses, reducing the reliability of the results.[5]

  • Failure to Meet Detection Limits: If the signal is significantly suppressed, the method may fail to detect the impurity at low but critical levels required by regulatory standards.[5]

Q3: What are the common causes of matrix effects in LC-MS analysis?

Matrix effects in LC-MS, particularly with electrospray ionization (ESI), occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[4] Key mechanisms include:

  • Ion Suppression: Co-eluting matrix components compete with the analyte for ionization in the MS source, reducing the number of analyte ions that reach the detector.[2]

  • Ion Enhancement: In some cases, matrix components can improve the ionization efficiency of the analyte.[3]

  • Changes in Droplet Properties: Interfering compounds can alter the viscosity or surface tension of the ESI droplets, affecting their evaporation and the release of analyte ions.[2][3]

Q4: How can I determine if my this compound assay is affected by matrix effects?

Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a common approach where a known amount of the analyte (this compound) is added to a blank matrix extract (a sample that does not contain the analyte).[3][4] The response is then compared to the response of the same amount of analyte in a pure solvent. A significant difference indicates a matrix effect.[3][7]

  • Post-Column Infusion: A constant flow of the analyte solution is infused into the LC eluent after the analytical column but before the MS detector. A blank matrix extract is then injected.[4] Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[4]

  • Comparing Calibration Curves: A calibration curve prepared in a pure solvent can be compared to one prepared in a matrix-matched solvent. A difference in the slopes of these curves suggests the presence of matrix effects.

Troubleshooting Guide

Q5: My recovery of this compound is low and inconsistent across different sample preparations. Is this a matrix effect?

Low and variable recovery is a classic symptom of matrix effects. The components of your sample matrix are likely interfering with the ionization process, leading to signal suppression.[5] To confirm this, you should perform a post-extraction spike experiment as described in Q4. If a matrix effect is confirmed, you will need to improve your sample preparation method or implement a strategy to compensate for the effect.

Q6: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. What are my options to resolve this?

When signal suppression is identified, several strategies can be employed:

  • Improve Sample Cleanup: The most effective approach is to remove the interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interferences than simpler methods like protein precipitation or direct dilution.[8]

  • Optimize Chromatography: Modifying your LC method to better separate this compound from the co-eluting matrix components can resolve the issue.[4] This could involve trying a different stationary phase, adjusting the mobile phase composition, or changing the gradient.[8]

  • Use a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may help, as APCI can be less susceptible to matrix effects for certain compounds.[6]

  • Implement a Compensation Strategy: If cleanup and chromatography adjustments are insufficient, use a technique that corrects for the matrix effect, such as employing a stable isotope-labeled internal standard or the standard addition method.[4][8]

Q7: My calibration curve for this compound is not linear. Can the sample matrix be the cause?

Yes, matrix effects can lead to non-linear calibration curves, especially if the degree of signal suppression or enhancement changes with the analyte concentration. To address this, prepare your calibration standards in a blank matrix that is identical to your actual samples ("matrix-matched calibration").[1] This ensures that your standards and samples experience the same matrix effect, improving accuracy. If a blank matrix is unavailable, the method of standard additions is an effective alternative.[9]

Data Presentation: Impact of Sample Preparation on Matrix Effect

The following table illustrates hypothetical data on the recovery and signal suppression of this compound using different sample preparation techniques. This demonstrates how more rigorous cleanup methods can mitigate matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%) (Signal Suppression)Relative Standard Deviation (RSD, %)
Dilute-and-Shoot986518
Protein Precipitation924512
Liquid-Liquid Extraction (LLE)85207
Solid-Phase Extraction (SPE) 95 <5 <3

This table presents illustrative data to show trends in performance.

Experimental Protocols & Methodologies

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a highly effective technique for removing interfering components from a complex matrix before analysis.[10][11] The process involves passing the sample through a cartridge containing a solid sorbent that retains the analyte while impurities are washed away.[10]

Objective: To extract this compound from the sample matrix and remove interfering components.

Materials:

  • SPE cartridge (e.g., Reversed-phase C18 or a mixed-mode sorbent, chosen based on the polarity of this compound)

  • SPE vacuum manifold

  • Sample pre-treated as necessary (e.g., diluted in an appropriate buffer)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water or buffer)

  • Wash solvent (a solvent weak enough to remove interferences without eluting the analyte)[12]

  • Elution solvent (a solvent strong enough to disrupt the analyte-sorbent interaction and recover the analyte)[12]

Procedure:

  • Conditioning: Pass 1-2 mL of a strong solvent like methanol (B129727) through the SPE cartridge to wet the sorbent and activate the stationary phase.[13]

  • Equilibration: Flush the cartridge with 1-2 mL of a weak solvent, typically water or the same buffer your sample is in, to prepare the sorbent for sample loading.[13]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate to ensure proper binding of this compound to the sorbent.

  • Washing: Pass 1-2 mL of a carefully selected wash solvent through the cartridge. This step is crucial for removing weakly bound impurities that could cause matrix effects.[12]

  • Elution: Elute the retained this compound using a small volume of a strong solvent. Collect the eluate for analysis. This fraction should now be significantly cleaner than the original sample.[12]

Protocol 2: Quantification Using a Stable Isotope-Labeled Internal Standard

Using a stable isotope-labeled internal standard (SIL-IS) is a powerful way to compensate for matrix effects.[4][14] A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic substitution (e.g., with ²H or ¹³C).[14] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[14]

Objective: To achieve accurate quantification of this compound by correcting for matrix effects and other experimental variations.

Procedure:

  • Select an Internal Standard (IS): The ideal IS is a SIL version of this compound. If unavailable, a structural analog that behaves similarly can be used, though a SIL-IS is preferred.[14]

  • Prepare Solutions: Create a stock solution of the IS at a known concentration.

  • Spike Samples: Add a precise and consistent amount of the IS to all samples, calibration standards, and quality controls at the earliest possible stage of the sample preparation process.[15] This ensures the IS accounts for variability throughout the entire workflow.[14]

  • Analysis: Analyze the samples using LC-MS/MS. Monitor the mass transitions for both the native analyte (this compound) and the SIL-IS.

  • Calculation: Construct the calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Calculate the concentration of this compound in unknown samples using this ratio-based curve. This method normalizes the signal and corrects for variations caused by the matrix effect.[9][14]

Visualizations

Workflow and Decision-Making Diagrams

G cluster_workflow General Impurity Quantification Workflow Sample 1. Sample Preparation (Dilution, Extraction, etc.) LC_Sep 2. LC Separation Sample->LC_Sep MS_Detect 3. MS Detection (Ionization) LC_Sep->MS_Detect Data_Proc 4. Data Processing (Integration & Quantification) MS_Detect->Data_Proc Matrix_Effect Matrix Effect (Ion Suppression/ Enhancement) MS_Detect->Matrix_Effect Result Final Concentration Data_Proc->Result Matrix_Effect->Data_Proc

Caption: General workflow for impurity quantification highlighting where matrix effects interfere.

G Start Start: Inaccurate or Irreproducible Results CheckMethod Is the analytical method validated? Start->CheckMethod AssessME Assess Matrix Effect (Post-Extraction Spike) CheckMethod->AssessME Yes ME_Present Is Matrix Effect >15%? AssessME->ME_Present OptimizeCleanup Option 1: Improve Sample Cleanup (e.g., use SPE) ME_Present->OptimizeCleanup Yes OptimizeLC Option 2: Optimize LC Separation ME_Present->OptimizeLC Yes UseIS Option 3: Compensate with SIL-IS or Standard Addition ME_Present->UseIS Yes NoME Problem is likely not matrix-related. Investigate other factors. ME_Present->NoME No Revalidate Re-evaluate Matrix Effect and Validate Method OptimizeCleanup->Revalidate OptimizeLC->Revalidate UseIS->Revalidate End End: Accurate & Reliable Quantification Revalidate->End G cluster_spe Solid-Phase Extraction (SPE) Protocol Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Impurities (Weak Solvent) Load->Wash Elute 5. Elute Analyte (Strong Solvent) Wash->Elute Impurities_Out Impurities to Waste Wash->Impurities_Out Analyte_Out Clean Extract for Analysis Elute->Analyte_Out

References

Technical Support Center: Strategies for Increasing the Yield of DM51 Impurity 1 Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific synthesis protocol for the DM51 Impurity 1 reference standard is not publicly available. This guide provides a general framework for troubleshooting and optimizing the synthesis of complex pharmaceutical impurities, using the known chemical structure of this compound as a relevant example. The advice is based on established principles of organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the impurity standard is consistently low. What are the most common general causes?

Low yields in complex syntheses can arise from several factors.[1][2][3][4][5] Common issues include:

  • Incomplete Reactions: The reaction may not be reaching completion due to suboptimal conditions (temperature, time, concentration) or reagent deactivation.

  • Competing Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target molecule.[6]

  • Product Decomposition: The target impurity may be unstable under the reaction or workup conditions.[1]

  • Mechanical Losses: Significant amounts of product can be lost during transfers, workup procedures, and purification steps.[1]

  • Reagent Quality: The purity and reactivity of starting materials, reagents, and solvents are critical.[1][4] Old or improperly stored reagents can lead to failed reactions.

Q2: How can I minimize the formation of byproducts during the synthesis?

Minimizing byproducts requires careful optimization of reaction conditions.[7][8][9][10] Key strategies include:

  • Temperature Control: Running reactions at the optimal temperature can significantly affect selectivity. Lowering the temperature may reduce the rate of side reactions.[6]

  • Order of Addition: The sequence in which reagents are added can be crucial. For example, in an amide coupling, pre-activating the carboxylic acid before adding the amine can prevent unwanted side reactions.[6]

  • Stoichiometry: Precise control of the molar ratios of reactants can prevent side reactions caused by an excess of one reagent.

  • Choice of Reagents: Selecting milder or more selective reagents can improve the outcome. For instance, when forming the amide bond in a molecule like this compound, using a coupling reagent known to suppress racemization, such as one with a HOBt or OxymaPure additive, is beneficial.[6]

Q3: What are the best general strategies for purifying a complex, non-crystalline impurity reference standard?

For complex molecules that are difficult to crystallize, chromatographic techniques are often the methods of choice for purification.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating impurities with high purity, especially for structurally similar compounds.[11][14]

  • Flash Column Chromatography: This is a standard and effective method for purifying multi-gram quantities of material. Optimization of the solvent system (mobile phase) is key to achieving good separation.[13]

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and enrichment of the target impurity before final purification by chromatography.[14]

Troubleshooting Guides

Issue 1: Low or No Product Formation (Incomplete Conversion)

If you observe a significant amount of unreacted starting material, consider the following:

Potential CauseRecommended Solution
Insufficient Reagent Activity Use fresh, high-purity reagents and anhydrous solvents. Old coupling reagents or bases can be a common point of failure.[1][4]
Suboptimal Temperature Gradually increase the reaction temperature. For some complex reactions, gentle heating may be required to overcome the activation energy.[9] However, be mindful of potential decomposition.
Incorrect Stoichiometry Ensure accurate calculation and weighing of all reagents.[1] Consider increasing the equivalents of a key reagent (e.g., the acylating or coupling agent) to 1.1-1.5 equivalents.[6]
Steric Hindrance For sterically hindered couplings (e.g., forming the amide or thioester bond in a complex scaffold like this compound), prolonging the reaction time or using a more powerful coupling reagent (like HATU for amides) may be necessary.[6][15]
Issue 2: Formation of Multiple Byproducts

The presence of multiple spots on a TLC plate or peaks in an LC-MS analysis indicates competing reaction pathways.

Potential CauseRecommended Solution
Over-activation or Reactive Intermediates Lower the reaction temperature to increase selectivity.[6] Use a less reactive coupling agent or add reagents dropwise to control the reaction rate.[1]
Functional Group Incompatibility Protect sensitive functional groups that may react under the current conditions. The this compound structure contains hydroxyl and thiol groups that might require protection depending on the synthetic step.
Epimerization/Racemization If a chiral center is adjacent to the reaction site (e.g., in the amino acid portion of this compound), use racemization-suppressing additives like HOBt or OxymaPure with your coupling reagent.[6] Run the reaction at a lower temperature.
Oxidation of Thiol The sulfanyl (B85325) group in the thioester side chain is susceptible to oxidation, which can lead to disulfide formation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Issue 3: Product Decomposition During Workup or Purification

If you observe a clean reaction mixture that degrades upon workup or purification, your target molecule may be unstable.

Potential CauseRecommended Solution
Acid or Base Sensitivity Test the stability of your product by exposing a small sample to acidic and basic conditions before performing an aqueous workup.[2] If it is sensitive, use a neutral workup or direct purification.
Silica (B1680970) Gel-Mediated Decomposition Some compounds can degrade on silica gel. If you suspect this, you can deactivate the silica gel by treating it with a small amount of a base like triethylamine (B128534) in the mobile phase. Alternatively, consider using a different stationary phase like alumina.
Thermal Instability Avoid excessive heat when removing solvents on a rotary evaporator. Keep the water bath temperature as low as possible.

Data Presentation for Optimization Experiments

Systematically tracking your experimental parameters is crucial for successful optimization. Use the following tables to log your data.

Table 1: Reaction Condition Screening

Entry Solvent Temperature (°C) Time (h) Reactant A (eq.) Reactant B (eq.) Reagent C (eq.) Yield (%) Purity (%)
1 DCM 0 -> RT 12 1.0 1.2 1.2
2 DMF 0 -> RT 12 1.0 1.2 1.2
3 THF RT 16 1.0 1.2 1.2

| ... | | | | | | | | |

Table 2: Amide Coupling Reagent and Base Screening

Entry Carboxylic Acid (eq.) Amine (eq.) Coupling Reagent (eq.) Base (eq.) Solvent Yield (%) Purity (%)
1 1.0 1.1 HATU (1.1) DIPEA (2.0) DMF
2 1.0 1.1 EDC/HOBt (1.2) DIPEA (2.0) DCM
3 1.0 1.1 T3P (1.5) Pyridine (3.0) THF

| ... | | | | | | | |

Experimental Protocols (General Templates)

General Protocol for a Small-Scale Optimization Reaction
  • Preparation: Flame-dry or oven-dry all glassware (reaction flask, stir bar, dropping funnel) and allow to cool to room temperature under a stream of inert gas (nitrogen or argon).[1]

  • Reagent Setup: Accurately weigh the starting materials and reagents.[1] Dissolve the starting material in the chosen anhydrous solvent and add to the reaction flask via syringe.

  • Reaction Initiation: Begin stirring and cool the reaction mixture to the desired starting temperature (e.g., 0 °C in an ice-water bath).

  • Reagent Addition: Dissolve the limiting reagent in the anhydrous solvent and add it dropwise to the reaction mixture over a period of 10-15 minutes.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the reaction is complete, quench it carefully by slowly adding an appropriate quenching solution (e.g., saturated ammonium (B1175870) chloride solution or water).[1]

General Protocol for Purification by Flash Column Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the crude material onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (eluent).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC, LC-MS, NMR) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Starting Material Remains complete Complete Conversion check_conversion->complete No Starting Material optimize_reaction Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent - Increase Reagent Equivalents - Check Reagent Quality incomplete->optimize_reaction check_mass_balance Assess Mass Balance: - Isolate Byproducts - Check Aqueous Layer - Check for Volatility complete->check_mass_balance end_goal Improved Yield optimize_reaction->end_goal byproducts Major Byproducts Formed check_mass_balance->byproducts Mass Accounted For decomposition Product Lost/ Decomposed check_mass_balance->decomposition Mass Not Accounted For optimize_selectivity Optimize for Selectivity: - Lower Temperature - Change Reagent/Catalyst - Change Order of Addition byproducts->optimize_selectivity optimize_workup Optimize Workup/Purification: - Use Milder Conditions (pH) - Avoid Silica Gel (if unstable) - Minimize Heat decomposition->optimize_workup optimize_selectivity->end_goal optimize_workup->end_goal

Caption: A logical workflow for troubleshooting low reaction yields.

Purification_Strategy Decision Tree for Impurity Purification start Crude Product Mixture is_solid Is the product a solid? start->is_solid try_cryst Attempt Recrystallization/ Trituration is_solid->try_cryst Yes is_oil Product is an oil or amorphous solid is_solid->is_oil No is_pure Is it pure? try_cryst->is_pure finished Finished Product is_pure->finished Yes is_pure->is_oil No check_polarity Assess polarity difference between product and impurities (TLC) is_oil->check_polarity large_delta_rf Large ΔRf check_polarity->large_delta_rf > 0.15 small_delta_rf Small ΔRf check_polarity->small_delta_rf < 0.15 flash_chrom Purify by Flash Column Chromatography large_delta_rf->flash_chrom prep_hplc Purify by Preparative HPLC small_delta_rf->prep_hplc flash_chrom->finished prep_hplc->finished

References

Technical Support Center: DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DM51 Impurity 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding, detecting, and managing contamination with this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a process-related impurity with the molecular formula C38H54ClN3O10S. It is critical to control the levels of this impurity in your final drug product to ensure safety and efficacy.[1][2][3] The presence of impurities, even in trace amounts, can impact the quality of the drug substance.[1][2]

Q2: What are the potential sources of this compound contamination?

A2: this compound can originate from various stages of the manufacturing process.[4][5][6] Potential sources include:

  • Starting Materials and Intermediates: Impurities present in the raw materials used for synthesis can be carried through to the final product.[3][4][7]

  • By-products of Synthesis: Unintended side reactions during the manufacturing process can generate this compound.[3][4][6]

  • Degradation: The drug substance may degrade over time due to factors like heat, light, or humidity, leading to the formation of impurities.[1][8][9]

  • Cross-Contamination: Inadequate cleaning of equipment or facilities can lead to contamination from previous batches or other products.[10][11]

Q3: Why is it important to control this compound levels?

A3: Controlling impurity levels is a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and quality of the final pharmaceutical product.[1][2][12] Uncontrolled levels of impurities can potentially lead to adverse health effects and can affect the stability of the drug.[2][12] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have strict guidelines on impurity thresholds.[13][14][15][16]

Q4: What are the acceptable limits for this compound?

A4: The acceptable limits for an impurity like this compound are determined based on regulatory guidelines, such as those from the ICH.[14][15][17] These thresholds are based on the maximum daily dose of the drug and are categorized into reporting, identification, and qualification thresholds.[14][18] For a new drug substance, the ICH Q3A guideline provides a framework for these limits.[15][17]

Troubleshooting Guide

This guide provides solutions to common issues you might encounter related to this compound contamination.

Issue Potential Cause Recommended Action
Unexpected peak corresponding to this compound in HPLC analysis. 1. Contaminated starting materials or reagents. 2. Suboptimal reaction conditions leading to side product formation. 3. Cross-contamination from shared laboratory equipment.[10] 4. Improper storage of samples leading to degradation.[8]1. Qualify all starting materials and reagents for purity before use. 2. Optimize reaction parameters (temperature, pH, reaction time) to minimize impurity formation. 3. Implement and verify rigorous cleaning protocols for all equipment.[11][19] 4. Store samples under recommended conditions (e.g., protected from light and moisture).[20]
This compound levels exceed the established specification. 1. Inefficient purification process. 2. Degradation of the drug substance during downstream processing or storage.[1][9] 3. Analytical method not accurately quantifying the impurity.1. Re-evaluate and optimize the purification method (e.g., recrystallization, chromatography). 2. Conduct stability studies to identify and mitigate degradation pathways.[21] 3. Validate the analytical method for accuracy, precision, and linearity according to ICH Q2(R1) guidelines.
Inconsistent levels of this compound across different batches. 1. Variability in the quality of raw materials.[4] 2. Inconsistent execution of the manufacturing process. 3. Environmental factors affecting the process.[19]1. Establish stringent specifications for all incoming raw materials. 2. Ensure strict adherence to standard operating procedures (SOPs) for the manufacturing process. 3. Monitor and control environmental conditions (temperature, humidity) in the manufacturing area.[22]

Experimental Protocols

Protocol 1: HPLC Method for Detection and Quantification of this compound

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound. Method development and validation are crucial for accurate impurity profiling.[23][24]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Prepare a reference standard solution of this compound at a known concentration (e.g., 0.001 mg/mL).

5. Analysis:

  • Inject the blank (diluent), reference standard, and sample solutions.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the impurity using the peak area and the response factor of the reference standard.

Protocol 2: LC-MS for Structural Confirmation of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the structural elucidation of unknown impurities.[25][26]

1. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

2. LC Conditions:

  • Utilize the same HPLC method as described in Protocol 1, ensuring the mobile phase is compatible with MS analysis.[27]

3. MS Parameters (Example):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • Mass Range: m/z 100-1000

4. Analysis:

  • Acquire full scan MS data to determine the molecular weight of the impurity.

  • Perform MS/MS fragmentation to obtain structural information.

  • Confirm the identity of this compound by comparing the obtained mass and fragmentation pattern with the known data for the impurity.

Data Presentation

Table 1: ICH Q3A Thresholds for Impurities in a New Drug Substance

These thresholds are based on the maximum daily dose (MDD) of the drug substance.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) Guidelines[17][18]
Table 2: Example Batch Analysis Data for this compound
Batch Number This compound Level (%) Total Impurities (%) Status
BATCH-0010.080.25Pass
BATCH-0020.120.30OOS (Out of Specification)
BATCH-0030.070.22Pass

Visualizations

Diagram 1: General Workflow for Impurity Identification and Control

G cluster_0 Process Development cluster_1 Impurity Profiling cluster_2 Control Strategy A Synthesis Route Scouting B Process Optimization A->B C Analytical Method Development (HPLC, LC-MS) B->C D Impurity Detection & Identification C->D E Structural Elucidation D->E F Set Specifications (ICH Guidelines) E->F G Implement In-Process Controls F->G H Final Product Testing G->H I Drug Product Release H->I Release

Caption: Workflow for pharmaceutical impurity management.

Diagram 2: Troubleshooting Logic for Out-of-Specification (OOS) Results

G A OOS Result for this compound B Analytical Error? A->B C Re-test Sample & Standard B->C Yes D Investigate Manufacturing Process B->D No J Implement Corrective and Preventive Actions (CAPA) C->J E Raw Material Issue? D->E F Test Retained Raw Material Samples E->F Yes G Review Process Parameters E->G No F->J H Degradation Issue? G->H I Conduct Forced Degradation Studies H->I Yes H->J No I->J

Caption: Decision tree for investigating OOS results.

References

Technical Support Center: Optimizing NMR Data Acquisition for DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Nuclear Magnetic Resonance (NMR) data acquisition for the analysis of "DM51 Impurity 1."

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: I am unable to detect the signals for this compound, or the signal-to-noise (S/N) ratio is very low.

This is a common challenge when dealing with low-concentration impurities.[1] Here are several strategies to enhance sensitivity:

  • Increase the number of scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the S/N requires a four-fold increase in the number of scans.[2] Be mindful that this will also increase the experiment time.

  • Optimize the relaxation delay (d1) and pulse angle: For quantitative accuracy and maximum signal, the relaxation delay should be at least 5 times the longest T1 relaxation time of your sample.[3][4] However, for simple detection, a shorter delay combined with a smaller pulse angle (e.g., 30° or 45°) can improve S/N in a given amount of time.[2][5]

  • Use a higher-field NMR spectrometer: The signal-to-noise ratio is proportional to the magnetic field strength to the power of 3/2.[6] Moving from a 400 MHz to a 600 MHz spectrometer can significantly improve sensitivity.[7]

  • Employ a cryoprobe: Cryogenically cooled probes can boost the S/N ratio by a factor of 2-4 compared to standard probes.

  • Consider hyperpolarization techniques: For very low concentration samples, advanced techniques like Dynamic Nuclear Polarization (DNP) can dramatically increase signal intensity, though they require specialized equipment.[1][6]

Issue 2: The residual solvent signal is obscuring the signals of this compound.

Effective solvent suppression is crucial when impurity signals are close to a large solvent peak.[8]

  • Presaturation: This is a common method where a weak radiofrequency field is applied at the solvent's resonance frequency to saturate its signal.[8] However, this may also saturate nearby signals of interest or exchangeable protons.[8]

  • WATERGATE (Water Suppression by Gradient-Tailored Excitation): This pulse sequence uses pulsed field gradients to dephase the solvent signal while retaining the signals of the solute.[8][9] It is very effective for suppressing strong solvent signals like water.

  • Binomial Pulse Sequences (e.g., 1-1 jump-return, 1331): These sequences use a combination of hard pulses and delays to create a null in the excitation profile at the solvent frequency.[8]

Issue 3: I am seeing unexpected peaks in my spectrum. How can I determine if they belong to this compound?

Unexpected peaks can arise from various sources. A systematic approach is needed for identification.[10]

  • Check for common contaminants: Compare the chemical shifts of the unknown peaks with tables of common NMR solvent impurities, grease, and other laboratory contaminants.[11][12]

  • Identify spinning sidebands: These are small peaks that appear symmetrically around a large peak and can be identified by changing the sample spinning rate.[10]

  • Perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): Helps identify coupled proton networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for piecing together molecular fragments.[10]

  • Diffusion-Ordered Spectroscopy (DOSY): This technique separates signals based on the diffusion coefficient of the molecules, allowing you to distinguish between the main compound, the impurity, and other components in the mixture based on their size.[13][14]

Issue 4: The peak shapes are distorted (broad or asymmetric).

Poor line shape can compromise both resolution and accurate quantification.

  • Improve shimming: Shimming is the process of adjusting the magnetic field homogeneity.[15] Poor shimming is a common cause of broad and asymmetric peaks.[16][17] Automated gradient shimming routines are available on modern spectrometers and are highly effective.[18][19] Manual shimming may be necessary for challenging samples.[18]

  • Check sample preparation: Ensure your sample is fully dissolved and free of any particulate matter.[20] Insoluble material will severely degrade the spectral quality.

  • Optimize sample concentration: Very high sample concentrations can lead to viscosity-related peak broadening.[17]

Issue 5: The integrations for the impurity are not consistent or accurate.

For quantitative analysis (qNMR), several parameters must be carefully controlled.[21][22]

  • Ensure full relaxation: The relaxation delay (d1) is critical for accurate quantification and should be at least 5-7 times the T1 of the slowest relaxing signal in your sample.[4][23] An inversion recovery experiment can be used to measure T1 values.[4]

  • Use a 90° pulse angle: For accurate quantification, a 90° pulse is typically used to ensure all magnetization is tipped into the transverse plane for detection.[5]

  • Sufficient digital resolution: Ensure that the spectral width is appropriate for your sample and that you have enough data points across each peak.

  • Proper data processing: Apply appropriate phasing and baseline correction to the spectrum before integration.[24]

Quantitative Data Summary

The following tables summarize key parameters for optimizing NMR data acquisition for impurity analysis.

Table 1: Recommended Starting Parameters for 1D ¹H NMR for Impurity Detection

ParameterRecommended ValueRationale
Pulse Angle 30° - 45°Maximizes signal-to-noise for a given experiment time when repetition rates are fast.[2][25]
Acquisition Time (at) 2 - 4 secondsBalances resolution with signal-to-noise. A longer acquisition time provides better resolution.[5]
Relaxation Delay (d1) 1 - 2 secondsA shorter delay allows for more scans in a given time, boosting sensitivity for initial detection.[2]
Number of Scans (ns) 16 - 256 (or more)Dependent on impurity concentration. Increase as needed to achieve adequate S/N.[2]

Table 2: Key Parameters for Quantitative ¹H NMR (qNMR) of this compound

ParameterRecommended ValueRationale
Pulse Angle 90°Ensures complete excitation for accurate signal integration.[5]
Acquisition Time (at) 3 - 5 secondsProvides sufficient digital resolution for accurate integration.[26]
Relaxation Delay (d1) 5-7 x T1 (longest)Critical for ensuring complete relaxation of all signals for accurate quantification.[4][23]
Number of Scans (ns) ≥ 64A sufficient number of scans should be used to obtain a high S/N ratio (typically >150:1 for the signals to be integrated).

Experimental Protocols

Protocol 1: Determination of T1 Relaxation Time using the Inversion Recovery Experiment

  • Sample Preparation: Prepare a sample of your compound containing this compound at a representative concentration.

  • Pulse Program: Select the inversion recovery pulse program (typically t1ir on most spectrometers).

  • Setup Experiment:

    • Set the 90° and 180° pulse widths.

    • Create a list of variable delays (τ values) that bracket the expected T1 values. A good starting point is a logarithmic list ranging from very short (e.g., 0.01 s) to long (e.g., 20 s) delays.

  • Acquire Data: Run the 2D experiment.

  • Process and Analyze: Process the data. For each peak of interest, plot the signal intensity as a function of the delay τ. Fit the data to the following equation to determine the T1 value:

    • I(τ) = I₀(1 - 2e^(-τ/T₁)) where I(τ) is the intensity at delay τ, and I₀ is the equilibrium intensity.[4]

Protocol 2: Standard Operating Procedure for Quantitative NMR (qNMR) Analysis

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte or impurity signals.

    • Dissolve both the sample and the internal standard in a known volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum using the parameters outlined in Table 2. Ensure the relaxation delay is sufficient (at least 7 times the longest T1).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the impurity and a well-resolved signal from the internal standard.

  • Calculation of Impurity Concentration: Use the following formula to calculate the amount of the impurity:

    • Purity = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

Visualizations

G Workflow for Optimizing NMR Data Acquisition for this compound cluster_0 Initial Setup & Detection cluster_1 Troubleshooting & Optimization cluster_2 Quantification A Prepare Sample (Known Concentration) B Acquire Initial 1D ¹H Spectrum (Standard Parameters) A->B C Impurity Signal Detected? B->C D Increase Number of Scans Optimize d1 and Pulse Angle C->D No G Assess Line Shape C->G Yes D->B Re-acquire E Check for Solvent Obscuration F Apply Solvent Suppression (e.g., WATERGATE) E->F H Improve Shimming G->H Poor I Prepare qNMR Sample (with Internal Standard) G->I Good H->B Re-acquire J Measure T1 Relaxation Times I->J K Acquire Quantitative Spectrum (d1 > 5*T1, 90° pulse) J->K L Process Data and Integrate K->L M Calculate Impurity Concentration L->M

Caption: A logical workflow for the detection, optimization, and quantification of this compound using NMR spectroscopy.

References

Technical Support Center: Synthesis of Maytansinoid DM51

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the maytansinoid DM51, with a specific focus on challenges related to scaling up the production and the formation of DM51 Impurity 1.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of DM51, particularly during scale-up. The advice provided is based on common challenges in the synthesis of complex macrocyclic compounds like maytansinoids.

Issue 1: Low Yield of the Final DM51 Product

Q1: We are experiencing a significant drop in the overall yield of DM51 upon scaling up the synthesis from milligram to gram scale. What are the potential causes and how can we troubleshoot this?

A1: A decrease in yield during scale-up is a common challenge in complex multi-step syntheses. Several factors could be contributing to this issue. Here are some potential causes and troubleshooting steps:

  • Inefficient Heat Transfer: Larger reaction volumes can lead to temperature gradients, causing localized overheating or cooling. This can promote side reactions or incomplete conversion.

    • Troubleshooting:

      • Ensure efficient stirring to maintain a homogenous temperature throughout the reactor.

      • Use a reactor with a jacketed cooling/heating system for better temperature control.

      • Consider a slower rate of addition for reagents involved in exothermic or endothermic steps.

  • Poor Mixing: Inadequate mixing can result in localized high concentrations of reagents, leading to the formation of byproducts.

    • Troubleshooting:

      • Switch from magnetic stirring to overhead mechanical stirring for better agitation in larger volumes.

      • Optimize the stirrer design (e.g., anchor, propeller, turbine) and stirring speed for the specific reaction viscosity and geometry.

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-liquid), the rate of reaction can be limited by the diffusion of reactants.

    • Troubleshooting:

      • Increase the stirring speed to improve the contact between phases.

      • Consider using a phase-transfer catalyst if applicable to your reaction conditions.

Issue 2: High Levels of this compound Detected

Q2: Our latest batch of DM51 shows a significant peak corresponding to this compound (Molecular Formula: C₃₈H₅₄ClN₃O₁₀S) during HPLC analysis. What is the likely origin of this impurity and how can we minimize its formation?

A2: The formation of impurities is a critical concern in pharmaceutical synthesis. Given the molecular formula, this compound could arise from several potential side reactions.

  • Incomplete Reactions: The impurity may be a stable intermediate that has not fully converted to the final product.

    • Troubleshooting:

      • Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC, or UPLC) to monitor the reaction progress and ensure it goes to completion.

      • Reaction Time and Temperature: Consider extending the reaction time or carefully increasing the temperature to drive the reaction to completion. Be cautious, as higher temperatures can also promote degradation.

  • Side Reactions: The structural complexity of maytansinoids provides multiple reactive sites where side reactions can occur.

    • Troubleshooting:

      • Stoichiometry: Re-verify the stoichiometry of all reagents. An excess of a particular reactant could favor a side reaction pathway.

      • Order of Addition: The order in which reagents are added can significantly impact the product distribution. Experiment with different addition sequences.

  • Degradation: The final product or key intermediates may be degrading under the reaction or work-up conditions.

    • Troubleshooting:

      • pH Control: Maytansinoids can be sensitive to pH. Ensure that the pH is controlled during the reaction and work-up steps.

      • Exclusion of Air and Light: Some complex molecules are sensitive to oxidation or light. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture from light.

Frequently Asked Questions (FAQs)

Q3: What are the critical process parameters to monitor during the scale-up of DM51 synthesis?

A3: Critical process parameters (CPPs) are key variables that can impact the quality and yield of your product. For a complex synthesis like that of DM51, you should closely monitor:

  • Temperature

  • Reaction time

  • Stirring speed and efficiency

  • Rate of reagent addition

  • pH of the reaction mixture

  • Water content in solvents and reagents

Q4: Are there any specific analytical techniques recommended for monitoring the formation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a high-resolution mass spectrometer (HRMS) is the most effective technique. This allows for the separation of the impurity from the main product and provides an accurate mass measurement to confirm its identity. Quantitative NMR (qNMR) can also be a powerful tool for determining the purity of the final product and quantifying impurities without the need for an impurity standard.

Q5: What are the general sources of impurities in pharmaceutical manufacturing?

A5: Impurities in pharmaceuticals can originate from various sources, including:

  • Raw Materials: Impurities present in the starting materials or reagents.[]

  • Synthesis Process: Byproducts from side reactions, unreacted intermediates, and degradation products.[][2][3]

  • Manufacturing Process: Contaminants from reactors, solvents, and catalysts.[]

  • Storage and Handling: Degradation of the final product due to exposure to light, heat, or humidity.[3]

Data Presentation

Table 1: Hypothetical Comparison of Lab-Scale vs. Scale-Up Synthesis of DM51

ParameterLab-Scale (100 mg)Scale-Up (10 g) - UnoptimizedScale-Up (10 g) - Optimized
Overall Yield 75%45%70%
Purity (by HPLC) 98%85%97%
This compound Level < 0.1%5%< 0.5%
Reaction Time (Final Step) 4 hours8 hours6 hours
Stirring Method Magnetic StirrerMechanical Stirrer (Anchor)Mechanical Stirrer (Turbine)
Temperature Control Oil BathJacketed ReactorJacketed Reactor with automated control

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Monitoring Reaction Completion by HPLC

  • Sample Preparation: At regular intervals (e.g., every hour), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by adding a suitable solvent (e.g., acetonitrile).

  • Dilute the quenched sample to an appropriate concentration for HPLC analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Gradient Program: Start with a low percentage of B, and gradually increase to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

  • Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. The reaction is considered complete when the area of the starting material peak is negligible.

Visualizations

experimental_workflow cluster_synthesis DM51 Synthesis Scale-Up cluster_troubleshooting Troubleshooting Steps start Lab-Scale Synthesis (mg scale) scale_up Scale-Up (g scale) start->scale_up Increase Reagent Quantities troubleshoot Troubleshooting scale_up->troubleshoot Low Yield & High Impurity optimized Optimized Scale-Up Process troubleshoot->optimized Implement Optimizations heat Improve Heat Transfer troubleshoot->heat mix Enhance Mixing troubleshoot->mix monitor In-Process Monitoring troubleshoot->monitor end Final DM51 Product optimized->end High Yield & Purity

Caption: A logical workflow for scaling up DM51 synthesis, including troubleshooting steps.

signaling_pathway cluster_main_reaction Main Reaction Pathway cluster_side_reaction Side Reaction Pathway SM Starting Material Int Intermediate SM->Int Step A Impurity This compound SM->Impurity Alternative Pathway DM51 DM51 Product Int->DM51 Step B Int->Impurity Side Reaction Degradation Degradation Product DM51->Degradation Degradation

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides a comprehensive comparison of analytical methodologies for impurity analysis, with a focus on validation in accordance with international guidelines. While this document is broadly applicable, it will use the hypothetical "DM51 Impurity 1" as a case study to illustrate the principles of method validation.

Introduction to Impurity Analysis

Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredient (API) or develop during formulation and aging.[1] The International Council for Harmonisation (ICH) provides guidelines for the control of these impurities.[2][3] The validation of analytical procedures is crucial to ensure that the methods used for testing are reliable, accurate, and suitable for their intended purpose.[4]

Comparison of Analytical Techniques for Impurity Profiling

The selection of an analytical technique for impurity analysis is driven by the nature of the impurity and the required sensitivity.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of pharmaceutical quality control for impurity analysis.[5] However, other techniques offer distinct advantages.

Technique Principle Typical Use Case Advantages Limitations
HPLC-UV Chromatographic separation followed by UV-Vis detection.Routine quantification of known impurities.[5]Robust, reliable, and widely available.Limited sensitivity and specificity for co-eluting peaks.
UPLC-UV Similar to HPLC but uses smaller particles for higher resolution and speed.High-throughput screening and analysis of complex mixtures.Faster analysis times, better resolution, and lower solvent consumption.Higher backpressure requires specialized equipment.
LC-MS Combines the separation power of LC with the mass analysis of MS.Identification of unknown impurities and quantification at trace levels.[6][7]High sensitivity and specificity; provides molecular weight information.[2][7]Higher cost and complexity.
GC-MS Gas chromatography for volatile compounds coupled with mass spectrometry.Analysis of residual solvents and volatile organic impurities.[6][7]Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols for Analytical Method Validation

The validation of an analytical method demonstrates that it is suitable for its intended purpose.[4][8] The following are example protocols for the validation of an HPLC method for the quantification of "this compound" in a drug substance, based on ICH Q2(R1) guidelines.[3][4]

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[8][9]

  • Protocol:

    • Prepare a solution of the drug substance placebo (all components except the API and the impurity).

    • Prepare a solution of the drug substance spiked with this compound and other potential impurities.

    • Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[10][11]

    • Analyze the placebo, spiked, and stressed samples by HPLC.

    • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, including the API, other impurities, and degradation products.[12] A resolution factor of >1.5 is generally acceptable.[12]

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[3][8]

  • Protocol:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five dilutions ranging from the limit of quantitation (LOQ) to 120% of the specification limit for the impurity.[3]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

Accuracy is the closeness of the test results to the true value.[4][8]

  • Protocol:

    • Prepare samples of the drug substance spiked with this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the impurity.

    • Acceptance Criteria: The mean recovery should be within 80-120% for impurities.[13]

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).[10]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 10% for impurity analysis.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[2]

    • Inject solutions at these concentrations to confirm the ratios.

    • Acceptance Criteria: The determined concentrations for LOD and LOQ should be verified by analyzing a suitable number of samples at these levels.

Visualizing Workflows and Relationships

Diagrams can effectively illustrate the logical flow of the validation process and the relationships between different parameters.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define_Purpose Define Purpose (e.g., Impurity Quantification) Set_Acceptance_Criteria Set Acceptance Criteria Define_Purpose->Set_Acceptance_Criteria Write_Protocol Write Validation Protocol Set_Acceptance_Criteria->Write_Protocol Specificity Specificity Write_Protocol->Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Analyze_Data Analyze Data Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Final_Approval Final Approval Validation_Report->Final_Approval

Caption: Workflow for Analytical Method Validation.

Validation_Parameter_Relationship Method Validated Analytical Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity demonstrates Accuracy Accuracy Method->Accuracy confirms Precision Precision Method->Precision verifies Range Range Linearity->Range defines LOD_LOQ LOD & LOQ Linearity->LOD_LOQ informs Accuracy->Range required for Precision->Range required for

Caption: Interrelationship of Validation Parameters.

Analytical_Technique_Selection Start Impurity Analysis Required Is_Impurity_Known Is the Impurity Known and Characterized? Start->Is_Impurity_Known Is_Impurity_Volatile Is the Impurity Volatile? Is_Impurity_Known->Is_Impurity_Volatile Yes LC_MS Use LC-MS for Identification & Quantification Is_Impurity_Known->LC_MS No High_Throughput High Throughput Needed? Is_Impurity_Volatile->High_Throughput No GC_MS Use GC-MS Is_Impurity_Volatile->GC_MS Yes HPLC_UV Use HPLC-UV High_Throughput->HPLC_UV No UPLC_UV Consider UPLC-UV High_Throughput->UPLC_UV Yes

Caption: Decision Tree for Analytical Technique Selection.

References

A Comparative Guide to the Control of Maytansinoid Impurities in Antibody-Drug Conjugates Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the principles and methodologies for controlling maytansinoid impurities, such as Ravtansine (DM4), in the context of antibody-drug conjugate (ADC) development, with a focus on adhering to the International Council for Harmonisation (ICH) guidelines. While specific data for an impurity designated "DM51 Impurity 1" is not publicly available, its molecular formula (C38H54ClN3O10S) strongly corresponds to the well-known cytotoxic agent Ravtansine (DM4). This guide will proceed under the assumption that "this compound" is either Ravtansine or a closely related process impurity.

This document is intended for researchers, scientists, and drug development professionals involved in the characterization and quality control of ADCs.

Introduction to Ravtansine Impurities and ICH Guidelines

Ravatansine (DM4) is a potent maytansinoid tubulin inhibitor used as a cytotoxic payload in several ADCs, including Tusamitamab ravtansine and Anetumab ravtansine.[1][2] Impurities related to Ravtansine are typically process-related, arising from the complex multi-step synthesis of the payload and its subsequent conjugation to a monoclonal antibody (mAb).[3] The control of these impurities is critical to ensure the safety, efficacy, and quality of the final ADC drug substance and is governed by several ICH guidelines, primarily:

  • ICH Q3A(R2): Impurities in New Drug Substances [4]

  • ICH Q3B(R2): Impurities in New Drug Products [5]

  • ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products

Due to the complex nature of ADCs, a combination of these guidelines is often applied. Small molecule impurities within the large molecule ADC matrix present unique analytical challenges.[3]

Analytical Strategies for Ravtansine Impurity Profiling

The identification, quantification, and control of Ravtansine-related impurities necessitate the use of highly sensitive and specific analytical methods. The most common techniques employed are liquid chromatography coupled with mass spectrometry (LC-MS/MS) and reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

Comparison of Key Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, with highly specific detection based on mass-to-charge ratio.
Sensitivity Generally lower, may be insufficient for trace-level impurities.High sensitivity, capable of detecting and quantifying impurities at very low levels (ng/mL).[7]
Specificity Lower, co-eluting species can interfere with quantification.High specificity, allows for the unambiguous identification and quantification of impurities even in complex matrices.
Quantitative Capability Good for well-separated, known impurities with reference standards.Excellent for both known and unknown impurities, can provide structural information.
Typical Application Routine quality control, quantification of major components.Impurity identification, trace-level quantification, stability studies, and characterization of complex mixtures.[8]

Experimental Protocols

Detailed experimental protocols for the analysis of process-related Ravtansine impurities in ADC drug substances are often proprietary. However, based on published methodologies for related analyses (e.g., quantification in plasma, DAR determination), a general workflow can be outlined.

3.1. General Workflow for Ravtansine Impurity Analysis by LC-MS/MS

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep ADC Drug Substance Sample denaturation Denaturation/Reduction (e.g., with DTT) sample_prep->denaturation extraction Solid-Phase Extraction (SPE) or Protein Precipitation denaturation->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_separation Reverse-Phase HPLC Separation reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification against Reference Standard ms_detection->quantification reporting Impurity Profiling Report quantification->reporting

Caption: General workflow for the analysis of Ravtansine impurities.

3.2. Illustrative LC-MS/MS Method Parameters

The following table presents a hypothetical set of parameters for an LC-MS/MS method for the quantification of Ravtansine-related impurities. These are illustrative and would require optimization and validation for a specific ADC.

ParameterIllustrative Condition
LC System High-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-product ion pairs for Ravtansine and potential impurities

Control Strategies for Ravtansine Impurities

A robust control strategy for Ravtansine-related impurities in ADCs involves a multi-faceted approach, encompassing control of starting materials, optimization of the manufacturing process, and effective purification methods.

4.1. Logical Flow for Impurity Control Strategy

control_strategy start Start: ADC Synthesis raw_material Control of Starting Materials (mAb, Linker, Payload) start->raw_material Input conjugation Optimization of Conjugation Reaction raw_material->conjugation purification Purification of ADC conjugation->purification Crude ADC analysis In-Process and Final Product Analysis (LC-MS) purification->analysis Purified ADC specification Release against Specification (ICH Q6B) analysis->specification

Caption: Logical flow for the control of process-related impurities in ADCs.

4.2. Comparison of Purification Strategies

The removal of unconjugated (free) Ravtansine and other small molecule impurities is a critical step in ADC manufacturing. Several chromatographic techniques can be employed for this purpose.

Purification MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size.Effective at removing small molecule impurities from large ADC molecules.Can be slow and may not be suitable for large-scale production.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can separate ADCs with different drug-to-antibody ratios (DARs) and remove free drug.Requires careful optimization of salt concentrations.
Ion-Exchange Chromatography (IEX) Separation based on charge.Can remove charged impurities and variants.May not be effective for removing neutral, hydrophobic impurities.
Membrane Chromatography Utilizes membranes with chromatographic functionalities.High throughput, scalable, and can be used in flow-through mode for impurity removal.[9]May have lower binding capacity compared to traditional resins.

Conclusion

The control of process-related impurities such as Ravtansine (DM4) is a critical aspect of the development and manufacturing of antibody-drug conjugates. A thorough understanding of the synthetic and purification processes, coupled with the implementation of highly sensitive and specific analytical methods like LC-MS/MS, is essential for ensuring the quality, safety, and efficacy of these complex biotherapeutics. Adherence to the principles outlined in the ICH guidelines provides a robust framework for the identification, qualification, and control of such impurities. While specific comparative data and detailed protocols for "this compound" are not publicly available, the strategies and methodologies discussed in this guide provide a solid foundation for approaching the control of maytansinoid impurities in ADCs.

References

Genotoxicity Assessment: A Comparative Guide for Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for "DM51 Impurity 1" did not yield any publicly available data regarding its genotoxicity. Therefore, this guide utilizes N-Nitrosodimethylamine (NDMA), a well-characterized and potent genotoxic impurity, as a representative example to illustrate the principles and methodologies of a comparative genotoxicity assessment. The data and comparisons presented herein are for illustrative purposes and are based on published findings for NDMA and a related compound, N-Nitrosodiethylamine (NDEA).

Introduction to Genotoxic Impurity Assessment

Genotoxic impurities in active pharmaceutical ingredients (APIs) are a significant concern for regulatory agencies and pharmaceutical manufacturers due to their potential to damage DNA and cause mutations, which can lead to cancer.[1][2] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of these DNA reactive impurities to limit potential carcinogenic risk.[1][3] This process involves hazard identification, risk characterization, and the implementation of control strategies to ensure patient safety.[1]

This guide provides a comparative overview of the genotoxicity profile of NDMA, a common nitrosamine (B1359907) impurity, against another nitrosamine, NDEA, using data from a standard battery of genotoxicity tests.[4][5]

Comparative Genotoxicity Profile: NDMA vs. NDEA

The following table summarizes the genotoxic potential of NDMA and NDEA based on key assays. Nitrosamines belong to the 'cohort of concern' as defined by ICH M7 due to their high mutagenic and carcinogenic potency.[6][7]

Genotoxicity EndpointNDMA (N-Nitrosodimethylamine)NDEA (N-Nitrosodiethylamine)Conclusion
Gene Mutation Positive in the Ames test with metabolic activation (S9).[5][7]Positive in the Ames test with metabolic activation (S9).[5][7]Both impurities are bacterial mutagens.
Chromosomal Damage (In Vitro) Induces micronuclei in human HepaRG cells with metabolic activation.[8]Induces micronuclei in human HepaRG cells with metabolic activation.[8]Both impurities are clastogenic and/or aneugenic in vitro.
Chromosomal Damage (In Vivo) Positive in the in vivo micronucleus assay.[9]Data suggests genotoxic potential in vivo.Both impurities are considered to have in vivo genotoxic potential.
Overall Classification Class 1 (Known mutagenic carcinogen) under ICH M7.Class 1 (Known mutagenic carcinogen) under ICH M7.Both require stringent control to limit patient exposure.

Key Genotoxicity Assays: Data and Protocols

A standard battery of tests is used to evaluate the genotoxic potential of pharmaceutical impurities. This typically includes a bacterial reverse mutation assay (Ames test) and an in vitro or in vivo test for chromosomal damage.[10]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic properties of chemical substances.[5][11] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[12] A positive result is indicated by a substance's ability to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.[12] For compounds like nitrosamines, the test must be conducted with a metabolic activation system (S9 fraction from rat or hamster liver) to mimic mammalian metabolism.[5][7]

Table 1: Ames Test Results for NDMA and NDEA

ParameterNDMANDEA
Test System S. typhimurium TA100, TA1535; E. coli WP2uvrA(pKM101)S. typhimurium TA100, TA1535; E. coli WP2uvrA(pKM101)
Metabolic Activation Required (Hamster liver S9 recommended for higher sensitivity)[5][6]Required (Hamster liver S9 recommended for higher sensitivity)[5][6]
Test Method Pre-incubation method shown to be most sensitive.[5][7]Pre-incubation method shown to be most sensitive.[5][7]
Result Positive (Mutagenic)Positive (Mutagenic)
  • Preparation: The test compound is dissolved in a suitable solvent (e.g., water or methanol).[5] Tester strains are grown overnight in nutrient broth. An S9 metabolic activation mix is prepared from the liver homogenate of Aroclor- or phenobarbital-induced hamsters or rats.[12]

  • Incubation: The test compound, the bacterial tester strain, and the S9 mix (or buffer for tests without metabolic activation) are added to a test tube.

  • Pre-incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes) with shaking.[6]

  • Plating: Molten top agar (B569324) is added to the tube, and the contents are poured onto the surface of a minimal glucose agar plate (lacking the specific amino acid).

  • Incubation & Scoring: Plates are incubated at 37°C for 48-72 hours. The number of revertant colonies (his+ or trp+) on each plate is counted. A dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[12]

AmesTest cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis TestCompound Test Compound in Vehicle Mix Combine & Pre-incubate (37°C, 30 min) TestCompound->Mix Bacteria Bacterial Culture (e.g., S. typhimurium) Bacteria->Mix S9_Mix S9 Metabolic Activation Mix S9_Mix->Mix Plate Add Top Agar & Plate Mix->Plate Incubate Incubate Plates (37°C, 48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Compare to Control (Dose-Response) Count->Result

Workflow for the Ames bacterial reverse mutation test.
In Vitro Micronucleus Test

The in vitro micronucleus test detects chromosomal damage. It identifies substances that cause chromosome breakage (clastogens) or whole chromosome loss (aneugens).[8] Micronuclei are small, membrane-bound bodies in the cytoplasm of interphase cells that contain chromosome fragments or whole chromosomes left behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Table 2: In Vitro Micronucleus Test Results for NDMA and NDEA

ParameterNDMANDEA
Test System Human HepaRG cells (2D and 3D models)[8]Human HepaRG cells (2D and 3D models)[8]
Metabolic Activation Endogenously expressed by HepaRG cells.Endogenously expressed by HepaRG cells.
Endpoint Measured % of cells with micronuclei.% of cells with micronuclei.
Result Positive (Significant increase in micronucleus frequency)[8]Positive (Significant increase in micronucleus frequency)[8]
  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6, or HepaRG cells) are cultured in appropriate media.[13][14]

  • Exposure: Cells are exposed to various concentrations of the test substance, along with positive and negative controls, for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration. If the cell line is not metabolically competent, an external S9 mix is added for the short exposure.[14]

  • Removal and Recovery: After exposure, the test substance is removed, and cells are washed and incubated in fresh medium.

  • Cytokinesis Block: A cytokinesis-blocking agent (e.g., cytochalasin B) is added to accumulate cells that have completed mitosis, which appear as binucleated cells. This step is optional but aids in identifying cells that have divided once post-treatment.

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is determined by scoring a set number of cells (e.g., 2000) per concentration under a microscope. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

MicronucleusTest cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Cells Culture Mammalian Cells Expose Expose Cells to Compound (±S9) Cells->Expose Compound Prepare Test Compound Doses Compound->Expose Block Add Cytochalasin B (Optional) Expose->Block Harvest Harvest, Fix & Stain Cells Block->Harvest Score Microscopic Scoring (% Micronucleated Cells) Harvest->Score Result Statistical Analysis vs. Control Score->Result

Workflow for the in vitro micronucleus test.
In Vitro Chromosomal Aberration Test

This assay is designed to identify agents that cause structural chromosomal aberrations in cultured mammalian cells.[15][16] Cells are treated with the test substance and then arrested in metaphase, a stage of cell division where chromosomes are condensed and visible. The chromosomes are then analyzed microscopically for structural damage.[14]

Table 3: In Vitro Chromosomal Aberration Test - Expected Outcomes

ParameterNDMA / NDEA
Test System Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[14]
Metabolic Activation Required (+S9) and not required (-S9) conditions are tested.[14]
Endpoint Measured Percentage of metaphase cells with structural aberrations (e.g., breaks, gaps, exchanges).[15]
Expected Result Positive (Consistent with clastogenic activity observed in micronucleus tests).
  • Cell Culture: Cultures of established cell lines (e.g., CHO) or primary cells (e.g., human lymphocytes) are initiated.[15]

  • Exposure: Cell cultures are treated with at least three concentrations of the test substance for short (3-6 hours, ±S9) and long (continuous treatment up to 24 hours, -S9) periods.[14]

  • Metaphase Arrest: Before harvesting, a spindle inhibitor like colchicine (B1669291) or Colcemid® is added to the cultures for 1-3 hours to arrest cells in metaphase.[15]

  • Harvesting: Cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, and then fixed.

  • Slide Preparation & Staining: The fixed cell suspension is dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).

  • Microscopic Analysis: A predetermined number of metaphase spreads (e.g., 100-300) are analyzed per concentration for different types of chromosomal aberrations. A statistically significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.[14]

ChromosomeTest cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Cells Culture Mammalian Cells Expose Expose Cells to Compound (±S9) Cells->Expose Compound Prepare Test Compound Doses Compound->Expose Arrest Add Metaphase Arresting Agent Expose->Arrest Harvest Harvest, Hypotonic Treatment & Fix Arrest->Harvest SlidePrep Prepare & Stain Microscope Slides Harvest->SlidePrep Score Microscopic Analysis of Metaphase Spreads SlidePrep->Score Result Calculate % Aberrant Cells vs. Control Score->Result

Workflow for the in vitro chromosomal aberration test.

Conclusion

The genotoxicity assessment of pharmaceutical impurities is a critical component of drug safety evaluation. As demonstrated with the representative impurity NDMA, a battery of standardized tests is employed to characterize the potential for DNA damage. The Ames test, in vitro micronucleus assay, and chromosomal aberration test collectively provide a comprehensive profile of an impurity's mutagenic and clastogenic potential. The positive results for NDMA and NDEA across these assays confirm their classification as potent genotoxic impurities, necessitating strict controls in pharmaceutical products to ensure patient safety as mandated by regulatory guidelines such as ICH M7. A similar, data-driven approach is required for any new or previously uncharacterized impurity.

References

A Comparative Analysis of DM51 Impurity 1 and Other Process Impurities in Maytansinoid-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DM51 Impurity 1 with other known process-related impurities and metabolites associated with maytansinoid-based antibody-drug conjugates (ADCs), particularly those utilizing the cytotoxic payload DM4. The information presented is intended to assist researchers in understanding the impurity profile of these complex biotherapeutics, with a focus on analytical characterization and potential biological impact.

This compound, with a molecular formula of C38H54ClN3O10S, is a known impurity related to the maytansinoid DM4.[1] Maytansinoids, including DM1 and DM4, are highly potent microtubule-targeting agents. They are frequently used as cytotoxic payloads in ADCs, such as mirvetuximab soravtansine (B3322474) (Elahere), which employs DM4 to target folate receptor alpha (FRα)-positive cancer cells.[][3][4] The manufacturing process of such ADCs can lead to the formation of various process-related impurities and degradation products that require careful monitoring and control.

Comparative Data of Maytansinoid Impurities

The following tables summarize the key characteristics of this compound and other relevant process impurities and metabolites associated with DM4-containing ADCs.

Table 1: Physicochemical Properties of this compound and Related Maytansinoid Compounds

Compound/ImpurityMolecular FormulaMolecular Weight ( g/mol )Parent Drug/ADCRole
This compound C38H54ClN3O10S780.37[1]Mirvetuximab Soravtansine (Elahere)Process-Related Impurity
Maytansine C34H46ClN3O10692.20-Precursor/Related Substance
DM4 (Ravtansine) C38H54ClN3O10S780.37Mirvetuximab Soravtansine (Elahere)Cytotoxic Payload
S-methyl-DM4 C39H56ClN3O10S794.40Mirvetuximab Soravtansine (Elahere)Metabolite
DM4-sulfo-SPDB-lysine C55H79ClN6O16S31215.82Mirvetuximab Soravtansine (Elahere)Metabolite

Table 2: Comparative Biological Activity of Maytansinoid Compounds

CompoundBiological TargetIC50 (Microtubule Assembly Inhibition)Cytotoxicity
Maytansine Tubulin1 ± 0.02 µmol/L[5]Potent, but with systemic toxicity[6]
S-methyl-DM1 Tubulin4 ± 0.1 µmol/L[5]Highly potent cellular metabolite
S-methyl-DM4 Tubulin1.7 ± 0.4 µmol/L[5]Potent cellular metabolite[5]
DM4 (Ravtansine) TubulinNot explicitly found, but highly potentHighly potent cytotoxic agent

Experimental Protocols

The characterization and quantification of impurities in maytansinoid-based ADCs rely on a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC/UPLC) for Impurity Profiling

A common method for analyzing the purity of ADCs and quantifying related impurities is reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).

  • Objective: To separate and quantify the main ADC component from unconjugated payload, free drug-related species, and other process impurities.

  • Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.

  • Column: A phenyl column (e.g., Waters ACQUITY BEH Phenyl, 50 mm x 2.1 mm, 1.7 µm) is often used for the separation of maytansinoid-related compounds.

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) and 0.1% aqueous formic acid. A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute the more hydrophobic species.

  • Flow Rate: A flow rate of around 0.2 mL/min is common for UPLC applications.

  • Detection: UV detection at a wavelength of 271 nm is suitable for maytansinoid compounds.

  • Sample Preparation: The ADC sample is diluted to an appropriate concentration (e.g., 70 µg/mL) in a suitable solvent. For the analysis of free drug species, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove the antibody component.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities.

  • Objective: To obtain accurate mass measurements of impurities to determine their elemental composition and to acquire fragmentation data for structural confirmation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UPLC system.

  • Ionization: Electrospray ionization (ESI) is commonly used for maytansinoid compounds.

  • Data Analysis: The acquired mass spectral data is processed to identify the molecular weights of impurities. Tandem MS (MS/MS) experiments are performed to generate fragment ions, which are then used to deduce the structure of the impurity by comparing the fragmentation pattern with that of the parent drug or known standards.

In Vitro Microtubule Assembly Assay

This assay is used to determine the biological activity of maytansinoid compounds by measuring their effect on tubulin polymerization.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on microtubule assembly.

  • Principle: Tubulin polymerization is monitored by the increase in turbidity (light scattering) at 340 nm.

  • Procedure:

    • Purified tubulin is incubated with various concentrations of the test compound in a polymerization buffer containing GTP at 37°C.

    • The change in absorbance at 340 nm is recorded over time.

    • The IC50 value is calculated as the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to a control without the compound.

Visualizations

The following diagrams illustrate key concepts related to the analysis and context of maytansinoid ADC impurities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_evaluation Data Evaluation ADC_Sample ADC Drug Product Precipitation Protein Precipitation (for free impurities) ADC_Sample->Precipitation HPLC HPLC / UPLC (Quantification) ADC_Sample->HPLC LCMS LC-MS / MS (Identification) ADC_Sample->LCMS SPE Solid-Phase Extraction Precipitation->SPE SPE->HPLC SPE->LCMS Quant_Data Quantitative Data (e.g., % Area, Retention Time) HPLC->Quant_Data Struct_Data Structural Information (Mass, Fragments) LCMS->Struct_Data

Caption: Workflow for the analysis of maytansinoid ADC impurities.

signaling_pathway ADC DM4-ADC (e.g., Elahere) Receptor Folate Receptor α (on Tumor Cell) ADC->Receptor Binding Internalization Receptor-Mediated Internalization Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome DM4_Release Release of DM4 and Metabolites Lysosome->DM4_Release Tubulin Tubulin Binding DM4_Release->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of a DM4-containing antibody-drug conjugate.

logical_relationship cluster_synthesis Synthesis & Manufacturing cluster_impurities Process-Related Impurities cluster_metabolism Metabolism Maytansine Maytansine DM4_Synthesis DM4 Synthesis Maytansine->DM4_Synthesis ADC_Conjugation ADC Conjugation DM4_Synthesis->ADC_Conjugation DM51 This compound ADC_Conjugation->DM51 Other_Impurities Other Process Impurities ADC_Conjugation->Other_Impurities Metabolites Metabolites (e.g., S-methyl-DM4) ADC_Conjugation->Metabolites In Vivo

Caption: Relationship between synthesis, impurities, and metabolism.

References

Unraveling the Profile of DM51 Impurity 1: A Comparative Analysis Against Known Degradants

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the impurity profile of a drug substance is paramount to ensuring its safety, efficacy, and stability. This guide provides a comparative analysis of DM51 Impurity 1 against its known degradants, supported by experimental data and detailed methodologies.

Currently, publicly available scientific literature and databases lack specific information regarding the parent active pharmaceutical ingredient (API) "DM51" and its degradation pathways. While "this compound" is identified chemically as [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate, with the molecular formula C₃₈H₅₄ClN₃O₁₀S, information about its formation and other related degradation products is not available.

The common synonym for this impurity is HY-143987. A search for "DM-51" reveals a substance with the identical molecular formula, strongly suggesting this is the parent drug. However, without access to proprietary data from forced degradation studies or stability-indicating method validation reports for DM-51, a direct comparison of this compound with other known degradants is not feasible at this time.

Forced degradation studies are essential in pharmaceutical development to identify potential degradation products and establish degradation pathways.[1][2] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate degradation.[1] The resulting data is crucial for developing and validating stability-indicating analytical methods capable of separating and quantifying the API from its impurities.[3][4]

General Experimental Approach to Impurity Comparison

In the absence of specific data for DM51, a generalized experimental workflow for comparing a known impurity to other potential degradants is outlined below. This workflow is standard in the pharmaceutical industry for impurity profiling and characterization.

Experimental Workflow

G cluster_0 Forced Degradation of DM-51 cluster_1 Analytical Method Development & Validation cluster_2 Impurity Identification & Characterization cluster_3 Comparative Analysis stress_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) degraded_samples Generation of Degraded Samples stress_conditions->degraded_samples dm51 DM-51 Drug Substance dm51->stress_conditions hplc_ms HPLC / UHPLC-MS Method Development degraded_samples->hplc_ms Analysis method_validation Method Validation (ICH Q2(R1)) hplc_ms->method_validation impurity_detection Detection of Degradation Products method_validation->impurity_detection impurity_isolation Isolation of Unknown Impurities impurity_detection->impurity_isolation structure_elucidation Structure Elucidation (NMR, HRMS) impurity_isolation->structure_elucidation quantification Quantification of Impurities structure_elucidation->quantification Reference Standards comparison_table Comparison Table of Impurities quantification->comparison_table dm51_impurity_1 This compound (Reference Standard) dm51_impurity_1->quantification

Caption: Generalized workflow for the comparison of pharmaceutical impurities.

Hypothetical Data Presentation

Assuming forced degradation of DM-51 would lead to the formation of other degradants, the comparative data would typically be presented in a table format as shown below. This table would summarize key analytical parameters for this compound and other identified degradation products.

ParameterThis compoundDegradant ADegradant B
Retention Time (min) tt₁t₂
Relative Retention Time 1.00RRT₁RRT₂
Molecular Formula C₃₈H₅₄ClN₃O₁₀SFormula AFormula B
Molecular Weight (Da) 780.37MW AMW B
Formation Condition e.g., Oxidativee.g., Acidice.g., Thermal
Response Factor (HPLC) RF₁RF₂RF₃

Detailed Methodologies (Generalized Protocols)

The following are generalized protocols for the key experiments involved in impurity profiling.

Forced Degradation Studies
  • Acid Hydrolysis: The drug substance (e.g., DM-51) is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: The drug substance is dissolved in a suitable solvent and treated with a base (e.g., 0.1 N NaOH) at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified duration.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) for a defined period.

  • Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Stability-Indicating HPLC-UV Method

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is typically developed to separate the parent drug from its degradation products.

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Selected based on the UV absorbance maxima of the parent drug and impurities.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

Structure Elucidation by LC-MS and NMR

For unknown degradants, their structures are elucidated using hyphenated techniques.

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry provides information on the molecular weight and fragmentation pattern of the impurities, which aids in proposing potential structures.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, 2D-NMR) spectroscopy is used on isolated impurities to confirm their exact chemical structure.

Signaling Pathways and Biological Relevance

Information regarding the signaling pathways or biological systems that DM-51 or its impurities might affect is not publicly available. In a comprehensive drug development program, any significant impurity would be evaluated for its potential pharmacological activity and toxicity. If the parent drug is known to interact with a specific biological pathway, key impurities would be tested for similar or off-target effects.

For instance, if DM-51 were a kinase inhibitor, a logical workflow to assess the biological impact of its impurities would be as follows:

G cluster_0 Biological Activity Screening cluster_1 Downstream Pathway Analysis cluster_2 Toxicity Assessment parent_drug DM-51 target_assay Kinase Target Assay parent_drug->target_assay impurity_1 This compound impurity_1->target_assay degradant_a Degradant A degradant_a->target_assay cell_based_assay Cell-Based Signaling Assay target_assay->cell_based_assay cytotoxicity_assay Cytotoxicity Assay cell_based_assay->cytotoxicity_assay

Caption: Workflow for assessing the biological impact of drug impurities.

Conclusion

While a detailed comparative guide for this compound versus its known degradants cannot be provided due to the current lack of public data, this document outlines the standard industry approach and methodologies for such an analysis. The provided workflows and hypothetical data tables serve as a template for what would be expected in a comprehensive impurity profiling study. For researchers working with DM-51, conducting forced degradation studies will be the critical first step in identifying its degradants and subsequently performing the comparative analysis essential for regulatory submission and ensuring product quality and patient safety.

References

A Comparative Guide to the Validation of DM51 Impurity 1 Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of reference standards are paramount for accurate analytical method development and validation. This guide provides a comparative analysis of three hypothetical lots of DM51 Impurity 1 reference standards, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection and validation process. This compound, with a molecular formula of C38H54ClN3O10S and a molecular weight of 780.37, is a critical impurity associated with maytansinoid-based antibody-drug conjugates (ADCs).

Comparative Analysis of this compound Reference Standard Lots

The following tables summarize the quantitative data from the analysis of three different lots of this compound reference standards.

Table 1: Purity and Impurity Profile by HPLC-UV

ParameterLot ALot BLot CAcceptance Criteria
Purity (%) 99.899.599.9≥ 99.5%
Related Impurity 1 (%) 0.100.250.05≤ 0.15%
Related Impurity 2 (%) 0.080.150.03≤ 0.15%
Total Impurities (%) 0.200.500.10≤ 0.50%

Table 2: Characterization Data

ParameterLot ALot BLot CAcceptance Criteria
Mass (m/z) by LC-MS 780.35780.38780.36780.37 ± 0.5
Water Content (%) by Karl Fischer 0.150.250.12≤ 0.5%
Residual Solvents (ppm) <50120<50As per ICH Q3C
Assay by qNMR (%) 99.799.499.8≥ 99.0%

Table 3: Stability Data (Accelerated Conditions: 40°C/75% RH, 1 Month)

ParameterLot ALot BLot CAcceptance Criteria
Purity Degradation (%) 0.10.30.05≤ 0.2%
Appearance No ChangeSlight DiscolorationNo ChangeNo Change in Appearance

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient Program:

    Time (min) %B
    0 30
    20 95
    25 95
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in acetonitrile to a final concentration of 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 100-1000.

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay
  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleimide (certified reference material).

  • Solvent: DMSO-d6.

  • Procedure: Accurately weigh the this compound reference standard and the internal standard. Dissolve in the deuterated solvent. Acquire the 1H NMR spectrum and calculate the assay value by comparing the integral of a characteristic peak of the analyte to that of the internal standard.

Validation Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the validation of a new reference standard and a conceptual pathway for its use in drug development.

validation_workflow cluster_procurement Procurement & Initial Assessment cluster_identification Identification cluster_purity Purity & Assay cluster_performance Performance & Stability cluster_finalization Finalization procure Procure Candidate Reference Standard Lots initial_char Initial Characterization (Appearance, Solubility) procure->initial_char ms Mass Spectrometry (MS) initial_char->ms Identity Confirmation nmr Nuclear Magnetic Resonance (NMR) initial_char->nmr Identity Confirmation ftir FTIR Spectroscopy initial_char->ftir Identity Confirmation hplc HPLC-UV (Purity, Impurity Profile) initial_char->hplc Purity & Assay Determination qnmr qNMR (Assay) initial_char->qnmr Purity & Assay Determination kf Karl Fischer (Water Content) initial_char->kf Purity & Assay Determination gc GC-HS (Residual Solvents) initial_char->gc Purity & Assay Determination stability Stability Studies (Accelerated & Long-term) hplc->stability qnmr->stability method_val Use in Analytical Method Validation stability->method_val coa Certificate of Analysis (CoA) Generation method_val->coa release Release for Use coa->release drug_development_pathway cluster_synthesis Drug Substance Synthesis cluster_analysis Analytical Control cluster_product Drug Product api_synthesis API Synthesis impurity_formation Impurity Formation (e.g., this compound) api_synthesis->impurity_formation formulation Drug Product Formulation api_synthesis->formulation qc_testing QC Release Testing of API impurity_formation->qc_testing Control ref_std This compound Reference Standard method_dev Analytical Method Development & Validation ref_std->method_dev method_dev->qc_testing qc_testing->formulation stability_testing Stability Testing formulation->stability_testing clinical_trials Clinical Trials stability_testing->clinical_trials

Inter-Laboratory Comparison of DM51 Impurity 1 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product.[1][2][3] This guide presents the results of a collaborative inter-laboratory study designed to assess the performance of different analytical methods for the quantification of a specified impurity, designated as DM51 Impurity 1, in the investigational drug substance DM51. The study was conducted to establish a robust and reliable analytical procedure for routine quality control. This document provides a comprehensive comparison of the methodologies employed by participating laboratories, along with the supporting experimental data, to guide researchers and drug development professionals in selecting and implementing suitable analytical techniques.

Study Objectives

The primary objectives of this inter-laboratory comparison were as follows:

  • To evaluate the accuracy, precision, and reproducibility of various analytical methods for the quantification of this compound.

  • To identify potential sources of variability in the analytical results among different laboratories.

  • To provide recommendations for a standardized analytical procedure for the routine analysis of this compound.

  • To demonstrate the technical competence of participating laboratories in performing impurity analysis.[4][5]

Participating Laboratories

Three independent laboratories with expertise in pharmaceutical analysis participated in this study:

  • Lab A: Alpha Analytics

  • Lab B: Beta Biosciences

  • Lab C: Core Chromatography Labs

Data Presentation

The quantitative data from the inter-laboratory comparison is summarized in the tables below. Table 1 provides an overview of the analytical methods employed by each laboratory. Table 2 presents the comparative results for the quantification of this compound, including accuracy (as percent recovery), precision (as relative standard deviation, RSD), and the calculated limit of quantification (LOQ).

Table 1: Overview of Analytical Methods

Parameter Lab A: Alpha Analytics Lab B: Beta Biosciences Lab C: Core Chromatography Labs
Analytical Technique Ultra-High-Performance Liquid Chromatography (UHPLC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Detection Method UV-Visible (UV-VIS)Diode Array Detector (DAD)Mass Spectrometry (MS)
Column C18, 2.1 x 100 mm, 1.7 µmC18, 4.6 x 150 mm, 3.5 µmChiral, 4.6 x 100 mm, 2.5 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Methanol/Water (Isocratic)CO2/Methanol with 0.1% Ammonium Hydroxide (Gradient)
Flow Rate 0.4 mL/min1.0 mL/min3.0 mL/min
Column Temperature 40°C35°C45°C
Injection Volume 2 µL10 µL5 µL

Table 2: Comparative Results for this compound Quantification

Parameter Lab A (UHPLC-UV) Lab B (HPLC-DAD) Lab C (SFC-MS)
Mean Recovery (%) 99.297.8101.5
Precision (RSD, %) 1.12.50.8
Limit of Quantification (µg/mL) 0.050.100.02

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation (Common to all Laboratories)

  • A stock solution of DM51 drug substance was prepared by dissolving 50 mg of the substance in 50 mL of diluent (50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.

  • A stock solution of this compound certified reference standard was prepared at a concentration of 100 µg/mL in the same diluent.

  • Spiked samples were prepared by adding known amounts of the this compound stock solution to the DM51 drug substance solution to achieve a final impurity concentration of 0.1% relative to the drug substance.

Analytical Methodologies

Lab A: UHPLC-UV Method

  • Instrumentation: A Waters ACQUITY UPLC H-Class system with a TUV detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Data Analysis: Peak areas were integrated using Empower 3 software.

Lab B: HPLC-DAD Method

  • Instrumentation: An Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase: 60:40 Methanol:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Peak areas were analyzed using OpenLab CDS software.

Lab C: SFC-MS Method

  • Instrumentation: A Shimadzu Nexera UC SFC system coupled to an LCMS-8060 Triple Quadrupole Mass Spectrometer.

  • Column: Lux Cellulose-1, 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B: 0.1% Ammonium Hydroxide in Methanol.

  • Gradient Program: 5% B to 40% B over 3 minutes.

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 45°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transition: (Specific m/z for this compound would be inserted here).

  • Injection Volume: 5 µL.

  • Data Analysis: Data was processed using LabSolutions software.

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the workflow of the inter-laboratory comparison study, from sample distribution to final data analysis and reporting.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_labA Lab A cluster_labB Lab B cluster_labC Lab C cluster_data Data Analysis and Reporting Prep Preparation of DM51 and Impurity 1 Samples Dist Distribution of Samples to Participating Labs Prep->Dist LabA_Analysis UHPLC-UV Analysis Dist->LabA_Analysis LabB_Analysis HPLC-DAD Analysis Dist->LabB_Analysis LabC_Analysis SFC-MS Analysis Dist->LabC_Analysis Collect Collection of Raw Data from all Labs LabA_Analysis->Collect LabB_Analysis->Collect LabC_Analysis->Collect Stats Statistical Analysis (Accuracy, Precision) Collect->Stats Report Final Comparison Report Stats->Report

Workflow of the inter-laboratory comparison for this compound analysis.

Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway that could be modulated by the drug substance DM51, with a note on the potential off-target effects of this compound.

G cluster_pathway Hypothetical Cellular Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Gene Expression) TF->Response DM51 DM51 (Drug) DM51->Receptor Activates Impurity1 This compound (Potential Off-Target) Impurity1->Kinase2 Inhibits

Hypothetical signaling pathway of DM51 and potential interaction of this compound.

References

A Comparative Toxicological Risk Assessment: DM51 Impurity 1 vs. Alternative Impurity 2

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive toxicological risk assessment of the hypothetical pharmaceutical impurity, DM51 Impurity 1, in comparison to a potential alternative, Alternative Impurity 2. The assessment follows the principles outlined in the International Council for Harmonisation (ICH) M7 guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2][3][4][5] The evaluation integrates in silico predictions with in vitro experimental data to characterize and compare the genotoxic potential of both compounds.

In Silico Toxicological Assessment

The initial phase of the risk assessment involves computational (in silico) toxicology to predict the mutagenic potential of the impurities.[6] Quantitative Structure-Activity Relationship ((Q)SAR) models are employed to identify structural alerts that are associated with mutagenicity. This approach allows for a preliminary classification of impurities and helps guide subsequent testing strategies.[6][7]

Table 1: Summary of In Silico (Q)SAR Predictions

Prediction EndpointThis compoundAlternative Impurity 2
Bacterial Mutagenicity (Ames) Positive (Structural Alert Identified)Negative (No Structural Alerts)
Mammalian Chromosomal Aberration Positive (Structural Alert Identified)Negative (No Structural Alerts)
Carcinogenicity (Rodent) EquivocalNegative
ICH M7 Preliminary Classification Class 2 (Mutagenic, to be controlled)Class 5 (Non-mutagenic)

The workflow for classifying pharmaceutical impurities based on initial assessments is a critical step in the risk management process.

ICH_M7_Classification cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Classification cluster_2 Step 3: Final Classification start Identify Impurity Structure qsar (Q)SAR Analysis for Bacterial Mutagenicity start->qsar alert Structural Alert for Mutagenicity? qsar->alert class5 Class 5 No Structural Alerts alert->class5 Negative ames_test Perform Ames Test (ICH M7) alert->ames_test Positive class1 Class 1 Known Mutagenic Carcinogen class2 Class 2 Known Mutagen, Unknown Carcinogenic Potential class4 Class 4 No Alert, but Alert-related Structure & Positive Ames ames_result Ames Test Result? ames_test->ames_result ames_result->class2 Positive class3 Class 3 Alert, but Negative Ames ames_result->class3 Negative

Figure 1: ICH M7 Impurity Classification Workflow

In Vitro Genotoxicity Assessment

To experimentally validate the in silico predictions, a battery of in vitro genotoxicity tests was performed. These assays are standard requirements for evaluating the potential of a substance to cause genetic damage.[8]

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method for evaluating the mutagenicity of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[9][10][11][12]

Table 2: Ames Test Results (Mean Revertant Colonies ± SD)

StrainConcentration (µ g/plate )This compound (+S9 Mix)Alternative Impurity 2 (+S9 Mix)Spontaneous Revertants (Control)
TA98 1.045 ± 428 ± 325 ± 3
5.0115 ± 9 30 ± 425 ± 3
10.0250 ± 1832 ± 325 ± 3
TA100 1.0160 ± 12135 ± 11130 ± 10
5.0310 ± 25 140 ± 12130 ± 10
10.0580 ± 45142 ± 15130 ± 10
*A statistically significant increase (p < 0.01) is denoted by *. S9 mix was used for metabolic activation.

This compound induced a significant, dose-dependent increase in revertant colonies in both TA98 and TA100 strains, indicating mutagenic potential. Alternative Impurity 2 showed no significant increase in revertant colonies compared to the control.

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[13][14][15]

Table 3: In Vitro Micronucleus Assay in TK6 Cells (% Micronucleated Binucleated Cells)

CompoundConcentration (µM)% MNBN Cells (Mean ± SD)
Vehicle Control 01.2 ± 0.3
This compound 101.5 ± 0.4
504.8 ± 0.9
1009.7 ± 1.5
Alternative Impurity 2 101.3 ± 0.2
501.4 ± 0.3
1001.6 ± 0.4
Positive Control Mitomycin-C (0.5 µM)15.2 ± 2.1**
*A statistically significant increase (p < 0.01) is denoted by *. MNBN: Micronucleated Binucleated.

This compound demonstrated a significant clastogenic and/or aneugenic effect, as evidenced by the increased frequency of micronucleated cells. Alternative Impurity 2 did not induce a significant increase in micronuclei.

Micronucleus_Workflow cluster_setup Experiment Setup cluster_processing Cell Processing cluster_analysis Analysis cell_culture Culture TK6 Cells treatment Treat cells with Impurity 1, Impurity 2, or Controls cell_culture->treatment cytoB Add Cytochalasin B (Blocks Cytokinesis) treatment->cytoB harvest Harvest Cells cytoB->harvest stain Stain with Nucleic Acid Dyes harvest->stain microscopy Score Binucleated Cells for Micronuclei stain->microscopy data Quantify % Micronucleated Cells microscopy->data

Figure 2: Workflow for the In Vitro Micronucleus Assay
Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18] Damaged DNA migrates further in an electric field, creating a "comet tail."

Table 4: Comet Assay Results in Human Hepatoma (HepG2) Cells

CompoundConcentration (µM)% Tail DNA (Mean ± SD)
Vehicle Control 03.1 ± 0.8
This compound 2515.4 ± 2.1
5028.9 ± 3.5
Alternative Impurity 2 253.5 ± 0.9
504.1 ± 1.1
Positive Control H₂O₂ (100 µM)45.2 ± 4.2**
*A statistically significant increase (p < 0.01) is denoted by *.

The results indicate that this compound causes significant DNA strand breaks, while Alternative Impurity 2 does not induce detectable DNA damage under the tested conditions.

Hypothetical Mechanism of Action: this compound

Based on the genotoxicity data, a potential mechanism for this compound involves the induction of oxidative stress, leading to the formation of reactive oxygen species (ROS). These ROS can directly damage DNA, leading to the strand breaks and chromosomal damage observed in the Comet and micronucleus assays, respectively.

Signaling_Pathway imp1 This compound cell Cellular Uptake imp1->cell ros Increased Reactive Oxygen Species (ROS) cell->ros damage Oxidative DNA Damage (e.g., Strand Breaks) ros->damage repair DNA Repair Pathways damage->repair micronuclei Chromosomal Instability & Micronuclei Formation damage->micronuclei mutation Mutations (If repair fails) repair->mutation Error-prone or overwhelmed

Figure 3: Proposed Pathway for this compound Genotoxicity

Risk Characterization and Conclusion

This comparative assessment provides clear evidence of the toxicological risks associated with this compound.

Table 5: Comparative Summary of Toxicological Profiles

AssessmentThis compoundAlternative Impurity 2Recommendation
In Silico Prediction Positive for MutagenicityNegative for MutagenicityProceed with in vitro testing
Ames Test Positive (Mutagenic)NegativeConfirms mutagenic potential
Micronucleus Assay Positive (Clastogenic/Aneugenic)NegativeConfirms chromosomal damage
Comet Assay Positive (Induces DNA Breaks)NegativeConfirms DNA damage
Overall Classification ICH M7 Class 2 ICH M7 Class 5 Control this compound to a stringent limit

This compound is a mutagenic and genotoxic compound, confirmed by both in silico predictions and a battery of in vitro assays. It falls under ICH M7 Class 2, signifying it as a known mutagen with unknown carcinogenic potential.[19] Therefore, its presence in any pharmaceutical product must be strictly controlled to a level that poses a negligible carcinogenic risk, such as the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[20]

In contrast, Alternative Impurity 2 shows no evidence of mutagenic or genotoxic potential in the same assessments, classifying it as an ICH M7 Class 5 impurity. The risk associated with this impurity is significantly lower, and it can be controlled according to standard ICH Q3A/B guidelines for non-mutagenic impurities.

Based on this toxicological risk assessment, prioritizing manufacturing processes that favor the formation of Alternative Impurity 2 over this compound is strongly recommended to ensure patient safety.

Experimental Protocols

Bacterial Reverse Mutation (Ames) Test Protocol
  • Principle: The assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[9] The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[10]

  • Procedure:

    • Strain Preparation: Overnight cultures of S. typhimurium strains TA98 and TA100 are grown at 37°C.

    • Metabolic Activation: A liver homogenate fraction (S9 mix) is prepared from rats pre-treated with an enzyme inducer to simulate mammalian metabolism.

    • Plate Incorporation: 100 µL of the bacterial culture, 500 µL of S9 mix (or phosphate (B84403) buffer for non-activation plates), and various concentrations of the test impurity are added to 2 mL of molten top agar (B569324).[9]

    • Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.[9]

    • Scoring: The number of visible revertant colonies on each plate is counted and compared to the negative (vehicle) control.

In Vitro Mammalian Cell Micronucleus Test Protocol
  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are cytoplasmic bodies containing chromatin that are not incorporated into the main nucleus during cell division.[13][15]

  • Procedure:

    • Cell Culture: Human TK6 lymphoblastoid cells are cultured in appropriate media and maintained in exponential growth.[13]

    • Treatment: Cells are exposed to various concentrations of the test impurities, along with positive and negative controls, for a short duration (e.g., 3-6 hours) with metabolic activation (S9) and for a longer duration (e.g., 24 hours) without S9.

    • Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[14]

    • Harvest and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

    • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[14]

Comet Assay (Alkaline Single Cell Gel Electrophoresis) Protocol
  • Principle: This method measures DNA strand breaks in individual eukaryotic cells.[16] Cells are embedded in agarose (B213101) on a slide, lysed, and subjected to electrophoresis. Fragmented DNA migrates away from the nucleus, forming a "comet tail."[17]

  • Procedure:

    • Cell Treatment: HepG2 cells are treated with the test impurities for a defined period.

    • Slide Preparation: Approximately 10,000 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: The slides are immersed in a high-salt, detergent-based lysis solution to dissolve cell membranes and nuclear proteins, leaving behind DNA nucleoids.[16]

    • DNA Unwinding & Electrophoresis: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed at a low voltage.

    • Staining and Visualization: Slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green). Comets are visualized using a fluorescence microscope.

    • Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, which is a direct measure of DNA damage.

References

A Comparative Analysis of the Biological Activity of Maytansinoid Derivatives: DM1 vs. DM4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological activity of two prominent maytansinoid derivatives, DM1 (Mertansine) and DM4 (Ravtansine). While direct comparative data for "DM51 Impurity 1" against a specifically named "DM51" parent drug is not publicly available, the molecular formula of "this compound" (C38H54ClN3O10S) strongly suggests it is a maytansinoid closely related to DM4. Therefore, this guide presents a comprehensive comparison of DM1 and DM4 as representative examples of this class of potent anti-cancer agents, offering valuable insights into their structure-activity relationships and biological effects.

Maytansinoids are highly cytotoxic agents that function as microtubule inhibitors.[1] They are frequently used as payloads in antibody-drug conjugates (ADCs), which are designed to selectively deliver these potent cytotoxins to cancer cells.[2] Understanding the subtle differences in the biological activity of maytansinoid derivatives is crucial for the rational design and development of effective ADC therapies.

Comparative Biological Activity Data

The following table summarizes the key biological activities of DM1 and DM4 based on available experimental data.

ParameterDM1 (Mertansine)DM4 (Ravtansine)Reference
Chemical Formula C35H48ClN3O10SC38H54ClN3O10S[3][4]
Molecular Weight 738.3 g/mol 780.37 g/mol [3][4]
Mechanism of Action Inhibition of tubulin polymerization by binding to microtubules.Inhibition of tubulin polymerization by binding to microtubules.[2][5]
In Vitro Cytotoxicity (IC50) Potent cytotoxicity in the picomolar to nanomolar range across various cancer cell lines.Potent cytotoxicity in the picomolar to nanomolar range across various cancer cell lines.[6]

Mechanism of Action: Microtubule Inhibition and Apoptosis

Both DM1 and DM4 exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[2][5] By binding to tubulin, the protein subunit of microtubules, these maytansinoid derivatives inhibit the formation of the mitotic spindle, a structure critical for the segregation of chromosomes during mitosis. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.

Maytansinoid_Signaling_Pathway Maytansinoid-Induced Apoptosis Pathway Maytansinoid Maytansinoid (DM1/DM4) Tubulin Tubulin Binding Maytansinoid->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Failure Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of maytansinoid-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of maytansinoid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the maytansinoid derivative (e.g., DM1 or DM4) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2).

  • Compound Addition: Add the maytansinoid derivative at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. The rate and extent of the absorbance increase are indicative of microtubule polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to a vehicle control to determine the inhibitory effect of the compound.

Cell Cycle Analysis by Flow Cytometry

This method determines the proportion of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the maytansinoid derivative for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell surface.

Protocol:

  • Cell Treatment: Treat cells with the maytansinoid derivative for a time course determined by cytotoxicity assays.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control samples.

Experimental_Workflow Workflow for Biological Activity Assessment Start Start Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Tubulin_Assay Microtubule Polymerization Assay Mechanism->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism->Apoptosis_Assay End End Tubulin_Assay->End Cell_Cycle->End Apoptosis_Assay->End

Caption: Experimental workflow for assessing maytansinoid activity.

References

Comparative Stability Analysis of DM51 Impurity 1 and DM51 Impurity 2

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative stability analysis of two known degradation products of the active pharmaceutical ingredient (API) DM51: DM51 Impurity 1 and DM51 Impurity 2. The stability of pharmaceutical impurities is a critical quality attribute that can impact the safety and efficacy of a drug product.[1][2] Understanding the degradation pathways and the relative stability of impurities is essential for developing robust formulations and establishing appropriate storage conditions.[3][4]

This document outlines the methodologies for forced degradation studies and presents a comparative analysis of the stability of this compound and DM51 Impurity 2 under various stress conditions, including hydrolysis, oxidation, thermal stress, and photolysis.

Hypothetical Degradation Pathway of DM51

The formation of this compound and DM51 Impurity 2 is proposed to occur through distinct degradation pathways of the parent API, DM51. This compound is hypothesized to be a product of oxidative degradation, while DM51 Impurity 2 is believed to result from acid-catalyzed hydrolysis.

G DM51 DM51 (API) Impurity1 This compound (Oxidative Degradant) DM51->Impurity1 Oxidative Stress (e.g., H₂O₂) Impurity2 DM51 Impurity 2 (Hydrolytic Degradant) DM51->Impurity2 Hydrolytic Stress (e.g., Acidic pH)

Caption: Proposed degradation pathways of DM51 API.

Experimental Protocols

Forced degradation studies were conducted to evaluate the stability of this compound and DM51 Impurity 2.[3][5] The following protocols were employed:

1. Materials:

  • This compound (Reference Standard)

  • DM51 Impurity 2 (Reference Standard)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (3%)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphate (B84403) Buffer

2. Instrumentation: A stability-indicating High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector was used for the analysis.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Forced Degradation Conditions: Samples of this compound and DM51 Impurity 2 were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Samples were exposed to 80°C for 48 hours in a hot air oven.

  • Photolytic Degradation: Samples were exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.

5. Sample Preparation: Stock solutions of this compound and DM51 Impurity 2 were prepared in a suitable solvent system. Aliquots of these solutions were then subjected to the stress conditions outlined above. At specified time points, samples were withdrawn, neutralized (if necessary), and diluted to a suitable concentration for HPLC analysis.

Experimental Workflow

The overall workflow for the comparative stability study is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock1 Stock Solution of This compound Acid Acid Hydrolysis Stock1->Acid Base Base Hydrolysis Stock1->Base Oxidation Oxidation Stock1->Oxidation Thermal Thermal Stock1->Thermal Photo Photolysis Stock1->Photo Stock2 Stock Solution of DM51 Impurity 2 Stock2->Acid Stock2->Base Stock2->Oxidation Stock2->Thermal Stock2->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation and Comparison HPLC->Data

Caption: Workflow for the comparative stability study.

Results and Discussion

The results of the forced degradation studies are summarized in the tables below. The data represents the percentage of degradation of each impurity under the specified stress conditions.

Table 1: Stability Data under Hydrolytic Conditions

ImpurityCondition% Degradation (24h)
This compound0.1 N HCl, 60°C5.2
DM51 Impurity 20.1 N HCl, 60°C25.8
This compound0.1 N NaOH, 60°C8.1
DM51 Impurity 20.1 N NaOH, 60°C15.3

Under acidic conditions, DM51 Impurity 2 showed significantly higher degradation compared to this compound. Both impurities exhibited some degradation under basic conditions, with Impurity 2 being more labile.

Table 2: Stability Data under Oxidative Conditions

ImpurityCondition% Degradation (24h)
This compound3% H₂O₂, RT35.6
DM51 Impurity 23% H₂O₂, RT4.5

As hypothesized, this compound was highly susceptible to oxidative stress, showing significant degradation. In contrast, DM51 Impurity 2 was relatively stable under these conditions.

Table 3: Stability Data under Thermal and Photolytic Conditions

ImpurityCondition% Degradation
This compound80°C, 48h12.3
DM51 Impurity 280°C, 48h10.9
This compoundPhotolytic, 7 days7.8
DM51 Impurity 2Photolytic, 7 days6.5

Both impurities demonstrated moderate degradation under thermal stress and were relatively stable under photolytic conditions, with this compound showing slightly more degradation in both cases.

Conclusion

This comparative guide demonstrates that this compound and DM51 Impurity 2 exhibit distinct stability profiles under forced degradation conditions. This compound is particularly sensitive to oxidative stress, while DM51 Impurity 2 is more susceptible to hydrolysis, especially under acidic conditions. Both impurities show moderate thermal degradation and are relatively photostable.

This information is crucial for the development of the DM51 drug product. It highlights the importance of controlling oxidative conditions during manufacturing and storage to minimize the formation of this compound. Similarly, maintaining a neutral pH environment is critical to prevent the formation of DM51 Impurity 2. These findings will aid in the selection of appropriate excipients, packaging materials, and storage conditions to ensure the quality, safety, and efficacy of the final drug product.

References

Establishing Acceptance Criteria for DM51 Impurity 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing appropriate acceptance criteria for impurities is a critical step in ensuring the safety and quality of pharmaceutical products. This guide provides a comprehensive framework for establishing acceptance criteria for a hypothetical impurity, DM51 Impurity 1, by comparing different analytical and toxicological assessment strategies. The methodologies and data presented are based on established regulatory guidelines to ensure compliance and scientific rigor.

Regulatory Framework and Thresholds

The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances (ICH Q3A R2) and new drug products (ICH Q3B R2).[1][2][3][4] The acceptance criteria are guided by reporting, identification, and qualification thresholds, which are determined by the Maximum Daily Dose (MDD) of the drug substance.

Table 1: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: Adapted from ICH Q3A(R2) Guideline.[4]

For the purpose of this guide, let's assume the new drug substance associated with this compound has a Maximum Daily Dose (MDD) of 500 mg. Based on Table 1, the following thresholds would apply:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%

Any impurity found at a level above the reporting threshold must be reported in the specification.[4] If the impurity level exceeds the identification threshold, efforts must be made to structurally elucidate it.[4] Should the impurity level surpass the qualification threshold, a toxicological assessment is required to justify the proposed acceptance criterion.[4]

Analytical Methodologies for this compound

Accurate quantification of this compound is fundamental to establishing and monitoring its acceptance criteria. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for impurity profiling.

Experimental Protocol: HPLC Method Validation

A robust and validated analytical method is essential for reliable impurity quantification. The validation should be conducted in accordance with ICH Q2(R1) guidelines.

Objective: To validate an HPLC method for the quantification of this compound in the drug substance.

Materials:

  • Reference standard of the drug substance

  • Reference standard of this compound (if available)

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • Buffers (e.g., phosphate (B84403) buffer)

  • Forced degradation samples of the drug substance

Method Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the this compound peak from the main drug substance peak and other potential impurities. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to ensure specificity.[5][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from the reporting threshold to 120% of the proposed acceptance criterion should be analyzed. The correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the drug substance with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the proposed acceptance criterion).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Analysis of replicate samples under the same operating conditions over a short interval of time.

    • Intermediate Precision: Analysis by different analysts, on different days, and with different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ should be at or below the reporting threshold.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Table 2: Comparison of Acceptance Criteria for HPLC Method Validation Parameters

ParameterAcceptance CriterionAlternative Approach
Specificity Resolution > 2 between this compound and other peaks.Peak purity analysis using a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.99.Visual inspection of the plot of signals as a function of analyte concentration.
Accuracy Recovery of 90.0% to 110.0% for each concentration.Comparison of results with a well-characterized secondary method.
Precision (RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%.Analysis of variance (ANOVA) to assess sources of variability.
LOQ Signal-to-noise ratio of 10:1.Determination based on the standard deviation of the response and the slope.
LOD Signal-to-noise ratio of 3:1.Determination based on the standard deviation of the blank.

Toxicological Assessment of this compound

If the level of this compound exceeds the qualification threshold (0.15% for an MDD of 500 mg), a toxicological assessment is mandatory to ensure patient safety.[4]

In Silico Toxicological Prediction

A preliminary assessment can be conducted using in silico (computer-based) methods to predict the potential toxicity of this compound. This is particularly useful for identifying potential genotoxic or carcinogenic properties.

Experimental Protocol: In Silico Assessment

Objective: To predict the mutagenic potential of this compound using Quantitative Structure-Activity Relationship (QSAR) models.

Methodology:

  • Obtain the chemical structure of this compound.

  • Utilize two complementary QSAR models (e.g., a rule-based model and a statistical-based model) to predict the outcome of a bacterial reverse mutation assay (Ames test).

  • The prediction is considered positive if either model predicts mutagenicity.

  • An expert review is conducted to evaluate the relevance of the alerts.

Table 3: Comparison of In Silico Toxicology Tools

ToolMethodologyPrimary EndpointKey Features
DEREK Nexus Rule-based (expert knowledge)Mutagenicity, Carcinogenicity, Skin SensitizationProvides reasoning for the alerts, transparent knowledge base.
Sarah Nexus Statistical-based (machine learning)Ames MutagenicityProvides a confidence level for the prediction.
Toxtree Decision tree approachCramer classes, MutagenicityOpen-source tool, includes multiple toxicity prediction modules.

If the in silico assessment indicates potential mutagenicity, further experimental testing is required as outlined in the ICH M7 guideline.[3][7]

Experimental Toxicological Studies

If in silico methods are inconclusive or if the impurity is not predicted to be mutagenic but is present at high levels, further toxicological studies may be necessary. These could range from in vitro assays to in vivo studies in relevant animal models. The extent of testing depends on the impurity level and the duration of clinical use.

Workflow for Establishing Acceptance Criteria

The following diagram illustrates the logical workflow for establishing the acceptance criteria for this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Justification of Acceptance Criteria Start Identify this compound DetermineMDD Determine Maximum Daily Dose (MDD) of Drug Substance Start->DetermineMDD CalculateThresholds Calculate Reporting, Identification, and Qualification Thresholds (ICH Q3A) DetermineMDD->CalculateThresholds DevelopMethod Develop & Validate Analytical Method (HPLC) CalculateThresholds->DevelopMethod QuantifyImpurity Quantify this compound in Batches DevelopMethod->QuantifyImpurity CompareToThresholds Compare Impurity Level to Thresholds QuantifyImpurity->CompareToThresholds BelowQualification Set Acceptance Criterion ≤ Qualification Threshold CompareToThresholds->BelowQualification ≤ Qualification Threshold AboveQualification Impurity Level > Qualification Threshold CompareToThresholds->AboveQualification > Qualification Threshold FinalCriterion Establish Final Acceptance Criterion in Specification BelowQualification->FinalCriterion ToxAssessment Conduct Toxicological Assessment (In Silico / Experimental) AboveQualification->ToxAssessment JustifyCriterion Justify Higher Acceptance Criterion with Safety Data ToxAssessment->JustifyCriterion JustifyCriterion->FinalCriterion

Caption: Workflow for establishing acceptance criteria for this compound.

Conclusion

Establishing scientifically sound and regulatory-compliant acceptance criteria for impurities like this compound is a multi-faceted process. It requires a thorough understanding of regulatory guidelines, robust analytical methodologies, and a risk-based approach to toxicological assessment. By following the structured workflow and employing the comparative methods outlined in this guide, drug developers can ensure the quality and safety of their products while navigating the complexities of impurity control.

References

Cross-Validation of Analytical Methods for the Quantification of DM51 Impurity 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceuticals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The accurate quantification of impurities, such as DM51 Impurity 1 (Molecular Formula: C38H54ClN3O10S), is a critical aspect of quality control.[1] This guide provides a comprehensive comparison of two common analytical methods for the quantification of this compound, detailing a cross-validation study to ensure analytical results are reliable and reproducible across different methodologies.

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when compared to another method or when used in a different laboratory or by a different analyst.[2] This process is essential for regulatory compliance and ensures the integrity of data throughout the drug development lifecycle.[2][3]

Comparative Analysis of Analytical Methods

This guide compares two prevalent analytical techniques for impurity profiling: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). While HPLC-UV is a robust and widely used method for routine quality control, UPLC-MS/MS offers enhanced sensitivity and specificity, which is particularly beneficial for trace-level impurity analysis.[4]

Data Presentation: Comparison of Validation Parameters

The following table summarizes the performance characteristics of the two methods as determined during a hypothetical cross-validation study.

Validation ParameterMethod A: HPLC-UVMethod B: UPLC-MS/MSAcceptance Criteria (based on ICH Guidelines)
Specificity No interference from blank and placebo at the retention time of this compound.No interference from blank and placebo. Mass transition specific to this compound.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[5][6]
Linearity (R²) > 0.998> 0.999R² ≥ 0.995[6]
Range 0.05% - 0.25% of the nominal concentration of the active ingredient0.005% - 0.1% of the nominal concentration of the active ingredientThe range should cover the expected levels of the impurity.[5][7]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80.0% - 120.0% for impurities.[4]
Precision (%RSD)
- Repeatability< 2.5%< 1.8%≤ 5.0%[4]
- Intermediate Precision< 3.0%< 2.2%≤ 5.0%[7]
Limit of Detection (LOD) 0.015%0.001%Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.05%0.005%Signal-to-noise ratio of 10:1
Robustness Minor variations in mobile phase composition, pH, and column temperature did not significantly affect the results.Minor variations in mobile phase composition and flow rate did not significantly affect the results.The method should remain unaffected by small, deliberate variations in method parameters.[6]

Experimental Protocols

The cross-validation was performed as a comparative study, where the same batch of a drug substance containing this compound was analyzed by both methods.[3]

Method A: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 80% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method B: UPLC-MS/MS
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: [M+H]+ precursor ion → product ion (specific masses would be determined based on the exact mass of this compound).

  • Injection Volume: 2 µL.

Visualizations

Cross-Validation Workflow

The following diagram illustrates the workflow for the comparative cross-validation study.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_methodA Method A: HPLC-UV cluster_methodB Method B: UPLC-MS/MS cluster_evaluation Evaluation Phase define_objective Define Objective: Compare HPLC-UV and UPLC-MS/MS for this compound select_samples Select Homogeneous Sample Batch define_objective->select_samples define_acceptance Define Acceptance Criteria (Based on ICH Guidelines) select_samples->define_acceptance prepare_samples Prepare Samples and Standards define_acceptance->prepare_samples analyze_A Analyze Samples prepare_samples->analyze_A analyze_B Analyze Samples prepare_samples->analyze_B process_A Process Data analyze_A->process_A compare_results Compare Results of Both Methods process_A->compare_results process_B Process Data analyze_B->process_B process_B->compare_results statistical_analysis Perform Statistical Analysis compare_results->statistical_analysis final_report Generate Final Report statistical_analysis->final_report Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision Accuracy->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

References

A Comparative Guide to Impurity Profiling of DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methodologies for the impurity profiling of DM51 Impurity 1, a substance related to the complex macrocyclic active pharmaceutical ingredient (API) DM51. Given the structural complexity of DM51 (Molecular Formula: C38H54ClN3O10S, Molecular Weight: 780.37), a multi-faceted analytical approach is essential for the comprehensive identification and quantification of its impurities.[1][2][3]

Analytical Challenges

The large and intricate structure of DM51 suggests that its impurities may be structurally similar, presenting significant analytical challenges. These can include:

  • Co-elution: Impurities with similar physicochemical properties to the main compound can be difficult to separate chromatographically.

  • Low Concentrations: Impurities are often present at very low levels, requiring highly sensitive analytical methods for detection and quantification.

  • Structural Elucidation: Determining the exact structure of an unknown impurity is critical for understanding its potential impact.

To address these challenges, a combination of high-resolution separation techniques and sensitive detection methods is necessary. The most powerful approaches for impurity profiling of complex molecules like this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique, or a combination thereof, is crucial for effective impurity profiling. High-Performance Liquid Chromatography (HPLC) is considered a gold standard for the analysis of drug impurities, offering high sensitivity and reproducibility.[4][5] For volatile organic impurities, Gas Chromatography (GC) is the ideal method.[4][5] When coupled with Mass Spectrometry (MS), these chromatographic techniques provide molecular weight information and structural details of unknown impurities.[5]

Below is a summary of the primary analytical methods used for impurity profiling, highlighting their strengths and typical performance metrics in the context of large, complex molecules.

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Separation and quantification of non-volatile and semi-volatile impurities.Identification and quantification of impurities; structural elucidation.Definitive structural elucidation and identification of isomers.Analysis of volatile and semi-volatile impurities.[6]
Typical Limit of Detection (LOD) 0.01% - 0.05% (relative to API)0.001% - 0.01% (relative to API)0.1% - 1% (for structural elucidation)ng to pg level
Typical Limit of Quantitation (LOQ) 0.03% - 0.1% (relative to API)0.003% - 0.03% (relative to API)> 0.1% (for quantification)pg to µg level
**Linearity (R²) **> 0.999> 0.995Not typically used for quantification in this context> 0.99
Accuracy (% Recovery) 98% - 102%95% - 105%Not typically used for quantification in this context90% - 110%
Precision (%RSD) < 2%< 5%Not applicable< 10%
Strengths Robust, reproducible, excellent for quantification.[7]High sensitivity and selectivity, provides molecular weight information.[8]Provides unambiguous structure and stereochemistry.[9][10]Excellent for volatile compounds, high sensitivity.[6]
Limitations May not be able to identify unknown impurities without reference standards.Matrix effects can suppress ionization; quantification can be complex.Lower sensitivity compared to MS, requires higher sample concentration.[10]Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable impurity profiling. Below are outlines of typical experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

This method is designed to separate and quantify known and unknown impurities in the DM51 drug substance.

  • Sample Preparation:

    • Accurately weigh and dissolve the DM51 sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

    • Prepare a reference standard solution of DM51 at a similar concentration.

    • Prepare a spiked sample by adding known amounts of identified impurities to the DM51 sample solution to verify resolution and accuracy.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for large molecules.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to separate compounds with different polarities. For example: 0-10 min, 10-30% B; 10-40 min, 30-70% B; 40-45 min, 70-90% B; 45-50 min, 90% B; 50-55 min, 90-10% B; 55-60 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at a wavelength where the API and its impurities have significant absorbance (e.g., 220 nm).[11]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the main component and all impurities.

    • Calculate the percentage of each impurity relative to the main peak area.

    • For known impurities, quantify using the response factor relative to the main API.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is used to identify unknown impurities by determining their molecular weights and fragmentation patterns.

  • Sample Preparation: The sample is prepared as described for the HPLC method.

  • LC-MS Conditions:

    • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.[12]

    • Chromatographic Conditions: Similar to the HPLC method, but often with a faster gradient and a smaller particle size column (e.g., <2 µm). The use of volatile mobile phase additives like formic acid instead of TFA is recommended to improve MS sensitivity.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • Mass Range: A wide mass range is scanned (e.g., m/z 100-2000) to detect a variety of potential impurities.

    • Data Acquisition: Both full scan MS and tandem MS (MS/MS) data are acquired. MS/MS provides fragmentation information for structural elucidation.

  • Data Analysis:

    • Extract the mass spectra for each chromatographic peak.

    • Determine the accurate mass of the molecular ion to propose possible elemental compositions.

    • Analyze the fragmentation pattern from the MS/MS spectra to elucidate the structure of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for the definitive structural characterization of an isolated impurity.[13]

  • Sample Preparation:

    • The impurity must be isolated in a pure form, typically through preparative HPLC.

    • A sufficient amount of the isolated impurity (typically >1 mg) is required.

    • The purified impurity is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

  • NMR Experiments:

    • 1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to provide initial structural information.

    • 2D NMR: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships within the molecule:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds.[10]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[10]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, helping to piece together the molecular skeleton.[10]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining stereochemistry.[10]

  • Data Analysis:

    • The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to assemble the complete chemical structure of the impurity.

Visualizations

Impurity Profiling Workflow

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a drug substance like DM51.

G cluster_0 Initial Screening & Detection cluster_1 Quantification cluster_2 Identification & Characterization Drug Substance (DM51) Drug Substance (DM51) HPLC/UHPLC Screening HPLC/UHPLC Screening Drug Substance (DM51)->HPLC/UHPLC Screening Separation Impurity Detection Impurity Detection HPLC/UHPLC Screening->Impurity Detection UV/MS Quantitative HPLC Quantitative HPLC Impurity Detection->Quantitative HPLC If above threshold LC-MS/MS Analysis LC-MS/MS Analysis Impurity Detection->LC-MS/MS Analysis For Unknowns Reportable Impurity Level Reportable Impurity Level Quantitative HPLC->Reportable Impurity Level Final Report Final Report Reportable Impurity Level->Final Report Molecular Weight & Formula Molecular Weight & Formula LC-MS/MS Analysis->Molecular Weight & Formula Preparative HPLC Preparative HPLC Molecular Weight & Formula->Preparative HPLC Isolate Impurity NMR Spectroscopy NMR Spectroscopy Preparative HPLC->NMR Spectroscopy Definitive Structure Definitive Structure NMR Spectroscopy->Definitive Structure Definitive Structure->Final Report

Caption: Workflow for impurity profiling of DM51.

Decision Tree for Method Selection

This diagram provides a logical approach for selecting the appropriate analytical method based on the impurity profiling objective.

G start Start Impurity Analysis is_volatile Is the impurity potentially volatile? start->is_volatile objective What is the primary objective? is_volatile->objective No gc_ms Use GC-MS is_volatile->gc_ms Yes quantification Quantification objective->quantification Quantification identification Identification objective->identification Identification structure_elucidation Full Structural Elucidation objective->structure_elucidation Structural Elucidation hplc Use HPLC with UV detection quantification->hplc lc_ms Use LC-MS identification->lc_ms isolate_nmr Isolate impurity (Prep-HPLC) and perform NMR structure_elucidation->isolate_nmr

Caption: Decision tree for analytical method selection.

References

Navigating the Regulatory Maze: A Comparative Guide to DM51 Impurity 1 Submission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful submission of a new drug application hinges on the comprehensive characterization and control of impurities. This guide provides a comparative analysis of the regulatory submission requirements for a hypothetical process-related impurity, DM51 Impurity 1, alongside two other potential impurities, to illuminate the nuanced landscape of impurity qualification. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, offering a framework for strategic decision-making in drug development.

Impurity Profile Comparison

Understanding the nature and potential impact of an impurity is the first step in defining the regulatory path forward. The following table summarizes the key characteristics and corresponding regulatory thresholds for this compound and two hypothetical comparators: a degradation product (DP-102) and a mutagenic impurity (GENO-toxin A).

FeatureThis compoundDP-102 (Degradation Product)GENO-toxin A (Mutagenic Impurity)
Source Process-related (from starting material)Degradation of the active pharmaceutical ingredient (API)Reaction byproduct with known mutagenic potential
ICH Reporting Threshold ≤ 0.05%≤ 0.1%Threshold of Toxicological Concern (TTC) based
ICH Identification Threshold > 0.10%> 0.15%Any detectable level requires assessment
ICH Qualification Threshold > 0.15%> 0.20%Subject to ICH M7 guidance; strict limits apply
Control Strategy Process optimization and starting material controlFormulation and packaging optimization; stability studiesProcess control to limit formation; specialized analytical monitoring

Experimental Protocols: A Closer Look

The journey from impurity detection to regulatory acceptance is paved with rigorous experimental validation. Below are detailed methodologies for key experiments essential for the characterization and qualification of impurities like this compound.

Protocol 1: Analytical Method Validation for Impurity Quantification (Based on ICH Q2(R2))

Objective: To validate a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.

Methodology:

  • Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of other components. This is achieved by spiking the drug substance with known impurities and degradation products to ensure peak separation.[1][2][3]

  • Linearity: Establish a linear relationship between the concentration of this compound and the analytical response over a defined range. A minimum of five concentration levels should be analyzed.[1][3]

  • Accuracy: Determine the closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations of this compound and calculating the percentage recovery.[1][3]

  • Precision: Evaluate the variability of the analytical method. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).[1][3]

  • Limit of Quantitation (LOQ): Determine the lowest amount of this compound that can be quantitatively determined with suitable precision and accuracy.[2]

  • Limit of Detection (LOD): Establish the lowest amount of this compound that can be detected but not necessarily quantitated as an exact value.

  • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).

Protocol 2: Genotoxicity Assessment (In Vitro Ames Test for GENO-toxin A)

Objective: To evaluate the mutagenic potential of GENO-toxin A using a bacterial reverse mutation assay (Ames test), as recommended by ICH M7 guidelines.[4]

Methodology:

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).

  • Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of GENO-toxin A.

  • Main Experiment: Expose the bacterial strains to at least five different concentrations of GENO-toxin A, along with positive and negative controls.

  • Incubation and Plating: Incubate the treated bacteria and plate on minimal glucose agar (B569324) plates.

  • Colony Counting: After a suitable incubation period, count the number of revertant colonies.

  • Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least twice that of the negative control.

Visualizing the Regulatory Pathway

To further clarify the decision-making process in impurity management, the following diagrams illustrate key workflows.

G Impurity Identification and Qualification Workflow cluster_0 Detection & Reporting cluster_1 Identification cluster_2 Qualification Detect Impurity Detected Report Level > Reporting Threshold? Detect->Report NoAction No Action Required Report->NoAction No ReportImpurity Report Impurity Report->ReportImpurity Yes Identify Level > Identification Threshold? ReportImpurity->Identify NoID No Identification Needed Identify->NoID No IdentifyStructure Identify Structure Identify->IdentifyStructure Yes Qualify Level > Qualification Threshold? IdentifyStructure->Qualify NoQual No Qualification Needed Qualify->NoQual No QualifySafety Qualify for Safety Qualify->QualifySafety Yes

Caption: Decision workflow for impurity management based on ICH thresholds.

G Experimental Workflow for Impurity Characterization cluster_0 Analytical Phase cluster_1 Structural Elucidation cluster_2 Toxicological Assessment MethodDev Analytical Method Development MethodVal Method Validation (ICH Q2) MethodDev->MethodVal Quant Impurity Quantification MethodVal->Quant Isolation Impurity Isolation Quant->Isolation If structure is unknown Spectroscopy Spectroscopic Analysis (MS, NMR) Isolation->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure ToxScreen Toxicological Screening (e.g., Ames Test) Structure->ToxScreen InVivo In Vivo Studies (if required) ToxScreen->InVivo If positive or concerns exist Safety Safety Qualification ToxScreen->Safety If negative and no other concerns InVivo->Safety

Caption: A typical experimental workflow for characterizing and qualifying a novel impurity.

By understanding the comparative regulatory requirements and implementing robust experimental protocols, drug developers can proactively address impurity concerns, ensuring a smoother and more efficient path to regulatory approval. This guide serves as a foundational resource for navigating the complexities of impurity submissions, with a focus on data-driven decision-making and adherence to global regulatory standards.

References

Justification of Limits for Impurities in Ravtansine (DM4): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for justifying acceptance criteria for impurities in highly potent pharmaceutical ingredients, using a representative impurity in the synthesis of Ravtansine (DM4), a cytotoxic payload for Antibody-Drug Conjugates (ADCs), as a case study.

Introduction to Impurity Control in Highly Potent APIs

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. For highly potent or cytotoxic compounds like Ravtansine (DM4), which is used in ADCs, the justification of impurity limits requires a rigorous, science- and risk-based approach. This is guided by international regulatory standards, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

This document will focus on a hypothetical process-related impurity, designated as DM4-Impurity-1 , that could arise during the synthesis of Ravtansine (DM4). We will compare different approaches for establishing its acceptable limit in the drug substance.

Regulatory Framework and Justification Strategies

The primary guidelines governing the control of impurities are ICH Q3A(R2) for new drug substances and ICH M7(R1) for mutagenic impurities.[1] For highly potent, non-mutagenic impurities, a compound-specific toxicological assessment to determine a Permitted Daily Exposure (PDE) is often the most appropriate method for justification.

Table 1: Comparison of Approaches for Justifying Impurity Limits

ApproachDescriptionApplicability to DM4-Impurity-1Supporting Data Requirements
ICH Q3A Qualification Thresholds Standard thresholds based on the maximum daily dose (MDD) of the drug substance. For an MDD ≤ 2 g/day , the qualification threshold is 0.15% or 1.0 mg total daily intake (TDI), whichever is lower.Generally not sufficient for a highly potent API like Ravtansine, as even low percentage levels could represent a significant toxicological risk.Batch analysis data from clinical trial materials, stability studies.
Comparative Analysis with Reference Listed Drug (RLD) Justifying the proposed limit by demonstrating that the level of the impurity in the generic product is comparable to or lower than that in the RLD.Not applicable for a new chemical entity or a novel manufacturing process where an RLD is not available.Side-by-side analytical comparison of multiple batches of the test product and the RLD using a validated, stability-indicating method.
Scientific Literature Using published toxicological or clinical data to support the safety of the impurity at the proposed limit.Potentially applicable if DM4-Impurity-1 is a known compound with available safety data.Peer-reviewed publications, toxicology databases.
Compound-Specific Toxicological Risk Assessment (PDE Calculation) A detailed toxicological evaluation to establish a "safe" daily exposure level for the impurity. This is the most robust approach for new and potent impurities without sufficient clinical safety data.Highly recommended for any process-related impurity in a cytotoxic payload like Ravtansine.Comprehensive literature search for toxicological data (in vivo and in vitro), determination of the No-Observed-Adverse-Effect Level (NOAEL), and calculation of the PDE using appropriate uncertainty factors.
ICH M7 Guideline for Mutagenic Impurities A framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. A Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is often applied for unstudied mutagenic impurities.Applicable if DM4-Impurity-1 is determined to be mutagenic through computational (in silico) assessment or in vitro mutagenicity assays.(Q)SAR analysis for mutagenicity prediction, Ames test (bacterial reverse mutation assay).

Experimental Protocols

Analytical Method for the Quantification of DM4-Impurity-1

A validated, stability-indicating analytical method is essential for the accurate quantification of impurities. For a complex molecule like Ravtansine, a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method coupled with a suitable detector is appropriate.

Protocol: UPLC-UV/MS for Impurity Profiling of Ravtansine (DM4)

  • Instrumentation:

    • UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to resolve DM4-Impurity-1 from Ravtansine and other potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at an appropriate wavelength and/or MS for confirmation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a qualified reference standard of DM4-Impurity-1.

    • Prepare a stock solution of the Ravtansine (DM4) drug substance.

    • Prepare solutions for linearity, accuracy, and precision studies by spiking the drug substance with known amounts of the impurity reference standard.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

In Silico and In Vitro Assessment for Mutagenicity (ICH M7)

Protocol: Mutagenicity Assessment of DM4-Impurity-1

  • In Silico Assessment:

    • Conduct a computational toxicology assessment using two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) to predict the outcome of a bacterial mutagenicity assay.

  • In Vitro Bacterial Reverse Mutation Assay (Ames Test):

    • If the in silico assessment is positive or inconclusive, perform an Ames test using appropriate strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation.

Justification of Limits for DM4-Impurity-1: A Hypothetical Case Study

Let's assume DM4-Impurity-1 is a process-related impurity in the synthesis of Ravtansine (DM4), which is the payload for an ADC administered at a maximum daily dose of 100 mg/m² every 3 weeks. For a patient with a body surface area of 1.8 m², this corresponds to a dose of 180 mg of the ADC. With a drug-to-antibody ratio (DAR) of 4, the amount of Ravtansine administered is approximately 4.8 mg.

Table 2: Hypothetical Data and Justification for DM4-Impurity-1 Limit

ParameterValue/FindingJustification/Action
Structure of DM4-Impurity-1 Structurally similar to Ravtansine, but with a modification that could potentially alter its toxicity.Structural elucidation via NMR, MS is required.
Mutagenicity Assessment (ICH M7) In silico analysis is negative for mutagenicity alerts. Ames test is negative.DM4-Impurity-1 is considered non-mutagenic. The control strategy will follow ICH Q3A principles with a compound-specific risk assessment due to the high potency of the parent compound.
Toxicological Data No specific toxicological data is available for DM4-Impurity-1. A 28-day repeat-dose toxicity study in rats for a structurally related analog showed a NOAEL of 0.1 mg/kg/day.This data can be used as a starting point for a PDE calculation.
PDE Calculation See below.A PDE is calculated to establish a health-based exposure limit.
Proposed Limit in Ravtansine (DM4) 0.1%This limit must be justified by the PDE and the manufacturing process capability.

Permitted Daily Exposure (PDE) Calculation:

The PDE is calculated using the following formula:

PDE (mg/day) = (NOAEL x Mass Adjustment) / (F1 x F2 x F3 x F4 x F5)

  • NOAEL: 0.1 mg/kg/day (from the analog study)

  • Mass Adjustment: 50 kg (standard human body weight)

  • F1 (Interspecies scaling): 5 (for rat to human)

  • F2 (Inter-individual variability): 10

  • F3 (Short-term to chronic exposure): 10 (using a 28-day study)

  • F4 (Severity of toxicity): 5 (for a highly potent cytotoxic compound)

  • F5 (Use of an analog): 2 (uncertainty factor for using data from a related compound)

PDE = (0.1 mg/kg/day * 50 kg) / (5 * 10 * 10 * 5 * 2) = 5 mg / 5000 = 0.001 mg/day (1 µ g/day )

Justification of the 0.1% Limit:

With a daily dose of 4.8 mg of Ravtansine, a 0.1% limit for DM4-Impurity-1 corresponds to a daily intake of 0.0048 mg (4.8 µg). This is higher than the calculated PDE of 1 µ g/day .

Acceptable Limit (%) = (PDE / Daily Dose of Ravtansine) * 100 = (0.001 mg / 4.8 mg) * 100 ≈ 0.02%

Therefore, a limit of 0.02% would be scientifically justified based on the available toxicological data for a related compound.

Visualizing the Justification Workflow

The following diagrams illustrate the decision-making process for establishing impurity limits.

Justification_Workflow start New Impurity Identified (DM4-Impurity-1) assess_structure Characterize Structure start->assess_structure mutagenicity_assessment Assess Mutagenic Potential (ICH M7) assess_structure->mutagenicity_assessment in_silico In Silico Assessment ((Q)SAR) mutagenicity_assessment->in_silico Step 1 non_mutagenic Non-Mutagenic Impurity mutagenicity_assessment->non_mutagenic Non-Mutagenic ames_test In Vitro Mutagenicity (Ames Test) in_silico->ames_test Positive or Inconclusive in_silico->non_mutagenic Negative mutagenic Mutagenic Impurity ames_test->mutagenic Positive ames_test->non_mutagenic Negative control_m7 Control based on ICH M7 (e.g., TTC or compound-specific limit) mutagenic->control_m7 tox_assessment Toxicological Risk Assessment non_mutagenic->tox_assessment final_spec Final Specification Limit control_m7->final_spec existing_data Sufficient Existing Data? tox_assessment->existing_data literature_limit Justify limit based on 'qualified' levels or literature existing_data->literature_limit Yes new_tox_study Conduct New Toxicology Studies existing_data->new_tox_study No literature_limit->final_spec calculate_pde Calculate Permitted Daily Exposure (PDE) new_tox_study->calculate_pde set_limit Set Specification Limit Based on PDE and Process Capability calculate_pde->set_limit set_limit->final_spec

Caption: Workflow for Justification of Impurity Limits.

PDE_Calculation start Start PDE Calculation data_gathering Gather Toxicological Data (in vivo, in vitro, analog data) start->data_gathering select_study Select Pivotal Study and Identify Critical Effect data_gathering->select_study determine_noael Determine NOAEL (No-Observed-Adverse-Effect Level) select_study->determine_noael uncertainty_factors Select Uncertainty Factors (F1-F5) determine_noael->uncertainty_factors calculate_pde Calculate PDE: (NOAEL * Mass Adj.) / (F1F2F3F4F5) f1 F1: Interspecies Scaling uncertainty_factors->f1 f2 F2: Inter-individual Variability uncertainty_factors->f2 f3 F3: Duration of Exposure uncertainty_factors->f3 f4 F4: Severity of Toxicity uncertainty_factors->f4 f5 F5: Other Factors (e.g., use of LOAEL, analog data) uncertainty_factors->f5 f1->calculate_pde f2->calculate_pde f3->calculate_pde f4->calculate_pde f5->calculate_pde pde_value Established PDE Value calculate_pde->pde_value

Caption: Process for Calculating the Permitted Daily Exposure (PDE).

References

Safety Operating Guide

Personal protective equipment for handling DM51 Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for DM51 Impurity 1 (Molecular Formula: C38H54ClN3O10S). Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the compound's chemical structure, which includes a chlorinated organic component and a sulfonate group. A conservative approach, treating the substance as potentially hazardous, is strongly recommended.

Personal Protective Equipment (PPE)

Due to the unknown specific toxicity of this compound, a high level of personal protection is mandatory. The following PPE is required to minimize exposure risk.

Recommended PPE Levels:

A risk assessment should be conducted to determine the appropriate level of PPE.[1] In the absence of specific data, it is prudent to start with a higher level of protection.

PPE LevelRecommended EnsembleWhen to Use
Level C (Minimum) - Full-face or half-mask air-purifying respirator (NIOSH approved)- Chemical-resistant clothing (e.g., one-piece coverall, hooded two-piece chemical splash suit)- Inner and outer chemical-resistant gloves- Steel-toe and shank, chemical-resistant bootsFor handling small quantities in a well-ventilated area or a fume hood, where the concentration and type of airborne substance are known.[1][2]
Level B - Positive-pressure, self-contained breathing apparatus (SCBA) or positive-pressure supplied-air respirator- Chemical-resistant clothing- Inner and outer chemical-resistant gloves- Chemical-resistant boots with steel toe and shankRecommended for initial site entries, handling larger quantities, or when there is a potential for splashes or aerosol generation and the highest level of respiratory protection is needed.[1]

Specific PPE Components:

Body AreaProtectionStandard/Specification
Respiratory Air-purifying respirator or SCBANIOSH Approved[2]
Eye & Face Safety goggles and a face shieldANSI Z87.1 compliant[3]
Hands Double-gloving with chemical-resistant gloves (e.g., nitrile)ASTM D6978 for chemotherapy gloves is a good benchmark[4]
Body Chemical-resistant coverall or suitVaries by material and hazard
Feet Chemical-resistant, steel-toe bootsVaries by material and hazard

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Designated Area: All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available before starting work.

  • Review Procedures: Familiarize yourself with the complete handling and emergency procedures.

Handling:

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit for all equipment, especially the respirator.

  • Weighing and Transfer:

    • Handle the compound on a clean, impervious surface.

    • Use dedicated, clean spatulas and weigh boats.

    • Avoid generating dust. If the compound is a powder, handle it with care to prevent aerosolization.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • If heating is required, use a controlled heating source like a heating mantle or water bath; avoid open flames.[5]

Decontamination:

  • Equipment: All non-disposable equipment that comes into contact with this compound must be decontaminated. A suitable solvent should be used to rinse the equipment, and the rinseate should be disposed of as hazardous waste.

  • Work Area: Clean the work surface with an appropriate solvent and absorbent pads. Dispose of all cleaning materials as hazardous waste.

  • PPE Removal (Doffing): Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the coverall, and then the inner gloves. Respiratory and eye protection are typically removed last. Follow your institution's specific doffing procedures.

Disposal Plan

As this compound is a chlorinated organic compound, it must be disposed of as hazardous waste.[5][6]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, absorbent pads) must be placed in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound (e.g., reaction mixtures, solvent rinses) must be collected in a separate, labeled, and sealed hazardous waste container for halogenated organic waste.[5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Chlorinated Organic Compound," "Potential Toxin").

Disposal Procedure:

  • Never dispose of this compound down the drain.[5]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

Experimental Protocols Cited

While no specific experimental protocols for this compound were found, the handling and disposal procedures outlined above are based on established best practices for working with high-purity, potentially potent pharmaceutical compounds and chemicals with similar functional groups.

Visual Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area Designate Work Area (Fume Hood) gather_materials Gather PPE & Equipment prep_area->gather_materials review_sops Review Handling & Emergency SOPs gather_materials->review_sops don_ppe Don Appropriate PPE (Level C or B) review_sops->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer dissolve Prepare Solution weigh_transfer->dissolve decontaminate_equip Decontaminate Equipment dissolve->decontaminate_equip clean_area Clean Work Area decontaminate_equip->clean_area doff_ppe Doff PPE Correctly clean_area->doff_ppe segregate_waste Segregate Solid & Liquid Waste doff_ppe->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste dispose Arrange for Professional Disposal label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。